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2-(2,4-Difluorophenoxy)-5-nitropyridine Documentation Hub

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  • Product: 2-(2,4-Difluorophenoxy)-5-nitropyridine
  • CAS: 219865-96-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(2,4-Difluorophenoxy)-5-nitropyridine

The following technical guide details the chemical profile, synthesis, and application of 2-(2,4-Difluorophenoxy)-5-nitropyridine , a critical intermediate in the development of kinase inhibitors and agrochemicals. A Str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-(2,4-Difluorophenoxy)-5-nitropyridine , a critical intermediate in the development of kinase inhibitors and agrochemicals.

A Strategic Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

2-(2,4-Difluorophenoxy)-5-nitropyridine is a specialized heterocyclic ether used primarily as a high-value intermediate in the synthesis of Type II Kinase Inhibitors (targeting c-Met, VEGFR) and advanced agrochemicals.[1] Its structural core—a pyridine ring substituted with a nitro group and a lipophilic difluorophenoxy moiety—serves as a "privileged scaffold." The nitro group acts as a masked amino handle, while the difluorophenoxy group provides metabolic stability and hydrophobic interactions within protein binding pockets.

Chemical Profile & Identification

The compound exists as a crystalline solid. Researchers must be aware of the CAS registry ambiguity in commercial catalogs; the values below reflect the most common consensus for the nitro versus the amino derivative.

PropertySpecification
IUPAC Name 2-(2,4-Difluorophenoxy)-5-nitropyridine
Common CAS 219865-86-8 (Nitro precursor) / 219865-96-0 (Amine derivative)
Molecular Formula

Molecular Weight 252.17 g/mol
Appearance Light yellow to off-white crystalline powder
Melting Point 98–102 °C (Typical range)
Solubility Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water
Key Functional Groups Nitro (

), Pyridine Nitrogen, Difluorophenyl Ether

Critical Note on CAS Numbers: Commercial databases often transpose the CAS numbers for the nitro- and amino- variants.[1] Always verify identity via NMR or LC-MS (


 253 

) rather than relying solely on the CAS identifier.[1]

Synthetic Methodology

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . The reaction is driven by the electron-withdrawing nitro group at the C5 position, which activates the C2-chlorine towards nucleophilic attack by the phenoxide.[1]
Reaction Mechanism

The 2,4-difluorophenoxide anion attacks the electrophilic C2 position of 2-chloro-5-nitropyridine, forming a resonance-stabilized Meisenheimer Complex .[1] The aromaticity is restored by the elimination of the chloride ion.

SNAr_Mechanism Reactants Reactants 2-Chloro-5-nitropyridine + 2,4-Difluorophenol Base Base Activation (K2CO3 / Cs2CO3) Generates Phenoxide Reactants->Base Deprotonation Complex Meisenheimer Intermediate (Anionic Complex) Base->Complex Nucleophilic Attack Product Product 2-(2,4-Difluorophenoxy) -5-nitropyridine Complex->Product -Cl (Elimination)

Figure 1: The


 pathway for the synthesis of the target ether scaffold.[1]
Optimized Experimental Protocol

Objective: Synthesis of 10.0 g of 2-(2,4-Difluorophenoxy)-5-nitropyridine.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq, 39.6 mmol, 6.28 g)[1]

  • 2,4-Difluorophenol (1.1 eq, 43.5 mmol, 5.66 g)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq, 59.4 mmol, 8.21 g)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (50 mL)[1]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 2-chloro-5-nitropyridine and 2,4-difluorophenol in DMF (50 mL).

  • Activation: Add anhydrous

    
     in a single portion.
    
  • Reaction:

    • If using Acetone: Heat to reflux (approx. 60°C) for 6–12 hours.

    • If using DMF: Heat to 80°C for 3–5 hours. (DMF often provides faster kinetics due to better solubility of the phenoxide).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting chloride (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the solid and wash with water (

      
       mL) to remove residual DMF and inorganic salts.
      
  • Purification: Recrystallize from Ethanol or a mixture of Hexane/Ethyl Acetate if necessary.

  • Yield: Expected yield is 85–95%.

Applications in Drug Discovery

This compound is rarely the final API; it is a Pharmacophore Building Block . Its primary utility lies in its reduction to the corresponding amine, which is then coupled to form kinase inhibitors.

The "Hinge Binder" Logic

In many kinase inhibitors (e.g., c-Met or VEGFR antagonists), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The 2,4-difluorophenyl group occupies the hydrophobic "back pocket," improving potency and selectivity.

Downstream Workflow

The nitro group is reduced to an amine, creating a nucleophile ready for urea or amide formation—a classic motif in modern oncology drugs.

Downstream_App Nitro Nitro Scaffold (2-(2,4-Difluorophenoxy)-5-nitropyridine) Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Amine Key Intermediate 5-Amino-2-(2,4-difluorophenoxy)pyridine Reduction->Amine Coupling Coupling Reaction (Isocyanates or Acid Chlorides) Amine->Coupling Drug Kinase Inhibitor Candidate (Urea/Amide Linkage) Coupling->Drug

Figure 2: The transformation of the nitro scaffold into a bioactive kinase inhibitor.[1]

Structural Insights & Rationale

Why use this specific substitution pattern?

  • Metabolic Stability: The fluorine atoms at positions 2 and 4 of the phenyl ring block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the half-life of the drug.

  • Electronic Tuning: The electron-withdrawing nature of the fluorine atoms lowers the electron density of the ether oxygen, modulating the basicity of the pyridine nitrogen. This fine-tunes the

    
     for optimal binding affinity in the kinase active site.[1]
    
  • Lipophilicity: The difluoro-substitution increases lipophilicity (

    
    ), enhancing membrane permeability and oral bioavailability.
    

Safety & Handling

  • Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.[1]

  • Skin/Eye: Causes serious eye irritation and skin irritation.[2] Wear nitrile gloves and safety goggles.

  • Inhalation: Avoid dust generation.[2][3][4] Use a fume hood.

  • Reactivity: Stable under normal conditions but avoid strong reducing agents until the specific reduction step is intended.

References

  • Synthesis of Pyridine Ethers: Smolecule. (2023). 2-(2,4-Difluorophenoxy)-5-nitropyridine Synthesis and Properties. Retrieved from [1]

  • Kinase Inhibitor Scaffolds: BenchChem. (2024). Technical Profile: 2-(2,4-Difluorophenoxy)-5-nitropyridine. Retrieved from [1]

  • Chemical Safety Data: Fisher Scientific. (2024).[5] Safety Data Sheet for Nitropyridine Derivatives. Retrieved from [1]

  • Commercial Availability & CAS Data: BLD Pharm. (2024). Product Catalog: 2-(2,4-Difluorophenoxy)-5-nitropyridine. Retrieved from [1]

Sources

Exploratory

Chemical structure of 2-(2,4-Difluorophenoxy)-5-nitropyridine

Executive Summary 2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS: 219865-96-0) is a specialized heterocyclic intermediate critical to the synthesis of diaryl ether scaffolds in medicinal chemistry and agrochemical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS: 219865-96-0) is a specialized heterocyclic intermediate critical to the synthesis of diaryl ether scaffolds in medicinal chemistry and agrochemical development. Its structural core—an electron-deficient pyridine ring coupled to a lipophilic difluorophenyl moiety—serves as a "privileged structure" for designing kinase inhibitors (e.g., p38 MAPK) and phytoene desaturase inhibitor herbicides.

This guide provides a rigorous technical analysis of its chemical architecture, a validated synthetic protocol based on nucleophilic aromatic substitution (


), and a strategic overview of its downstream utility in high-value molecular design.

Structural Analysis & Physicochemical Properties[1][2]

The molecule derives its reactivity and biological relevance from the synergistic electronic effects of its substituents. The nitro group at the C5 position of the pyridine ring is not merely a functional handle; it is the electronic "engine" that activates the C2 position for nucleophilic attack and stabilizes the resulting ether linkage.

Core Chemical Data
PropertySpecification
IUPAC Name 2-(2,4-difluorophenoxy)-5-nitropyridine
CAS Number 219865-96-0
Molecular Formula

Molecular Weight 252.17 g/mol
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
H-Bond Acceptors 5 (N, O atoms)
H-Bond Donors 0
Melting Point 98–102 °C (Typical for pure crystalline solid)
Electronic Architecture
  • The Pyridine Ring: Naturally electron-deficient, making it susceptible to nucleophilic attack.

  • 5-Nitro Substituent: A strong electron-withdrawing group (EWG) that dramatically lowers the LUMO energy of the pyridine ring. Through resonance, it stabilizes the anionic transition state (Meisenheimer complex) formed during synthesis at the C2 position.

  • 2,4-Difluorophenoxy Moiety: Introduces metabolic stability (fluorine blocks metabolic oxidation at susceptible phenyl sites) and enhances lipophilicity, facilitating membrane permeability in drug candidates.

Validated Synthetic Protocol ( )

The synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine is a classic example of Nucleophilic Aromatic Substitution (


) . Unlike electrophilic aromatic substitution common in benzenes, this reaction relies on an electron-rich nucleophile attacking an electron-poor aromatic ring.
Reaction Scheme

Reactants: 2-Chloro-5-nitropyridine (Electrophile) + 2,4-Difluorophenol (Nucleophile).[1] Reagents: Potassium Carbonate (


) or Sodium Hydride (

). Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology

This protocol is designed for a 10 mmol scale, optimizing for yield and purity.

  • Preparation of Nucleophile:

    • In a dry round-bottom flask, dissolve 2,4-difluorophenol (1.30 g, 10 mmol) in anhydrous DMF (15 mL).

    • Add Potassium Carbonate (

      
      )  (2.07 g, 15 mmol) in a single portion.
      
    • Technical Insight:

      
       is preferred over stronger bases like NaH for safety and ease of handling, as the phenol is sufficiently acidic (
      
      
      
      ~10) to be deprotonated by carbonate in a polar aprotic solvent.
  • Addition of Electrophile:

    • Add 2-Chloro-5-nitropyridine (1.58 g, 10 mmol) to the stirring mixture.

    • Ensure the system is under an inert atmosphere (

      
       or Ar) to prevent moisture interference, although the reaction is relatively robust.
      
  • Reaction Phase:

    • Heat the mixture to 80–90 °C for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting chloropyridine (

      
       ~0.6) should disappear, replaced by the more polar product (
      
      
      
      ~0.4).
  • Work-up & Purification:

    • Cool the reaction to room temperature.[2][3]

    • Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid due to high lipophilicity.

    • Filter the solid and wash with water to remove residual DMF and salts.

    • Recrystallization: Purify by recrystallization from Ethanol/Water or flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield pale yellow crystals.

Mechanistic Visualization

The following diagram illustrates the


 pathway, highlighting the critical Meisenheimer intermediate stabilized by the nitro group.[3]

SNAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Pyridine + 2,4-Difluorophenolate Transition Meisenheimer Complex (Anionic Intermediate) Reactants->Transition Nucleophilic Attack (Rate Limiting) Product Product 2-(2,4-Difluorophenoxy)-5-nitropyridine Transition->Product Aromatization (Fast) Byproduct Leaving Group Chloride Ion (Cl-) Transition->Byproduct

Figure 1: The


 reaction pathway. The nitro group at C5 is essential for stabilizing the negative charge in the transition state, lowering the activation energy for the displacement of the chloride.[3]

Applications in Drug Discovery & Agrochemicals[5][6][7][8]

This molecule is rarely the final product; it is a high-value scaffold intermediate . Its primary utility lies in the reduction of the nitro group to an amine, unlocking a gateway to diverse bioactive libraries.

The "Privileged" Diaryl Ether Scaffold

The 2-phenoxypyridine motif mimics the geometry of ATP-binding pockets in various kinases.

  • Nitro Reduction: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield 2-(2,4-difluorophenoxy)-5-aminopyridine .
  • Amide Coupling: The resulting amine is reacted with acyl chlorides or carboxylic acids to form amide derivatives .

Target Classes:

  • p38 MAPK Inhibitors: Used in anti-inflammatory research. The difluorophenyl ring occupies the hydrophobic pocket of the enzyme, while the pyridine nitrogen can accept hydrogen bonds from the hinge region.

  • Herbicides (PDS Inhibitors): Similar scaffolds (e.g., Diflufenican analogs) inhibit Phytoene Desaturase, causing bleaching in weeds. The 2,4-difluoro substitution pattern is specifically optimized to resist metabolic degradation in plants.

Downstream Synthesis Workflow

Downstream_Applications Nitro 2-(2,4-Difluorophenoxy)-5-nitropyridine (Starting Scaffold) Amine INTERMEDIATE: 2-(2,4-Difluorophenoxy)-5-aminopyridine Nitro->Amine Reduction (H2, Pd/C or Fe/AcOH) Drug1 Kinase Inhibitors (Urea/Amide Derivatives) Amine->Drug1 + Isocyanates (Urea Formation) Agro Herbicides (Nicotinamide Analogs) Amine->Agro + Acid Chlorides (Amide Coupling)

Figure 2: Divergent synthesis pathways. The reduction of the nitro group converts the molecule into a versatile nucleophile (amine) for library generation.

Safety & Handling Guidelines

While 2-(2,4-Difluorophenoxy)-5-nitropyridine is stable, standard laboratory safety protocols for nitro-aromatics must be observed.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Handling: Use nitrile gloves and safety goggles. Perform all synthesis steps, especially those involving DMF and heating, inside a fume hood.

  • Storage: Store in a cool, dry place. The ether linkage is stable to hydrolysis under neutral conditions, but strong acids or bases at high temperatures may cause cleavage.

References

  • PubChem. "2-(2,4-Difluorophenoxy)-5-nitropyridine Compound Summary." National Library of Medicine. [Link]

Sources

Foundational

Technical Monograph: 2-(2,4-Difluorophenoxy)-5-nitropyridine as a High-Value Scaffold

Topic: Molecular Formula, Weight, and Technical Profile of 2-(2,4-Difluorophenoxy)-5-nitropyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Formula, Weight, and Technical Profile of 2-(2,4-Difluorophenoxy)-5-nitropyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, 2-(2,4-Difluorophenoxy)-5-nitropyridine represents a "privileged scaffold" intermediate. It bridges the structural gap between electron-deficient pyridine cores and lipophilic fluorinated aryl moieties. This compound is not merely a catalog item; it is a strategic building block used to modulate pharmacokinetics (PK) via fluorine substitution while providing a reactive nitro handle for downstream diversification into amino-pyridine libraries.

This guide provides an authoritative breakdown of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Physicochemical Profile

The precise molecular definition is critical for stoichiometry and analytical method development.

Core Identity Data
PropertySpecification
Chemical Name 2-(2,4-Difluorophenoxy)-5-nitropyridine
CAS Registry Number 219865-96-0
Molecular Formula C₁₁H₆F₂N₂O₃
Molecular Weight 252.17 g/mol
Monoisotopic Mass 252.0346 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone, DCM; Insoluble in water
Structural Analysis

The molecule features two distinct electronic domains:

  • The Electrophilic Core: The 5-nitropyridine ring is highly electron-deficient. The nitro group at C5 reinforces the electrophilicity at C2, making the ring susceptible to nucleophilic attacks during synthesis but stable in the final ether form.

  • The Lipophilic Tail: The 2,4-difluorophenoxy moiety increases metabolic stability (blocking metabolic soft spots) and enhances lipophilicity (LogP modulation), improving membrane permeability in drug candidates.

Synthetic Pathway & Mechanism[5][6]

The synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine is a classic example of Nucleophilic Aromatic Substitution (


) .
The Reaction Logic

Unlike electrophilic aromatic substitution, this reaction relies on an electron-poor ring. The starting material, 2-chloro-5-nitropyridine , possesses a good leaving group (chloride) activated by the para-nitro group and the pyridine nitrogen. The nucleophile, 2,4-difluorophenol , attacks the C2 position under basic conditions.

Mechanism Visualization

SNAr_Mechanism Reactant1 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer-like Transition State Reactant1->Intermediate + Reactant2 2,4-Difluorophenol (Nucleophile) Base Base (K2CO3/Cs2CO3) Deprotonation Reactant2->Base Activation (Phenoxide formation) Base->Intermediate Attack at C2 Product 2-(2,4-Difluorophenoxy)-5-nitropyridine (Target Scaffold) Intermediate->Product - Cl (Leaving Group) Byproduct KCl / CsCl + CO2 + H2O Intermediate->Byproduct

Figure 1: The


 reaction pathway. The base generates the phenoxide anion, which attacks the activated C2 position of the pyridine ring, displacing chloride.

Experimental Protocol: Synthesis & Purification

Safety Note: Nitropyridines can be energetic; handle with care. Fluorinated phenols are skin irritants. Perform all operations in a fume hood.

Reagents
  • Substrate: 2-Chloro-5-nitropyridine (1.0 eq)

  • Nucleophile: 2,4-Difluorophenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol (1.1 eq) in dry DMF (approx. 5-10 volumes). Add anhydrous

    
     (1.5 eq). Stir at room temperature for 15–30 minutes to ensure formation of the phenoxide anion. Why? Pre-formation of the nucleophile reduces side reactions.
    
  • Addition: Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60–80°C . Monitor by TLC (System: 20% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 2–4 hours.

    • Checkpoint: The starting chloride should disappear. A new, more polar spot (the ether product) will appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10x reaction volume). The product typically precipitates as a solid due to low water solubility.

    • Filter the solid.[1] If oil forms, extract with Ethyl Acetate (

      
      ), wash with brine, and dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol or a mixture of EtOAc/Hexanes to obtain high-purity crystals.

    • Target Purity: >98% by HPLC (254 nm).

Downstream Applications in Drug Discovery[6][7]

This molecule is rarely the final drug; it is a gateway intermediate . The nitro group is almost exclusively reduced to an amine to allow for further coupling.

Functionalization Workflow

Applications Scaffold 2-(2,4-Difluorophenoxy)-5-nitropyridine Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Scaffold->Reduction Nitro Reduction Amine 2-(2,4-Difluorophenoxy)pyridin-5-amine Reduction->Amine Yields Nucleophilic Aniline Library DIVERSIFICATION Amine->Library Ureas Urea Derivatives (Kinase Inhibitors) Library->Ureas + Isocyanates Amides Amides (Peptidomimetics) Library->Amides + Acid Chlorides Sulfonamides Sulfonamides (Metabolic Probes) Library->Sulfonamides + Sulfonyl Chlorides

Figure 2: The standard medicinal chemistry workflow. The nitro group serves as a "masked" amine, protected during the ether formation, then revealed for library generation.

Strategic Value
  • Kinase Inhibition: The 2-phenoxypyridine motif is a bioisostere for biaryl ether scaffolds found in Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Metabolic Stability: The fluorine atoms at the 2 and 4 positions of the phenoxy ring block P450-mediated oxidation, extending the half-life of the final drug candidate.

References

  • National Center for Biotechnology Information (NCBI) . (2014). Crystal structure of 2-(2,4-difluorophenyl)-5-nitropyridine (Related structural analog analysis). PMC4150532. Retrieved from [Link]

  • Google Patents . (2019). Preparation method of 2-chloro-5-nitropyridine. CN109456257B.[2] Retrieved from

  • MDPI . (2022). FDA-Approved Fluorinated Heterocyclic Drugs. Molecules, 27(14). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of Fluorinated Nitropyridines

Executive Summary: The Fluorine-Nitro Synergism Fluorinated nitropyridines represent a high-value class of electrophilic scaffolds in modern medicinal chemistry.[1] Their utility stems from the synergistic interplay betw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Nitro Synergism

Fluorinated nitropyridines represent a high-value class of electrophilic scaffolds in modern medicinal chemistry.[1] Their utility stems from the synergistic interplay between the nitro group (a strong electron-withdrawing group, EWG) and the fluorine atom (highest electronegativity, small Van der Waals radius).

This combination creates a unique "chemical warhead":

  • Enhanced Electrophilicity: The pyridine ring, already

    
    -deficient, is further deactivated by the nitro group, making the C-F bond exceptionally susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Physicochemical Modulation: Unlike their chloro-analogs, fluorinated motifs lower lipophilicity (LogP) while maintaining high metabolic stability, a critical parameter in Fragment-Based Drug Discovery (FBDD).[1]

  • Regiochemical Control: The positioning of the nitro group (C3 vs. C5) dictates the dipole moment and the specific reactivity profile, allowing for precise scaffold diversifications.

Physicochemical Properties: The Data Core

The substitution of Chlorine with Fluorine in nitropyridines results in distinct shifts in physical state and lipophilicity.[1] Below is a comparative profiling of the two most common isomers against their chlorinated precursors.

Table 1: Comparative Physicochemical Data
Property2-Fluoro-3-nitropyridine 2-Fluoro-5-nitropyridine 2-Chloro-3-nitropyridine
CAS Registry 1480-87-1456-24-65470-18-8
Molecular Weight 142.09 g/mol 142.09 g/mol 158.54 g/mol
Physical State Liquid / Low-melting solidLow-melting solid / LiquidSolid (Crystalline)
Melting Point ~18–27 °C~18–22 °C (Polymorph dependent)101–104 °C
Boiling Point 110 °C (10 mmHg)86–87 °C (7 mmHg)N/A (Decomposes)
Density 1.43 g/cm³1.42 g/cm³~1.5 g/cm³
Calc.[2][3][4][5][6] LogP (XLogP3) 1.1 1.7 1.6
Dipole Moment High (Dipoles aligned)Moderate (Dipoles opposed)Moderate
Water Solubility InsolubleSlightly SolubleInsoluble

Key Insight - The "Fluorine Effect" on Lipophilicity: Observe the LogP values.[7] Replacing -Cl with -F in the 3-nitro isomer significantly lowers the LogP (1.6


 1.1).[1] This reduction is crucial in drug design to improve solubility and reduce non-specific binding, making the fluoro-analog a superior starting point for lead optimization than the chloro-analog.

Electronic Structure & Reactivity Profile

The reactivity of fluorinated nitropyridines is dominated by the


 mechanism. The fluorine atom acts as a "super-leaving group" in this context—not because the C-F bond is weak (it is actually stronger than C-Cl), but because the high electronegativity of fluorine stabilizes the anionic Meisenheimer Complex  intermediate.
Mechanism of Action ( )

The reaction proceeds via a two-step addition-elimination pathway.[1] The rate-determining step is usually the nucleophilic attack (addition).

SNAr_Mechanism cluster_effect The Fluorine Advantage Start Substrate (2-Fluoro-3-nitropyridine) TS1 Transition State 1 (Attack at C2) Start->TS1 + Nu- Nu Nucleophile (Nu-) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step (Stabilized by F & NO2) Product Substituted Product (2-Nu-3-nitropyridine) Inter->Product Fast Elimination LG Leaving Group (F-) Inter->LG

Figure 1: The


 reaction pathway.[1][8][9] The high electronegativity of the Fluorine atom at C2 inductively stabilizes the negative charge accumulation in the Meisenheimer complex, accelerating the reaction rate relative to chloro-analogs.
Regioselectivity Rules
  • 2-Fluoro-3-nitropyridine: The nitro group at C3 exerts a strong inductive (-I) and mesomeric (-M) effect on C2.[1] This makes C2 the "soft" electrophilic center, highly reactive toward amines, thiols, and alkoxides.

  • 2-Fluoro-5-nitropyridine: While still reactive, the C5 nitro group is para- to the C2 fluorine.[1] The resonance stabilization is effective, but the inductive pull is slightly weaker due to distance, often resulting in slightly slower kinetics compared to the 3-nitro isomer.

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesis of 2-Fluoro-3-nitropyridine via Halex (Halogen Exchange) reaction. Rationale: Direct nitration of 2-fluoropyridine is hazardous and often yields mixtures.[1] The Halex reaction starting from the commercially available 2-chloro-3-nitropyridine is the industry standard for safety and scalability.

Reagents & Equipment[1]
  • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

  • Fluorinating Agent: Potassium Fluoride (KF), spray-dried (1.5 - 2.0 eq).[1] Note: Standard KF is often too hygroscopic and unreactive.

  • Catalyst: Tetraphenylphosphonium bromide (Ph4PBr) or 18-Crown-6 (0.05 eq) to solubilize fluoride.[1]

  • Solvent: Sulfolane or DMSO (Anhydrous).[1] Sulfolane is preferred for thermal stability.[1]

  • Atmosphere: Dry Nitrogen (

    
    ).[1]
    
Step-by-Step Methodology
  • Drying (Critical):

    • Place spray-dried KF in a reaction flask.[1]

    • Dry under high vacuum at 100°C for 2 hours to remove trace water.[1] Moisture inhibits the reaction by solvating the fluoride ion, reducing its nucleophilicity.

  • Reaction Setup:

    • Cool the flask to room temperature under

      
      .
      
    • Add the phase transfer catalyst (Ph4PBr) and the solvent (Sulfolane).[1]

    • Add 2-Chloro-3-nitropyridine.[1][3][5]

  • Execution:

    • Heat the mixture to 140–150°C .

    • Monitor via HPLC or GC.[1] The reaction typically reaches completion in 4–6 hours.[1]

    • Observation: The mixture will darken; this is normal.[1]

  • Workup (Purification):

    • Cool to room temperature.[1]

    • Dilute with water (to dissolve salts) and extract with Diethyl Ether or Ethyl Acetate.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Distillation: Purify the crude oil via vacuum distillation (bp ~110°C @ 10 mmHg) to obtain the pure yellow liquid.

Workflow Visualization

Halex_Workflow Prep PREPARATION Dry KF (Vac/100°C) Anhydrous Solvent Mix REACTION ASSEMBLY Add Substrate (Cl-Py-NO2) Add Catalyst (Ph4PBr) Prep->Mix Heat THERMAL ACTIVATION 140-150°C, 4-6 Hours Monitor: HPLC/GC Mix->Heat Quench QUENCH & EXTRACT Dilute w/ H2O Extract w/ Et2O Heat->Quench Purify PURIFICATION Vacuum Distillation (110°C @ 10mmHg) Quench->Purify Final FINAL PRODUCT 2-Fluoro-3-nitropyridine (>98% Purity) Purify->Final

Figure 2: Optimized Halex reaction workflow for converting chloronitropyridines to fluoronitropyridines.

Safety & Handling (GHS Standards)

Fluorinated nitropyridines are potent skin irritants and lachrymators.[1] They possess high vapor pressure relative to their molecular weight.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1][9][10][11]

    • H315/H319: Causes skin and serious eye irritation.[1][9][10][11]

    • H335: May cause respiratory irritation.[1][9][10][11]

  • Handling Protocol:

    • Glove Selection: Nitrile gloves are generally sufficient for splash protection, but Laminate film (Silver Shield) gloves are recommended for prolonged handling due to the permeation potential of nitro-aromatics.[1]

    • Ventilation: All operations, especially heating and distillation, must be performed in a functioning fume hood.[1]

    • Decontamination: Spills should be treated with dilute NaOH to hydrolyze the compound to the corresponding hydroxypyridine (less volatile), then absorbed.

Applications in Drug Discovery[12]

  • Fragment Libraries: Due to their low molecular weight (<150 Da) and defined reactivity, these compounds are ideal "fragments" for FBDD.[1] They can be soaked into protein crystals to identify binding pockets.[1]

  • Covalent Inhibitors: The activated C-F bond can react with specific cysteine residues in a target protein, serving as a covalent warhead in irreversible inhibitors.[1]

  • Bioisosteres: The 2-fluoro-3-nitropyridine scaffold is often reduced (Nitro

    
     Amine) to form 3-amino-2-fluoropyridine , a privileged scaffold in kinase inhibitors (e.g., mimicking the adenine ring of ATP).[1]
    

References

  • Synthesis & Properties of 2-Fluoro-3-nitropyridine PubChem Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Nucleophilic Arom

    
    ) Mechanism 
    Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Mechanism".
    [Link]
    
  • Halex Reaction Optimization Development of SNAr Nucleophilic Fluorination. PubMed Central.[1] [Link]

  • Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry. "Fluorine in Drug Discovery: Chemical Space and Physicochemical Properties". [Link] (Note: DOI link provided for authoritative grounding).[1]

Sources

Foundational

The Diaryl Ether Pyridine Scaffold: Synthetic Evolution and Medicinal Utility

This technical guide details the structural evolution, synthetic methodology, and biological application of the diaryl ether pyridine scaffold. Executive Summary The diaryl ether pyridine moiety—characterized by a centra...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural evolution, synthetic methodology, and biological application of the diaryl ether pyridine scaffold.

Executive Summary

The diaryl ether pyridine moiety—characterized by a central pyridine ring linked to an aryl group via an ether oxygen—represents a privileged scaffold in modern discovery chemistry. Its utility spans from high-potency Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment to dual-action Kinase Inhibitors in oncology and Juvenile Hormone Analogs in agrochemistry.

This guide analyzes the "discovery" of this scaffold not as a single event, but as a convergence of advances in C–O cross-coupling methodologies and structure-based drug design (SBDD) . We explore how replacing the traditional benzene core with pyridine alters physicochemical properties, enhances solubility, and introduces critical hydrogen-bond acceptor vectors.

Structural Significance & Pharmacophore Analysis

The diaryl ether pyridine is not merely a spacer; it is a functional pharmacophore.

  • The "Linker" Geometry: The ether oxygen provides a bond angle of approx. 118–120°, creating a "kinked" geometry essential for fitting into hydrophobic pockets (e.g., the HIV-1 NNRTI binding pocket).

  • Pyridine vs. Benzene:

    • Solubility: The pyridine nitrogen lowers logP and increases water solubility compared to diphenyl ethers.

    • H-Bonding: The nitrogen atom serves as a specific anchor point for residues like Lys101 in HIV-1 Reverse Transcriptase.

    • Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism (e.g., epoxidation) than electron-rich phenyl rings.

Synthetic Methodologies: The Evolution of Assembly

The discovery of accessible routes to this scaffold was pivotal. Early methods relied on harsh conditions; modern catalysis allows for late-stage functionalization.

Synthetic Decision Tree

The choice of method depends heavily on the electronics of the pyridine ring.

SyntheticRoutes Start Target: Diaryl Ether Pyridine Check Check Pyridine Electronics Start->Check ElectronPoor Electron-Deficient (e.g., 2-halo, 4-halo, -NO2, -CN) Check->ElectronPoor Halogen at C2/C4 ElectronRich Electron-Rich/Neutral (e.g., 3-halo, alkyl) Check->ElectronRich Halogen at C3 SNAr Method A: SNAr (Nucleophilic Aromatic Substitution) ElectronPoor->SNAr Base, Heat (No Metal) Coupling Method B: Metal-Catalyzed Coupling ElectronRich->Coupling Ullmann Ullmann Coupling (Cu-Catalyzed) Coupling->Ullmann Cost-effective, High T Buchwald Buchwald-Hartwig (Pd-Catalyzed) Coupling->Buchwald High Cost, Low T, Broad Scope ChanLam Chan-Lam (Cu + Boronic Acid) Coupling->ChanLam Mild, Oxidative

Figure 1: Synthetic decision tree for selecting the optimal route based on pyridine electronics.

Protocol A: Green SNAr (Nucleophilic Aromatic Substitution)

Applicability: Ideal for 2-chloropyridines or 4-chloropyridines. Mechanism: Addition-Elimination via a Meisenheimer complex.

Standardized Protocol:

  • Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), Phenol derivative (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF (anhydrous).

  • Procedure:

    • Charge a round-bottom flask with the chloropyridine and phenol.

    • Dissolve in DMF (0.5 M concentration).

    • Add K₂CO₃ in one portion.

    • Heat to 80–100 °C for 4–6 hours.

  • Validation: Monitor TLC for disappearance of the chloropyridine.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

  • Why it works: The electron-withdrawing nitrogen (and optional nitro/cyano groups) activates the ring, making the carbon susceptible to nucleophilic attack by the phenoxide.

Protocol B: Cu-Catalyzed Ullmann-Type Coupling

Applicability: Essential for unactivated pyridines (e.g., 3-bromopyridine).

Standardized Protocol:

  • Catalyst System: CuI (10 mol%) + Ligand (e.g., dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: NMP or Dioxane.

  • Procedure:

    • Combine aryl halide, phenol, CuI, ligand, and base in a sealed tube (inert atmosphere/Argon is critical).

    • Heat to 110–130 °C for 12–24 hours.

  • Causality: The ligand stabilizes the active Cu(I) species, preventing disproportionation and facilitating the oxidative addition of the aryl halide.

Therapeutic Application: HIV-1 NNRTIs

The most prominent application of this scaffold is in the "Next-Generation" NNRTIs, designed to overcome resistance mutations (K103N, Y181C) that rendered first-gen drugs (Nevirapine) ineffective.

From DAPY to Diarylpyridines

While Etravirine (a Diarylpyrimidine or DAPY) is the clinical standard, Diarylpyridines were discovered as bio-isosteres.

  • Design Logic: Replacing the central pyrimidine with pyridine simplifies synthesis and modulates the pKa of the central ring, affecting hydrogen bonding with the "hinge" region of the Reverse Transcriptase (RT) enzyme.

  • Binding Mode: These molecules adopt a "horseshoe" or "U-shape" conformation. The diaryl ether wings fit into the hydrophobic tunnel, while the central pyridine acts as the solvent-exposed anchor.

SAR Data Comparison

The following table summarizes the potency shifts when modifying the central core and ether linkage.

Compound ClassCentral CoreLinkerTargetActivity (EC₅₀) WT HIV-1Activity (EC₅₀) K103N Mutant
Nevirapine DipyridodiazepinoneAmide/FusedRT~40 nM>10,000 nM (Resistant)
Etravirine Pyrimidine-NH- (amine)RT1.4 nM4.0 nM
Compound 5e [1]Pyridine -O- (ether) RT2.1 nM 5.3 nM
Compound 10t [2]Pyridine-O- (ether)Tubulin*N/AN/A

Note: Compound 10t represents a shift in scaffold utility toward oncology (tubulin inhibition).

Therapeutic Application: Oncology (Kinase Inhibition)

Recent discovery efforts have repurposed the diaryl ether pyridine scaffold for Dual VEGFR/c-Met Inhibition .

Mechanism of Action

Tumors often develop resistance to VEGFR inhibitors by upregulating the c-Met (HGF receptor) pathway. A single molecule blocking both kinases prevents this escape mechanism. The diaryl ether pyridine provides the flexibility to span the ATP binding pocket of both enzymes.

KinasePathways cluster_0 Angiogenesis Pathway cluster_1 Metastasis Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (Receptor) VEGF->VEGFR Angio Angiogenesis (Blood Vessel Growth) VEGFR->Angio HGF HGF Ligand cMet c-Met (Receptor) HGF->cMet Meta Metastasis & Proliferation cMet->Meta Inhibitor Diaryl Ether Pyridine (Dual Inhibitor) Inhibitor->VEGFR Blocks ATP Site Inhibitor->cMet Blocks ATP Site

Figure 2: Dual inhibition mechanism. The scaffold blocks ATP binding sites of both VEGFR and c-Met, halting angiogenesis and metastasis simultaneously.

Agrochemical Note: Pyriproxyfen

While this guide focuses on human health, the Pyriproxyfen molecule is a critical validation of the diaryl ether pyridine scaffold's stability and bioavailability.

  • Function: Juvenile Hormone Analog (insecticide).

  • Structure: 4-phenoxyphenyl pyridine derivative.

  • Significance: Demonstrates that this scaffold can penetrate biological membranes effectively and resist rapid environmental degradation.

References

  • Discovery of diarylpyridine derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Source: NIH / Bioorg Med Chem Lett. [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Source: NIH / Eur J Med Chem. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides. Source: Journal of Synthetic Chemistry. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Source: NIH / Future Med Chem. [Link]

  • Diaryl ether synthesis by etherification (arylation). Source: Organic Chemistry Portal. [Link]

Exploratory

Technical Deep Dive: Crystal Structure and Molecular Conformation of 2-(2,4-Difluorophenyl)-5-nitropyridine

Executive Summary This technical guide provides a comprehensive structural analysis of 2-(2,4-Difluorophenyl)-5-nitropyridine , a critical biaryl scaffold used in the development of phosphorescent Iridium(III) complexes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(2,4-Difluorophenyl)-5-nitropyridine , a critical biaryl scaffold used in the development of phosphorescent Iridium(III) complexes for OLEDs and as an intermediate in medicinal chemistry.

Unlike simple biaryls, the introduction of ortho-fluorine substituents induces specific conformational locks that govern solid-state packing and electronic conjugation. This guide details the Suzuki-Miyaura coupling synthesis, the specific crystallographic metrics (Space Group Pna2₁), and the supramolecular synthons that stabilize its lattice.

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 2-(2,4-Difluorophenyl)-5-nitropyridine relies on a palladium-catalyzed cross-coupling reaction. The choice of catalyst and base is critical to minimize dehalogenation byproducts and ensure high yields of the electron-deficient pyridine ring.

Reaction Mechanism & Logic

The reaction couples an electron-poor aryl halide (2-chloro-5-nitropyridine) with an electron-poor boronic acid (2,4-difluorophenylboronic acid).

  • Catalyst Choice: Palladium(II) acetate [Pd(OAc)₂] with Triphenylphosphine (PPh₃) is selected over Pd(PPh₃)₄ to generate the active Pd(0) species in situ, often providing higher turnover numbers for electron-deficient substrates.

  • Base: Sodium Carbonate (Na₂CO₃) acts as the activation agent for the boronic acid, forming the boronate species required for transmetallation.

Step-by-Step Methodology

Reagents:

  • 2-Chloro-5-nitropyridine (20.0 mmol)

  • 2,4-Difluorophenylboronic acid (25.0 mmol, 1.25 eq)

  • Triphenylphosphine (2.0 mmol, 10 mol%)

  • Palladium(II) acetate (0.5 mmol, 2.5 mol%)

  • Solvent System: THF (50 mL) / Water (30 mL)[1]

Protocol:

  • Inerting: Charge a 3-neck round-bottom flask with THF and water. Degas the solvent mixture with Argon for 20 minutes to prevent homocoupling or oxidation of the catalyst.

  • Addition: Add the aryl halide, boronic acid, and PPh₃ under a positive stream of Argon.

  • Activation: Add Na₂CO₃ (dissolved in the aqueous phase) followed by Pd(OAc)₂.

  • Reflux: Heat the mixture to reflux (approx. 66°C for THF) for 24 hours. Monitor via TLC (Mobile phase: Petroleum ether/Ethyl acetate 6:1).

  • Work-up: Cool to room temperature. Pour into water (50 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layers over MgSO₄. Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Petroleum ether/Ethyl acetate 6:1 v/v).

  • Crystallization: Recrystallize from hot ethanol to obtain colorless block crystals suitable for X-ray diffraction.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Solvent Degassing (THF/H2O + Ar) Start->Mix Cat Catalyst Activation Pd(OAc)2 + PPh3 Mix->Cat Add Reactants Cycle Suzuki Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Cat->Cycle Reflux 24h Workup Extraction (DCM) & Drying (MgSO4) Cycle->Workup Cool & Quench Purify Column Chromatography (Pet Ether/EtOAc 6:1) Workup->Purify Cryst Recrystallization (Ethanol) Purify->Cryst Yield Optimization

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 2-(2,4-Difluorophenyl)-5-nitropyridine.

Crystallographic Characterization

The solid-state structure of 2-(2,4-Difluorophenyl)-5-nitropyridine reveals a non-planar conformation driven by steric interactions between the ortho-fluorine and the pyridine ring.

Crystal Data Summary[1]
ParameterValue
Formula C₁₁H₆F₂N₂O₂
Crystal System Orthorhombic
Space Group Pna2₁ (No.[1] 33)
Unit Cell a 22.185(4) Å
Unit Cell b 3.7457(6) Å
Unit Cell c 11.894(2) Å
Volume 988.4(3) ų
Z 4
Calculated Density 1.587 Mg/m³
Molecular Conformation & Twist Angle

In biaryl systems, the dihedral angle is a compromise between resonance energy (favoring planarity) and steric hindrance (favoring orthogonality).

  • Dihedral Angle: The angle between the mean planes of the benzene and pyridine rings is 32.57(6)° .[1][2][3]

  • Nitro Group Tilt: The nitro group is not coplanar with the pyridine ring, exhibiting a tilt angle of 12.26(9)° .[1][2][3]

  • Mechanistic Insight: The 32° twist is primarily caused by the steric repulsion between the fluorine atom at the C2' position of the phenyl ring and the hydrogen/nitrogen of the pyridine ring. However, this twist is limited (kept from being 90°) by an intramolecular C—H···F hydrogen bond , which acts as a conformational lock.

Supramolecular Architecture

The crystal packing is dominated by weak non-covalent interactions that organize the molecules into columnar arrays.[2]

  • Pi-Pi Stacking: Molecules form columns along the b axis (the shortest axis, ~3.75 Å).[1][2][3] The centroid-to-centroid distance is 3.7457(14) Å , indicating significant orbital overlap between the electron-deficient pyridine and the fluorinated phenyl ring.

  • Hydrogen Bonding Network:

    • Intramolecular: C—H[1][2][3]···F interaction stabilizes the twisted monomer.

    • Intermolecular: The lattice is reinforced by C—H[1][2][3][4]···O (nitro oxygen acceptor) and C—H···N (pyridine nitrogen acceptor) interactions.[5]

Interaction Network Diagram

The following diagram illustrates the hierarchy of forces stabilizing the crystal structure, from intramolecular locks to macroscopic packing.

InteractionNetwork Molecule 2-(2,4-Difluorophenyl)-5-nitropyridine (Monomer) Sterics Steric Repulsion (F vs Pyridine) Molecule->Sterics IntraHB Intramolecular C-H...F (Conformational Lock) Molecule->IntraHB InterHB Intermolecular H-Bonds (C-H...O / C-H...N) Molecule->InterHB Twist 32.57° Dihedral Twist Sterics->Twist Forces Twist IntraHB->Twist Limits Twist Stacking Pi-Pi Stacking (3.75 Å along b-axis) Twist->Stacking Allows Columnar Packing Crystal Orthorhombic Crystal (Pna2_1) Stacking->Crystal InterHB->Crystal

Figure 2: Causal relationship between intramolecular forces and final crystal lattice architecture.

Applications & Significance

Understanding the precise conformation of this molecule is vital for two primary applications:

  • OLED Materials: This molecule serves as a cyclometalating ligand precursor for Iridium(III) complexes.[1] The fluorine substitution induces a "blue shift" in emission color by stabilizing the HOMO energy level. The 32° twist affects the bite angle when coordinating to the metal center, influencing the quantum yield of the final device.

  • Pharmacophore Modeling: As a structural analog to various biaryl kinase inhibitors, the specific C-H···F "lock" provides a template for designing drugs that require a rigid, non-planar conformation to fit into enzyme binding pockets.

References

  • Sun, F., Shen, X., Zhao, R., Wang, X., & Zhu, D. R. (2012).[2] 2-(2,4-Difluorophenyl)-5-nitropyridine . Acta Crystallographica Section E: Structure Reports Online, 68(7), o2001.[2] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gorelsky, S. I. (2012). Origins of the twisted structure of biaryl compounds . CrystEngComm, 14, 2363-2367. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for 2-(2,4-Difluorophenoxy)-5-nitropyridine

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-(2,4-Difluorophenoxy)-5-nitropyridine Executive Summary This technical guide provides a comprehensive structural analysis of 2-(2,4-Difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-(2,4-Difluorophenoxy)-5-nitropyridine

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(2,4-Difluorophenoxy)-5-nitropyridine (


), a critical intermediate scaffold often utilized in the synthesis of agrochemicals (e.g., pyridine herbicides) and medicinal kinase inhibitors.

The molecule features a highly electron-deficient pyridine ring coupled via an ether linkage to a difluorinated phenyl ring. This unique electronic environment creates distinct spectroscopic signatures in NMR (


H, 

C,

F), IR, and Mass Spectrometry. This guide details the theoretical and experimental basis for validating this structure, emphasizing the causality between the electron-withdrawing nitro group and the observed spectral shifts.

Synthetic Context & Sample Preparation

To understand the impurity profile and spectral nuances, one must recognize the synthetic origin. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyridine  with 2,4-difluorophenol  in the presence of an inorganic base (

or

).

Sample Preparation for Analysis:

  • NMR: Dissolve 10-15 mg in 0.6 mL of

    
     or 
    
    
    
    .
    
    
    is preferred to prevent signal overlap of the acidic protons if unreacted phenol traces remain.
  • LC-MS: Dilute to 10 µg/mL in Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • IR: Prepare a KBr pellet (1-2% sample load) or use ATR (Attenuated Total Reflectance) on the neat solid.

Figure 1: Synthesis & Impurity Logic

SynthesisWorkflow Reactants Reactants: 2-Chloro-5-nitropyridine + 2,4-Difluorophenol Base Base Catalyst: K2CO3 / DMF (Reflux) Reactants->Base Mix Intermediate Meisenheimer Complex Base->Intermediate SNAr Attack Impurity Potential Impurity: Hydrolysis Product (2-Hydroxy-5-nitropyridine) Base->Impurity Trace H2O Side Rxn Product Target Product: 2-(2,4-Difluorophenoxy)-5-nitropyridine Intermediate->Product -Cl Elimination

Caption: Synthesis pathway via SNAr mechanism showing the critical chloride elimination step and potential hydrolysis impurity.

Mass Spectrometry (MS) Profiling

The mass spectral fingerprint is dominated by the stability of the pyridine ring and the lability of the nitro group under high-energy collisions.

Table 1: MS Data & Fragmentation Logic

ParameterValueInterpretation
Formula

Exact Mass: 252.03
Ionization ESI (+) / APCI (+)Positive mode is favored due to Pyridine N protonation.
Molecular Ion 253.04 m/z

Base Peak.
Fragment 1 207.0 m/z

. Loss of nitro group (46 Da). Common in nitro-aromatics.
Fragment 2 223.0 m/z

. Loss of nitric oxide (30 Da).
Fragment 3 113.0 m/z Cleavage of ether linkage yielding the difluorophenol cation fragment.

Expert Insight: In ESI+, the protonation occurs primarily on the pyridine nitrogen. If the spectrum shows a peak at 141 m/z , this indicates the presence of unreacted 2-chloro-5-nitropyridine (starting material). A peak at 130 m/z suggests residual 2,4-difluorophenol.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid "fingerprint" verification, particularly useful for confirming the presence of the nitro group and the ether linkage.

Table 2: Key IR Absorbance Bands

Functional GroupWavenumber (

)
IntensityVibrational Mode
Nitro (

)
1525 - 1535 StrongAsymmetric Stretching (

). Diagnostic.
Nitro (

)
1345 - 1355 StrongSymmetric Stretching (

).
Ether (C-O-C) 1240 - 1260 MediumAryl-O-Aryl asymmetric stretch.
Pyridine Ring 1580 - 1600 MediumC=N / C=C skeletal vibrations.
Aryl Fluorine 1090 - 1110 StrongC-F stretching (overlaps with fingerprint).

Nuclear Magnetic Resonance (NMR) Analysis

This is the definitive structural proof. The spectra are complex due to


 and 

coupling.
A. Proton NMR ( NMR)

Solvent:


 (Reference 2.50 ppm)

The pyridine protons exhibit a classic AMX pattern (or AX depending on resolution), significantly shifted by the electron-withdrawing


 group.
PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Py-H6 9.05 Doublet (d)

Most deshielded. Alpha to N, Beta to

.
Py-H4 8.62 Doublet of Doublets (dd)

Gamma to N, Alpha to

. Ortho-coupling to H3, Meta to H6.
Py-H3 7.25 Doublet (d)

Shielded by the adjacent ether Oxygen (mesomeric donation).
Ph-H3' 7.45 - 7.55 Multiplet (td)

dominated
Trapped between two Fluorines (C2, C4). High coupling complexity.
Ph-H5' 7.15 - 7.25 MultipletComplexAdjacent to F4.
Ph-H6' 7.35 - 7.45 MultipletComplexAdjacent to ether linkage.
B. Carbon NMR ( NMR)

Key Feature: The carbons on the phenoxy ring will appear as doublets or triplets due to C-F coupling (


 for 

).
  • C-2 (Pyridine): ~165 ppm (Deshielded by N and O).

  • C-5 (Pyridine): ~140 ppm (Attached to

    
    ).
    
  • C-F Carbons (Phenoxy): ~153-160 ppm (Doublets, large

    
    ).
    
C. Fluorine NMR ( NMR)

Reference:


 (0 ppm)

Two distinct signals will appear, typically in the range of -110 to -130 ppm .

  • F-4 (Para to ether): ~ -115 ppm.

  • F-2 (Ortho to ether): ~ -128 ppm.

Figure 2: NMR Structural Connectivity & Logic

NMRLogic Structure Structure: 2-(2,4-Difluorophenoxy)-5-nitropyridine PyridineRing Pyridine Ring (Electron Deficient) Structure->PyridineRing PhenoxyRing Phenoxy Ring (Electron Rich + F-Coupling) Structure->PhenoxyRing H6 H-6 (9.05 ppm) Deshielded by N & NO2 PyridineRing->H6 Inductive Effect H3 H-3 (7.25 ppm) Shielded by Ether Oxygen PyridineRing->H3 Mesomeric Effect F_Coupling 19F-1H Coupling Causes Multiplets in Phenoxy Region PhenoxyRing->F_Coupling

Caption: Logic flow for assigning NMR shifts based on electronic effects (Inductive vs Mesomeric) and Heteronuclear Coupling.

Quality Control & Release Workflow

To ensure the material is suitable for downstream biological or chemical applications, the following decision matrix should be applied.

QC_Workflow Start Crude Product Isolated TLC TLC Check (Hexane:EtOAc 4:1) Start->TLC Decision1 Single Spot? TLC->Decision1 Recrystallize Recrystallize (EtOH or Acetone) Decision1->Recrystallize No (Multiple Spots) NMR_Check 1H NMR Analysis Decision1->NMR_Check Yes Recrystallize->TLC Decision2 Integrals Correct? No solvent peaks? NMR_Check->Decision2 Decision2->Recrystallize No Release Release Batch (Purity >98%) Decision2->Release Yes

Caption: QC Decision Tree for batch release, emphasizing purification cycles upon spectral failure.

References

  • Structural Analog (X-Ray/NMR): Nasir, S. B., & Fairuz, Z. A. (2011). 2-(4-Methylphenoxy)-5-nitropyridine.[1] Acta Crystallographica Section E, 67(12), o3077. Retrieved from [Link]

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic grounding for Nitro-Pyridine shifts).

Sources

Exploratory

Electronic Architecture &amp; Synthetic Utility of 2-(2,4-Difluorophenoxy)-5-nitropyridine

Executive Summary This technical guide dissects the physicochemical properties and synthetic pathways of 2-(2,4-Difluorophenoxy)-5-nitropyridine . This molecule represents a classic "activated heteroaromatic ether," serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the physicochemical properties and synthetic pathways of 2-(2,4-Difluorophenoxy)-5-nitropyridine . This molecule represents a classic "activated heteroaromatic ether," serving as a critical intermediate in the synthesis of agrochemicals (specifically phytoene desaturase inhibitors like diflufenican analogs) and kinase-targeting pharmaceuticals.

The core utility of this scaffold lies in its electronic asymmetry . The synergy between the pyridine nitrogen and the 5-nitro group creates a highly electrophilic C2 center, facilitating rapid Nucleophilic Aromatic Substitution (


).[1] Furthermore, the 2,4-difluorophenoxy moiety acts as a metabolically stable, lipophilic anchor that modulates the compound's binding affinity and solubility profile.

Electronic Landscape & Reactivity Logic

To manipulate this molecule effectively, one must understand the competing electronic vectors that define its reactivity.

The "Pull-Pull" Activation Mechanism

The reactivity of the precursor, 2-chloro-5-nitropyridine , toward the 2,4-difluorophenol nucleophile is governed by a cooperative electron-withdrawing effect:

  • Inductive Effect (-I): The pyridine nitrogen (N1) is highly electronegative, pulling electron density from the ring carbons.[2]

  • Resonance Effect (-M): The nitro group (

    
    ) at position 5 is a strong resonance withdrawer. While C2 and C5 are not in direct conjugation in the same way C2 and C4 are, the overall electron deficiency of the ring is maximized by the 5-nitro group, significantly lowering the energy of the transition state (Meisenheimer complex) formed during nucleophilic attack at C2.
    
The Role of the Difluorophenoxy Group

Upon formation of the ether linkage, the 2,4-difluorophenoxy group exerts a unique electronic influence:

  • Oxygen Lone Pair Donation (+M): The ether oxygen attempts to donate electron density back into the electron-poor pyridine ring.

  • Fluorine Deactivation (-I): The two fluorine atoms on the phenoxy ring (at ortho and para positions relative to the oxygen) strongly withdraw electron density from the phenyl ring. This inductive pull reduces the basicity of the ether oxygen, limiting its ability to donate electrons into the pyridine system. Result: The pyridine ring remains sufficiently electron-deficient to facilitate subsequent reduction of the nitro group without compromising the stability of the ether bond.

Electronic Vector Diagram

The following diagram visualizes the electronic forces at play, highlighting the activation of the C2 position.

ElectronicVectors Nitro 5-Nitro Group (Strong -M / -I) Electron Sink PyridineRing Pyridine Core (Electron Deficient) Nitro->PyridineRing Withdraws Density C2_Position C2 Carbon (Electrophilic Center) PyridineRing->C2_Position Activates Phenoxy 2,4-Difluorophenoxy (Lipophilic Anchor) Phenoxy->C2_Position Nucleophilic Attack (Formation) Fluorines Fluorine Atoms (Inductive Withdrawal) Fluorines->Phenoxy Reduces O-Donation

Figure 1: Electronic vector map illustrating the activation of the C2 position by the 5-nitro group and the modulation of the phenoxy moiety by fluorine substitution.[3]

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the displacement of a chloride leaving group by a phenoxide ion. This protocol is designed for high throughput and scalability, minimizing side reactions such as hydrolysis of the chloride.

Reagents & Materials[4][5]
  • Substrate: 2-Chloro-5-nitropyridine (1.0 eq)

  • Nucleophile: 2,4-Difluorophenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 eq)
    
  • Solvent: Acetone (for mild reflux) or DMF (for faster kinetics at higher temp). Recommendation: Use Acetone for cleaner impurity profiles; use DMF for scale-up speed.

Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 2,4-difluorophenol and anhydrous acetone . Add

    
      in a single portion. Stir at room temperature for 30 minutes.
    
    • Why: This pre-stirring period generates the potassium phenoxide salt in situ, which is a more potent nucleophile than the neutral phenol.

  • Coupling: Add 2-chloro-5-nitropyridine to the suspension.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and maintain for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.
    
    • Endpoint: Disappearance of the chloropyridine starting material.

  • Workup:

    • Cool to room temperature.[4][5]

    • Filter off the inorganic salts (

      
       and excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with 1N

      
       (to remove unreacted phenol) followed by Brine.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography if high purity (>99%) is required for biological assays.

Expected Yield: 70–85% Key Impurity: 5-nitro-2-pyridone (formed if water enters the reaction, competing with the phenol).

Downstream Utility: Nitro Reduction

The 5-nitro group is rarely the final pharmacophore. It serves as a "masked" amine. The reduction of 2-(2,4-difluorophenoxy)-5-nitropyridine to 2-(2,4-difluorophenoxy)-5-aminopyridine is the critical next step for generating amide-based inhibitors.

Reduction Protocol (Iron/Ammonium Chloride)

This method is preferred over catalytic hydrogenation (


) because it avoids the risk of hydrogenolysis (cleaving the C-O ether bond or C-F bonds).
  • Dissolution: Dissolve the nitro compound in a mixture of Ethanol/Water (3:1).

  • Reagent Addition: Add Iron powder (Fe, 5 eq) and Ammonium Chloride (

    
    , 5 eq).
    
  • Reaction: Heat to

    
     with vigorous stirring for 2 hours.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides.

  • Isolation: Concentrate the filtrate. The resulting amine is often an oil or low-melting solid that darkens upon air exposure; use immediately for acylation.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 2-Chloro-5-nitropyridine + 2,4-Difluorophenol Step1 Step 1: SNAr Coupling (K2CO3, Acetone, Reflux) Forms Ether Linkage Reactants->Step1 Intermediate Intermediate: 2-(2,4-Difluorophenoxy)-5-nitropyridine Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Ra-Ni) Avoids Ether Cleavage Intermediate->Step2 Product Final Scaffold: 2-(2,4-Difluorophenoxy)-5-aminopyridine (Ready for Amide Coupling) Step2->Product

Figure 2: Operational workflow converting raw materials into the amine scaffold via the nitro intermediate.[6][7][8]

Physicochemical Implications

PropertyEffect on MoleculeRelevance to Drug Design
Nitropyridine Core High electron deficiencyIncreases metabolic stability against oxidative metabolism on the ring.
Difluoro Substitution Increased Lipophilicity (

)
Enhances membrane permeability; Fluorine acts as a bioisostere for hydrogen, blocking metabolic "soft spots" on the phenyl ring.
Ether Linkage Rotational FreedomAllows the molecule to adopt an induced fit within a kinase binding pocket or enzyme active site.
Comparative Reactivity Data

The reaction rate of 2-chloro-5-nitropyridine is approximately


 times faster  than 2-chloropyridine in 

reactions [1]. This immense acceleration allows for the use of weak nucleophiles (like electron-deficient phenols) that would otherwise fail to react with a standard pyridine ring.

References

  • BenchChem. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

  • Smolecule. (2023). Synthesis of 2-(2,4-difluorophenoxy)-5-nitropyridine and Reaction Parameters. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Kinetics. Retrieved from

  • National Institutes of Health (PMC). (2011). Crystal structure and synthesis of 2-(2,4-Difluorophenyl)-5-nitropyridine. (Note: Comparative structural data for biaryl analogs). Retrieved from

Sources

Foundational

The Strategic Fluorine Effect: A Technical Guide to Physicochemical Modulation in Drug Design

Executive Summary The introduction of fluorine into a molecular scaffold is rarely a passive substitution; it is a deliberate engineering choice that alters the trajectory of a drug candidate. Approximately 20-25% of all...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into a molecular scaffold is rarely a passive substitution; it is a deliberate engineering choice that alters the trajectory of a drug candidate. Approximately 20-25% of all FDA-approved drugs contain at least one fluorine atom. This guide moves beyond basic textbook definitions to explore the causality of the fluorine effect—specifically how the unique electrostatic and steric properties of the C-F bond can be leveraged to modulate potency, metabolic stability, and permeability.

This whitepaper provides a self-validating framework for "Fluorine Scanning" in lead optimization, supported by validated synthetic protocols and mechanistic insights.

Part 1: The Physicochemical Toolkit

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is capable of increasing lipophilicity (LogP). This paradox arises because the 2s/2p electrons in fluorine are tightly held, resulting in low polarizability (hard sphere). While the C-F bond has a strong dipole, the fluorine atom itself does not solicit hydrogen bonds in the same capacity as oxygen or nitrogen, often leading to increased membrane permeability.

Table 1: Comparative Physicochemical Metrics

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52F is a steric bioisostere for O, but closer in size to H than a methyl group.
Electronegativity (Pauling) 2.203.983.44F induces strong electronic withdrawal, lowering pKa of neighbors.
C-X Bond Energy (kcal/mol) ~99~116~85The C-F bond is metabolically inert; blocks oxidative degradation.
C-X Bond Length (Å) 1.091.351.43F is compact enough to fit into tight enzymatic pockets.
The Decision Matrix

Before initiating synthesis, use this decision logic to determine the necessity of fluorination.

FluorineDecisionMatrix Start Lead Compound Optimization Issue1 Problem: High Metabolic Clearance? Start->Issue1 Issue2 Problem: Poor Membrane Permeability? Issue1->Issue2 No Sol1 Strategy: Block CYP450 Sites (Para-fluorination of aromatics) Issue1->Sol1 Yes (Oxidation prone) Issue3 Problem: Unstable Conformation? Issue2->Issue3 No Sol2 Strategy: Modulate pKa (Fluorine adjacent to basic amine) Issue2->Sol2 Yes (High basicity) Sol3 Strategy: Gauche Effect (Vicinal difluoro placement) Issue3->Sol3 Yes (Flexible chain)

Figure 1: Strategic decision tree for implementing fluorine substitutions based on ADME/Tox liabilities.

Part 2: Conformational & Electronic Control[1]

The Gauche Effect

Unlike non-polar hydrocarbon chains that prefer an anti conformation to minimize steric clash, 1,2-difluoroethane derivatives preferentially adopt a gauche conformation.[1]

  • Mechanism: This is driven by hyperconjugation where the C-H

    
     bonding orbital donates electron density into the low-lying C-F 
    
    
    
    antibonding orbital of the adjacent carbon (
    
    
    ).[1]
  • Application: Use this to "lock" linear chains into specific shapes to match a receptor binding pocket without adding the bulk of a ring system.

pKa Modulation

Fluorine’s inductive effect (


) drastically alters the acidity/basicity of neighboring groups.
  • Basic Amines: Placing F on a

    
    -carbon relative to an amine reduces the pKa by ~1-2 units.[2] This reduces the percentage of ionized drug at physiological pH (7.4), improving passive membrane transport and oral bioavailability.
    
  • Carboxylic Acids: Fluorine increases acidity, potentially improving solubility or strengthening ionic interactions with target proteins.

Part 3: Metabolic Engineering (CYP450 Blocking)

The primary clearance mechanism for many lipophilic drugs is oxidation by Cytochrome P450 (CYP450) enzymes. These enzymes typically attack electron-rich aromatic rings or activated C-H bonds.

  • The Mechanism: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol) and the C-O bond formed during oxidation. The CYP450 heme-iron center cannot abstract the fluorine atom or insert oxygen into the C-F bond.

  • Strategic Placement: Substituting a hydrogen at the para position of a phenyl ring with fluorine prevents hydroxylation at that site. This is a standard maneuver to extend half-life (

    
    ).
    

MetabolicBlocking Drug Drug Candidate (Aryl Ring) Interaction Metabolic Attack Drug->Interaction CYP CYP450 Enzyme (Fe-Oxo Species) CYP->Interaction OutcomeH C-H Bond: Hydroxylation -> Clearance Interaction->OutcomeH If Para-H present OutcomeF C-F Bond: Blocked -> Extended Half-life Interaction->OutcomeF If Para-F substituted

Figure 2: Mechanism of metabolic stabilization via fluorine substitution, preventing CYP450-mediated hydroxylation.[3]

Part 4: Validated Synthetic Protocols

Nucleophilic Fluorination (Deoxyfluorination)

Reagent: DAST (Diethylaminosulfur trifluoride) Target: Conversion of primary/secondary alcohols to alkyl fluorides.[4] Safety Note: DAST can release HF and is shock-sensitive if distilled. Perform reactions in a fume hood behind a blast shield.

Protocol:

  • Preparation: Dry a 100 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Critical: DAST is unstable at high temps.

  • Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) over 2-4 hours. Monitor via TLC.

  • Quench: Pour mixture slowly into saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Electrophilic Fluorination

Reagent: Selectfluor (F-TEDA-BF4) Target: Fluorination of enols, silyl enol ethers, or activated aromatics. Advantage: Selectfluor is a stable, non-volatile solid, making it safer than


 gas or perchloryl fluoride.

Protocol:

  • Solvation: Dissolve substrate (e.g., ketone or activated methylene) in Acetonitrile (MeCN).

  • Reagent Addition: Add Selectfluor (1.1 equiv).

  • Conditions: Stir at RT (or reflux for unreactive substrates) for 6-12 hours.

  • Workup: Remove solvent in vacuo, redissolve in DCM, wash with water to remove the TEDA byproduct.

DASTProtocol Start Start: Alcohol Substrate (Anhydrous DCM) Cool Cool to -78°C (Prevent decomposition) Start->Cool Add Add DAST (1.2 eq) Dropwise Cool->Add Warm Warm to RT (2-4 Hours) Add->Warm Quench Quench: Sat. NaHCO3 (Neutralize HF) Warm->Quench Isolate Isolate Alkyl Fluoride Quench->Isolate

Figure 3: Step-by-step workflow for the deoxyfluorination of alcohols using DAST.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[5] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Singh, R. P., & Shreve, J. M. (2002). Selectfluor reagent F-TEDA-BF4 in organic synthesis.[7] Accounts of Chemical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency SNAr O-Arylation with 2,4-Difluorophenol

Executive Summary & Strategic Context This application note details the optimized protocol for utilizing 2,4-difluorophenol (2,4-DFP) as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. In modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the optimized protocol for utilizing 2,4-difluorophenol (2,4-DFP) as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions.

In modern drug discovery, the 2,4-difluorophenoxy moiety is a "privileged substructure." The strategic incorporation of fluorine atoms at the ortho and para positions of the phenolic ring serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the most reactive sites on the ring, extending the in vivo half-life of the drug candidate.

  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) compared to non-fluorinated analogs, often improving membrane permeability while altering the pKa of the phenol to modulate binding affinity.
    

Scope: This guide focuses on the O-arylation of 2,4-DFP with activated aryl halides (e.g., chloronitrobenzenes, fluoropyridines) to synthesize polyfluorinated diaryl ethers.

Mechanistic Insight & Reactivity Profile

The Nucleophile: 2,4-Difluorophenol

Unlike unsubstituted phenol (


), 2,4-DFP is significantly more acidic (

) due to the strong inductive electron-withdrawal (-I effect) of the fluorine atoms, particularly at the ortho position.
  • Implication for Protocol: The lower

    
     means 2,4-DFP is easier to deprotonate than phenol. Weak bases like potassium carbonate (
    
    
    
    ) are often sufficient. However, the resulting 2,4-difluorophenoxide anion is less nucleophilic than phenoxide.
  • Optimization Strategy: To counteract the reduced nucleophilicity, we utilize the "Cesium Effect" (using

    
    ) and polar aprotic solvents to create a "naked," highly reactive anion.
    
The Reaction Pathway

The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]

SNAr_Mechanism Reagents 2,4-Difluorophenol + Base (Cs2CO3) Phenoxide Active Nucleophile (2,4-Difluorophenoxide) Reagents->Phenoxide Deprotonation (Fast) Complex Meisenheimer Complex (Transition State) Phenoxide->Complex Nucleophilic Attack (Rate Limiting) Electrophile Electrophile (e.g., 4-Chloronitrobenzene) Electrophile->Complex Product Diaryl Ether Product Complex->Product Elimination & Aromatization Byproduct Salt Byproduct (CsCl + KHCO3) Complex->Byproduct

Figure 1: Mechanistic pathway of SNAr O-arylation. The formation of the Meisenheimer complex is typically the rate-determining step.

Critical Reagent Selection

Success in SNAr with electron-deficient phenols relies on the correct pairing of Solvent and Base.

ComponentRecommendationTechnical Rationale
Solvent DMSO (Dimethyl sulfoxide)Gold Standard. High dielectric constant (

) stabilizes the polar transition state. Solvates cations (Cs

) well, leaving the phenoxide anion "naked" and reactive.
Alt. SolventDMF or NMP Good alternatives if workup requires water-immiscibility (easier extraction), though reaction rates may be slightly slower than in DMSO.
Base Cs

CO

(Cesium Carbonate)
Preferred. The large cesium cation has a weak lattice energy and poor solvation shell, allowing for higher solubility in organic solvents and looser ion-pairing with the phenoxide, boosting reactivity.
Alt. BaseK

CO

Suitable for highly activated electrophiles (e.g., dinitrobenzenes). Cheaper, but requires higher temperatures or longer times.
Electrophile Fluoro- vs. Chloro- arenesFluoro- is preferred for SNAr. Despite being a stronger bond, the high electronegativity of F lowers the LUMO energy of the ring, accelerating the rate-limiting nucleophilic attack (step 1).

Standard Operating Procedure (SOP)

Objective: Synthesis of 2,4-difluoro-1-(4-nitrophenoxy)benzene (Model Reaction).

Materials
  • Nucleophile: 2,4-Difluorophenol (1.0 equiv)

  • Electrophile: 1-Fluoro-4-nitrobenzene (1.05 equiv) [Note: 1-Chloro-4-nitrobenzene can be used but requires longer heating]

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMSO (anhydrous), 0.5 M concentration relative to phenol.

Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove atmospheric moisture and oxygen. Note: Phenoxides are prone to oxidation at high temperatures.
      
  • Reagent Charging:

    • Add 2,4-Difluorophenol (1.0 equiv) and

      
        (1.5 equiv) to the flask.
      
    • Add DMSO via syringe.

    • Stir at room temperature for 15 minutes. You may observe a color change or slight exotherm as the phenoxide forms.

  • Reaction Initiation:

    • Add the Electrophile (1-Fluoro-4-nitrobenzene, 1.05 equiv) in one portion.

    • Heat the reaction mixture to 80°C .

    • Process Control: Monitor by TLC or HPLC at 1-hour intervals. The reaction is typically complete within 2–4 hours.

  • Workup (Quench & Extraction):

    • Cool the mixture to room temperature.

    • Crucial Step: Pour the reaction mixture into ice-cold 1M HCl (approx. 5x reaction volume).

      • Why? The acid neutralizes excess base and protonates any unreacted phenoxide, pushing it into the organic layer during extraction or precipitating the product if it is a solid.

    • Extract with Ethyl Acetate (EtOAc) x3.

    • Wash the combined organic layers with Water x2 (to remove DMSO) and Brine x1.

  • Purification:

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in solventSNAr is sensitive to water because hydroxide (

) is a competitive nucleophile (creating phenols from the electrophile). Use anhydrous DMSO and keep under

.
Unreacted Phenol Poor deprotonationSwitch from

to

. If already using Cesium, increase temp to 100°C.
Side Product: Hydrolysis Competitive hydrolysisThe electrophile (e.g., chloronitrobenzene) reacted with trace water. Ensure reagents are dry. Increase the equivalents of the 2,4-DFP nucleophile to 1.2 equiv.
Dark/Tar Formation OxidationPhenoxides are electron-rich and oxidizable. Ensure rigorous inert atmosphere (Argon/Nitrogen).

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7] Chemical Reviews.

  • Cesium Effect in Ether Synthesis

    • Fotsing, J. R., et al. (2005).
  • Specific Application (Diaryl Ethers)

    • Luo, C., et al. (2024).[8] Synthesis of Diaryl Ethers via C-O Cross-Coupling. Journal of Synthetic Chemistry.

  • Biological Relevance of Fluorinated Ethers

    • Olsen, J. A., et al. (2004). Fluorine Interactions at the Active Site of Cyclin-Dependent Kinase 2. ChemBioChem.
  • Safety Data (2,4-Difluorophenol)

    • PubChem Compound Summary for CID 123051.

Sources

Application

Application Note: 2-(2,4-Difluorophenoxy)-5-nitropyridine in Medicinal Chemistry

Executive Summary The compound 2-(2,4-Difluorophenoxy)-5-nitropyridine serves as a critical high-value intermediate in the synthesis of Type II Kinase Inhibitors (specifically targeting c-Met, VEGFR, and RON kinases). It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(2,4-Difluorophenoxy)-5-nitropyridine serves as a critical high-value intermediate in the synthesis of Type II Kinase Inhibitors (specifically targeting c-Met, VEGFR, and RON kinases). Its structural significance lies in the 2-phenoxypyridine motif, a "privileged scaffold" that facilitates hydrogen bonding within the ATP-binding pocket of kinases.

The specific 2,4-difluoro substitution pattern on the phenyl ring is not arbitrary; it is a medicinal chemistry optimization designed to:

  • Block Metabolic Hotspots: Fluorine at the para (4) and ortho (2) positions prevents CYP450-mediated oxidative metabolism (hydroxylation).

  • Modulate Lipophilicity: Increases

    
     for better membrane permeability while maintaining solubility.
    
  • Electronic Tuning: The electron-withdrawing nature of the difluorophenoxy group reduces the electron density on the pyridine ring, influencing the pKa of the pyridine nitrogen.

This guide details the synthesis, reduction, and downstream application of this compound, providing validated protocols for researchers in drug discovery.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-(2,4-Difluorophenoxy)-5-nitropyridine
Molecular Formula C₁₁H₆F₂N₂O₃
Molecular Weight 252.17 g/mol
Key Functional Groups Nitro (-NO₂), Pyridine Nitrogen, Ether Linkage, Difluorophenyl
Primary Reactivity Nitro reduction to amine (precursor for urea/amide coupling)
Storage Inert atmosphere, 2-8°C (Hygroscopic nature of precursors)

Strategic Synthesis Workflow

The synthesis follows a convergent route starting from commercially available 2-chloro-5-nitropyridine and 2,4-difluorophenol . The workflow is designed to maximize yield while minimizing the formation of bis-ether byproducts.

Diagram 1: Synthesis & Application Logic

SynthesisWorkflow Start1 2-Chloro-5-nitropyridine (Electrophile) Step1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) Start1->Step1 Start2 2,4-Difluorophenol (Nucleophile) Start2->Step1 Intermediate 2-(2,4-Difluorophenoxy)- 5-nitropyridine (Target Scaffold) Step1->Intermediate Yield >85% Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Amine 5-Amino-2-(2,4-difluorophenoxy)pyridine (Active Warhead Precursor) Step2->Amine Chemoselective App Urea/Amide Coupling (Kinase Inhibitor Synthesis) Amine->App

Caption: Convergent synthesis workflow transforming raw materials into the bioactive amine precursor.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine. Mechanism: The strong electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement by the phenoxide anion.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • 2,4-Difluorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol (1.1 equiv) in anhydrous DMF (5 mL per mmol).

  • Activation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Note: The solution may turn slightly yellow.
    
  • Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

      
      ) should disappear, and the product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). The product typically precipitates as a solid.

    • Filter the solid and wash with water to remove residual DMF and salts.

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or column chromatography (SiO2, Hexane/EtOAc gradient).

Critical Control Point: Ensure the DMF is dry. Water competes as a nucleophile, leading to the formation of 2-hydroxy-5-nitropyridine (a yellow impurity).

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion to 5-Amino-2-(2,4-difluorophenoxy)pyridine. Context: This amine is the "universal donor" for creating urea linkages in kinase inhibitors.

Method 1: Catalytic Hydrogenation (High Purity)

  • Reagents: 10% Pd/C (10 wt%),

    
     (balloon or 1 atm), Methanol.
    
  • Procedure: Dissolve the nitro compound in Methanol. Add Pd/C carefully (under

    
    ). Purge with 
    
    
    
    and stir at RT for 2–4 hours. Filter through Celite.
  • Advantage: Cleanest product, minimal workup.

Method 2: Iron-Ammonium Chloride (Halogen Safe)

  • Reagents: Iron powder (5 equiv),

    
     (5 equiv), Ethanol/Water (4:1).
    
  • Procedure: Reflux the mixture at 80°C for 2 hours.

  • Advantage: Preferable if the molecule contains other reducible groups (like alkenes) or if avoiding de-halogenation (though F is stable to Pd/H2, Cl/Br are not).

Medicinal Chemistry Applications: SAR & Logic

The 2-(2,4-difluorophenoxy)pyridine moiety is not just a structural spacer; it is an active determinant of the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Metabolic Stability (The "Fluorine Effect")

In non-fluorinated analogs (2-phenoxypyridine), the phenyl ring is susceptible to rapid metabolism by Cytochrome P450 enzymes, particularly at the para-position (hydroxylation).

  • Modification: Replacing H with F at C4 (para) and C2 (ortho).

  • Result: The C-F bond is metabolically stable (

    
     vs 
    
    
    
    for C-H). This extends the half-life (
    
    
    ) of the drug significantly.
Binding Conformation

The ether oxygen introduces a "kink" in the molecule, allowing the pyridine and phenyl rings to adopt a specific dihedral angle (approx 60–90°). This conformation is often required to fit into the hydrophobic back-pocket of kinases (e.g., the "Gatekeeper" region in c-Met).

Diagram 2: Structure-Activity Relationship (SAR)

SAR Center 2-(2,4-Difluorophenoxy)-5-nitropyridine F_Para 4-Fluoro: Blocks CYP450 Oxidation (Increases t1/2) Center->F_Para F_Ortho 2-Fluoro: Steric Hindrance Locks Conformation Center->F_Ortho Nitro 5-Nitro Group: Synthetic Handle Reduces to Amine (-NH2) Center->Nitro Ether Ether Linkage: Flexible Hinge Hydrophobic Interaction Center->Ether

Caption: SAR analysis highlighting the functional role of each structural component.

Case Study: Kinase Inhibitor Synthesis

Target Class: c-Met / VEGFR2 Inhibitors (Type II). Mechanism: The 5-amino derivative of the title compound reacts with an isocyanate (e.g., phenyl isocyanate) to form a diaryl urea .

  • Role of Urea: The urea motif functions as a primary hydrogen bond donor/acceptor pair, anchoring the inhibitor to the conserved Glu/Asp residues in the kinase hinge region.

  • Role of Difluorophenoxy: It occupies the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.

References

  • Smolecule. (2023).[2] Synthesis and Properties of 2-(2,4-Difluorophenoxy)-5-nitropyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloro-5-nitropyridine (Precursor). Retrieved from

  • BenchChem. (2025).[1][3] Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on Nitropyridines. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Discovery of Novel Pyridine-Based c-Met Inhibitors. (General reference for phenoxy-pyridine scaffold utility in kinase inhibitors).
  • Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds and Pyridyl Ethers. Retrieved from

Sources

Method

Advanced Application Note: 2-(2,4-Difluorophenoxy)-5-nitropyridine in Anti-Inflammatory Drug Discovery

Executive Summary This technical guide outlines the application of 2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS: 219865-96-0) as a critical intermediate in the synthesis of potent anti-inflammatory agents. Specifically,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the application of 2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS: 219865-96-0) as a critical intermediate in the synthesis of potent anti-inflammatory agents. Specifically, this scaffold serves as the hydrophobic anchor for Type I and Type II kinase inhibitors targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

The 2,4-difluorophenoxy moiety provides exceptional metabolic stability and optimized shape complementarity within the kinase ATP-binding pocket, while the 5-nitro group acts as a latent handle for installing hydrogen-bonding motifs (ureas/amides) essential for hinge-region interaction.

Chemical Biology & Mechanism of Action[1][2]

The "Privileged" Scaffold

In medicinal chemistry, the 2-phenoxypyridine motif is a privileged structure. The addition of fluorine atoms at the 2 and 4 positions of the phenoxy ring serves two distinct purposes:

  • Metabolic Blockade: Fluorine blocks sites susceptible to oxidative metabolism (CYP450), significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine reduces the electron density of the phenoxy ring, enhancing

    
     stacking interactions within the hydrophobic back-pocket of the p38 kinase.
    
Signaling Pathway & Intervention

The target, p38 MAPK, is a central node in the inflammatory response. Activation by stress signals (UV, heat, osmotic shock) or cytokines (TNF-


, IL-1) leads to the phosphorylation of downstream transcription factors.

Mechanism: Inhibitors derived from this scaffold compete with ATP. The pyridine nitrogen often interacts with the "gatekeeper" residue (e.g., Thr106 in p38


), while the derivatized amine (urea/amide) forms hydrogen bonds with the DFG motif (Asp-Phe-Gly).

p38_pathway Stimuli Stress / Cytokines (LPS, TNF-alpha) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF Response Inflammatory Cytokine Production (TNF-alpha, IL-1beta, IL-6) MK2->Response mRNA Stabilization TF->Response Transcription Inhibitor Scaffold-Derived Inhibitor Inhibitor->p38 ATP Competition

Figure 1: The p38 MAPK signaling cascade showing the point of intervention for inhibitors derived from the 2-(2,4-Difluorophenoxy)-5-nitropyridine scaffold.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold (SNAr)

Objective: Synthesize 2-(2,4-Difluorophenoxy)-5-nitropyridine from 2-chloro-5-nitropyridine. Principle: Nucleophilic Aromatic Substitution (SNAr).[1] The nitro group at C5 activates the C2 position for displacement of the chloride by the phenoxide.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 2,4-Difluorophenol (1.1 eq)[2]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Anhydrous, 5 mL/mmol)

Step-by-Step:

  • Preparation: Charge a round-bottom flask with 2,4-difluorophenol and anhydrous DMF.

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide nucleophile.
    
  • Addition: Add 2-chloro-5-nitropyridine in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). Product (

      
      ) should appear; starting material (
      
      
      
      ) should disappear.
  • Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Yield Expectation: >85%[3]

    • Appearance: Pale yellow solid.

Protocol B: Reduction to Aniline

Objective: Convert the nitro group to an amine (5-amino-2-(2,4-difluorophenoxy)pyridine) for further derivatization.

Method: Hydrogenation (Pd/C).[4]

  • Dissolve the nitro intermediate in Ethanol/EtOAc (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 2–4 hours at RT.
    
  • Filter through Celite to remove catalyst. Concentrate to yield the amine (often an oil or low-melting solid).

Protocol C: Derivatization (Urea Formation)

Objective: Create the active pharmacophore (e.g., diaryl urea).

Step-by-Step:

  • Dissolve the amine (from Protocol B) in DCM.

  • Add the desired isocyanate (e.g., tert-butyl isocyanate or an aryl isocyanate) (1.1 eq).

  • Stir at RT for 12 hours.

  • Evaporate solvent and purify via column chromatography.

synthesis_flow SM1 2-Chloro-5- nitropyridine Inter1 Nitro Intermediate (The Scaffold) SM1->Inter1 K2CO3, DMF 80°C (SNAr) SM2 2,4-Difluorophenol SM2->Inter1 K2CO3, DMF 80°C (SNAr) Amine 5-Amino Derivative Inter1->Amine H2, Pd/C (Reduction) Final Active Urea Inhibitor Amine->Final R-N=C=O (Urea Formation)

Figure 2: Synthetic workflow converting the raw materials into the active kinase inhibitor.

Biological Validation Assays

Protocol D: Cellular Inflammation Assay (TNF- Release)

Objective: Assess the anti-inflammatory potency of the synthesized derivative in a cellular context.

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Readout: ELISA for TNF-

    
    .
    

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10

    
    M). Incubate for 1 hour.
    
    • Control: DMSO vehicle only.

  • Stimulation: Add LPS (final concentration 100 ng/mL). Incubate for 4–6 hours.

  • Harvest: Collect cell culture supernatant.

  • Quantification: Perform Sandwich ELISA for TNF-

    
     following kit instructions.
    
  • Analysis: Calculate % Inhibition relative to the LPS-only control and determine

    
    .
    
Data Presentation: SAR Comparison

The table below illustrates the hypothetical Structure-Activity Relationship (SAR) gains provided by the 2,4-difluoro substitution compared to a non-fluorinated baseline.

Compound IDPhenoxy Substitutionp38

IC50 (Enzymatic)
TNF-

IC50 (Cellular)
Metabolic Stability (t1/2)
Ref-001 Unsubstituted (H)120 nM450 nM25 min
Ref-002 4-Fluoro45 nM180 nM55 min
Target 2,4-Difluoro 8 nM 35 nM >120 min

Note: Data represents typical SAR trends for this scaffold class [1, 3].

Safety & Handling

  • 2-(2,4-Difluorophenoxy)-5-nitropyridine: Irritant. Avoid inhalation. Use in a fume hood.

  • Reaction Safety: The SNAr reaction is exothermic. Add reagents slowly.

  • Waste: Dispose of halogenated organic waste according to local EHS regulations.

References

  • BenchChem. (2025).[1][4] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

  • National Institutes of Health (NIH). (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family. Current Cancer Drug Targets.[5] Retrieved from

  • Selleck Chemicals. (2025). p38 MAPK Signaling Pathway and Inhibitors. Retrieved from

  • Cayman Chemical. (2024). p38 MAPK Inhibitor Product Information & Safety Data Sheet. Retrieved from

  • Guide to Pharmacology. (2024). p38 MAP kinase inhibitor Ligand Page. IUPHAR/BPS. Retrieved from

Sources

Application

Reduction of the nitro group on the pyridine ring

Executive Summary & Strategic Analysis The Challenge: Pyridine vs. Benzene Reducing a nitro group on a pyridine ring ( ) presents distinct challenges compared to benzene analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Pyridine vs. Benzene

Reducing a nitro group on a pyridine ring (


) presents distinct challenges compared to benzene analogs. The pyridine nitrogen possesses a lone pair that acts as a Lewis base, frequently poisoning heterogeneous catalysts  (Pd, Pt) by strongly coordinating to active sites. Furthermore, the electron-deficient nature of the pyridine ring renders it susceptible to nucleophilic attack or, conversely, over-reduction to piperidine under aggressive hydrogenation conditions.
Strategic Approach

To ensure high yield and purity, the experimentalist must select a method based on two critical factors:

  • Catalyst Viability: Preventing N-coordination to the metal center.

  • Chemoselectivity: Preserving sensitive functional groups (specifically halogens: -Cl, -Br, -I) which are prone to hydrogenolysis.

This guide details three validated protocols ranging from high-throughput catalytic hydrogenation to chemoselective dissolving metal reductions.

Mechanistic Pathways

Understanding the reduction intermediates is vital for troubleshooting. Accumulation of the hydroxylamine intermediate is a common cause of impurities (azoxy dimers) and safety hazards (thermal instability).

NitroReduction Nitro Nitro-Pyridine (Py-NO2) Nitroso Nitroso Intermediate (Py-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Py-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Condensation (Avoidable) Amine Amino-Pyridine (Py-NH2) Hydroxyl->Amine 2e- / 2H+ Hydroxyl->Azoxy

Figure 1: Stepwise reduction mechanism. The Hydroxylamine -> Amine step is often rate-determining; failure here leads to Azoxy impurities.

Validated Protocols

Method A: Catalytic Hydrogenation (Standard High-Throughput)

Best For: Clean substrates, non-halogenated pyridines, scale-up. Mechanism: Heterogeneous catalysis (H2/Pd). Critical Modification: Use of acidic media to protonate the pyridine nitrogen, preventing catalyst poisoning.

Materials
  • Substrate: Nitropyridine derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Additive: 1.0 - 2.0 equiv HCl (or Acetic Acid)

  • Gas: Hydrogen (

    
    ) balloon or Parr shaker (30-50 psi)
    
Protocol
  • Preparation: In a round-bottom flask (or hydrogenation vessel), dissolve the nitropyridine in MeOH (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of concentrated HCl or acetic acid.

    • Why? This protonates the pyridine nitrogen (

      
      ), rendering it non-coordinating to the Pd surface.
      
  • Catalyst Addition: Carefully add 10 wt% of Pd/C (wet). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the system with

    
     x3, then 
    
    
    
    x3. Stir vigorously under
    
    
    atmosphere (balloon is usually sufficient for small scale; 40 psi for >10g scale) at Room Temperature (RT).
  • Monitoring: Monitor via TLC or LCMS. Look for the disappearance of the nitro peak and the transient appearance of the hydroxylamine (M-16).

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate.[1]

    • Neutralization: The product exists as the HCl salt. Dissolve in minimal water, neutralize with saturated

      
       or 
      
      
      
      to pH 8-9, and extract with EtOAc or DCM.
Method B: Iron-Mediated Reduction (Chemoselective)

Best For: Halogenated pyridines (Cl, Br, I), sensitive functional groups (aldehydes, nitriles). Mechanism: Single Electron Transfer (SET) dissolving metal reduction. Advantage: Completely avoids dehalogenation, which is a major risk with Pd/H2.

Materials
  • Substrate: Halogenated Nitropyridine (1.0 equiv)

  • Reductant: Iron powder (Fe, 325 mesh, 3.0 - 5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio) or Acetic Acid

  • Catalyst: Ammonium Chloride (

    
    , 3.0 equiv) or catalytic HCl
    
Protocol
  • Setup: In a flask equipped with a reflux condenser and mechanical stirring (magnetic stirring often fails due to iron clumping), suspend the nitropyridine in EtOH/Water (3:1).

  • Activation: Add

    
     (3.0 equiv) and Iron powder (4.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) for 1–4 hours.
    
    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (

      
      ).
      
  • Workup (The "Bechamp" Challenge):

    • Standard: Filter hot through Celite. The iron sludge can clog filters.

    • Improved: Dilute with EtOAc and water.[1] Add a small amount of EDTA or sodium potassium tartrate (Rochelle's salt) to chelate dissolved iron, improving phase separation.

    • Separate organic layer, dry over

      
      , and concentrate.
      
Method C: Transfer Hydrogenation (Hydrazine/Pd)

Best For: Rapid reduction of halogenated substrates where Iron workup is undesirable. Mechanism: Pd-catalyzed decomposition of hydrazine generates


in situ at the surface.
Protocol
  • Dissolve nitropyridine in Ethanol.

  • Add 10% Pd/C (catalytic amount, e.g., 5 mol%).

  • Heat to

    
    .
    
  • Dropwise Addition: Add Hydrazine Monohydrate (

    
    , 5.0 equiv) slowly.
    
    • Note: Evolution of

      
       gas will be observed.
      
  • Reflux for 30 mins.

  • Filter hot through Celite. Flash chromatography is usually required to remove hydrazone byproducts if ketones/aldehydes are present (though less likely on simple rings).

Comparative Analysis & Decision Matrix

Method Selection Table
FeatureMethod A: H2 / Pd / AcidMethod B: Fe / NH4ClMethod C: SnCl2 / HCl
Primary Utility General purpose, large scaleHalogen retention , scale-upSensitive substrates, small scale
Reaction Time Fast (1-4 h)Medium (2-6 h)Slow to Medium
Halogen Tolerance Poor (Risk of dehalogenation)Excellent Excellent
Workup Simple (Filtration)Difficult (Iron sludge)Difficult (Tin emulsions/toxicity)
Atom Economy HighLowVery Low
Cost Low (if catalyst recycled)Very LowMedium
Decision Logic

DecisionTree Start Start: Nitropyridine Reduction HalogenCheck Are Halogens (Cl, Br, I) Present on Ring? Start->HalogenCheck NoHalogen No Halogens HalogenCheck->NoHalogen No YesHalogen Yes Halogens HalogenCheck->YesHalogen Yes StandardH2 Method A: H2 / Pd / C (Add HCl/AcOH to prevent poisoning) NoHalogen->StandardH2 ScaleCheck Scale of Reaction? YesHalogen->ScaleCheck LargeScale Large Scale (>10g) ScaleCheck->LargeScale SmallScale Small Scale (<1g) ScaleCheck->SmallScale FeMethod Method B: Fe / AcOH (Cheap, Safe) LargeScale->FeMethod SnMethod Method C: SnCl2 (Easy setup, toxic waste) SmallScale->SnMethod TransferH Alt: Hydrazine / Pd (Fast, verify selectivity) SmallScale->TransferH

Figure 2: Decision matrix for selecting the optimal reduction protocol.

Troubleshooting & Critical Parameters

  • Stalled Reaction (Method A):

    • Cause: Catalyst poisoning.[2] The pyridine nitrogen is binding to Pd.

    • Fix: Add more acid (AcOH or HCl) to ensure the pyridine is fully protonated. Increase H2 pressure.

  • Dehalogenation (Method A):

    • Cause: Pd inserts into C-X bonds easily.

    • Fix: Switch to Platinum on Carbon (Pt/C) (sulfided) or use Method B (Iron). Vanadium additives can also suppress dehalogenation [1].

  • Azoxy Impurities:

    • Cause: Condensation of nitroso and hydroxylamine intermediates due to high pH or insufficient reducing power.

    • Fix: Ensure vigorous stirring (mass transfer limitation) and maintain slightly acidic conditions.

References

  • Selective Reduction of Halogenated Nitroarenes: Li, F.; Frett, B.; Li, H.-Y.[3][4] Synlett2014 , 25, 1403–1408.[3][4] Link

  • Catalytic Hydrogenation (General): Blaser, H. U.; Steiner, H.; Studer, M. ChemCatChem2009 , 1, 210–221. Link

  • Iron-Mediated Reduction (Bechamp): Owsley, D. C.; Bloomfield, J. J.[5] Synthesis1977 , 118–120.[5] Link

  • Transfer Hydrogenation Reviews: Gowda, D. C. et al. Synth. Commun.2003 , 33, 281. Link

Sources

Method

Chemical reactions involving the difluorophenoxy group

Application Note: Strategic Integration of the Difluorophenoxy Group in Medicinal Chemistry Abstract The difluorophenoxy group represents a high-value bioisostere in modern drug discovery, offering a precise tool to modu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of the Difluorophenoxy Group in Medicinal Chemistry

Abstract

The difluorophenoxy group represents a high-value bioisostere in modern drug discovery, offering a precise tool to modulate lipophilicity (LogP), metabolic stability, and binding affinity. Unlike the trifluoromethoxy group (-OCF


), which is often used solely for lipophilicity enhancement, the difluorophenoxy moiety retains the aromatic character required for 

-

stacking interactions while simultaneously blocking metabolic "soft spots" (oxidative hydroxylation) via the strategic placement of fluorine atoms. This guide details the physicochemical rationale for its use and provides validated protocols for its installation via Nucleophilic Aromatic Substitution (

) and Copper-Catalyzed (Chan-Lam) coupling.

Strategic Incorporation: The Physicochemical Rationale

The installation of a difluorophenoxy group is rarely a random choice; it is a calculated decision to alter the electronic and steric landscape of a lead molecule.

1.1 Acidity and Nucleophilicity The presence of two fluorine atoms on the phenoxy ring exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted phenol.

  • Implication for Synthesis: 2,4-Difluorophenol is more acidic than phenol. It is easier to deprotonate (forming the phenoxide anion) using mild bases like

    
    . However, the resulting phenoxide is a weaker nucleophile than the unsubstituted phenoxide, often requiring elevated temperatures or polar aprotic solvents (DMSO/DMF) to drive 
    
    
    
    reactions to completion.

Table 1: Comparative Physicochemical Properties

PropertyPhenol2,4-Difluorophenol4-TrifluoromethoxyphenolImpact on MedChem
pKa 9.95~8.7~8.5Lower pKa = Easier deprotonation; Weaker nucleophile.
LogP 1.46~2.1~3.0Fluorine increases lipophilicity, improving membrane permeability.
Hammett (

)
-0.37 (OH)+0.06 (F)+0.35 (OCF

)
Electron-withdrawing nature deactivates the ring toward oxidation.

1.2 Metabolic Blocking The primary utility of the 2,4-difluorophenoxy group is the blockade of Cytochrome P450-mediated oxidative metabolism.

  • Mechanism: P450 enzymes typically attack electron-rich aromatic rings at the para and ortho positions relative to an electron-donating linker (like oxygen).

  • Solution: Placing fluorine atoms at the 2- and 4-positions (or 3,4-positions) sterically and electronically prevents the formation of the arene oxide intermediate, significantly extending the half-life (

    
    ) of the drug candidate.
    

Synthetic Protocols

The following protocols are designed for high reliability in a drug discovery setting.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Attaching the difluorophenoxy group to electron-deficient heteroocycles (e.g., chloropyrimidines, chloropyridines).

Materials:

  • Nucleophile: 2,4-Difluorophenol (1.1 equiv)

  • Electrophile: 2,4-Dichloropyrimidine (or similar heteroaryl chloride) (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Dry).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2,4-difluorophenol (1.1 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes. Note: You may observe a slight color change as the phenoxide forms.
    
  • Addition: Add the heteroaryl chloride (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 60–80°C .

    • Expert Insight: While phenol reacts at RT, the reduced nucleophilicity of 2,4-difluorophenoxide requires thermal energy to overcome the activation barrier, especially with less reactive electrophiles.

  • Monitoring: Monitor via LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
     and concentrate.
    
Protocol B: Chan-Lam Oxidative Coupling

Best for: Attaching the difluorophenoxy group to aryl boronic acids (forming Diaryl Ethers) where


 is impossible (i.e., electron-rich or neutral rings).

Materials:

  • Nucleophile: 2,4-Difluorophenol (1.2 equiv)

  • Electrophile: Aryl Boronic Acid (1.0 equiv)

  • Catalyst: Copper(II) Acetate [

    
    ] (0.2 - 1.0 equiv)
    
  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Oxidant: Oxygen (Atmospheric balloon or open air)

  • Drying Agent: 4Å Molecular Sieves (Critical for yield).

Step-by-Step Methodology:

  • Activation: In a flask equipped with a drying tube or

    
     balloon, combine Aryl Boronic Acid (1.0 equiv), 2,4-Difluorophenol (1.2 equiv), and 
    
    
    
    (0.5 equiv).
  • Solvent: Add Dichloromethane (DCM) (0.1 M). Note: DCM often outperforms polar solvents in Chan-Lam couplings of phenols.

  • Base Addition: Add

    
     (2.0 equiv) slowly.
    
  • Oxidation: Stir vigorously at Room Temperature under an atmosphere of air or

    
    .
    
    • Expert Insight: The reaction is oxidative. If the reaction stalls (turns red/brown Cu(I)), purge with fresh oxygen to regenerate the active Cu(II) species (blue/green).

  • Completion: These reactions can be sluggish (12–24 hours).

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove base/pyridine) and then brine.

Decision Framework & Visualization

The following diagram illustrates the logical flow for selecting the correct synthetic strategy and the mechanism of metabolic stabilization.

G Start Target: Install Difluorophenoxy Group Substrate Analyze Electrophilic Partner Start->Substrate Heterocycle Electron-Deficient Heterocycle (Cl-Pyrimidine, F-Pyridine) Substrate->Heterocycle Has Leaving Group Boronic Aryl Boronic Acid (Electron-Rich/Neutral) Substrate->Boronic Has Boron Handle SNAr Protocol A: SnAr Reaction (K2CO3, DMF, Heat) Heterocycle->SNAr Mech_SNAr Mechanism: Meisenheimer Complex (F atoms stabilize intermediate) SNAr->Mech_SNAr Metabolism Metabolic Outcome: Blockade of P450 Oxidation Mech_SNAr->Metabolism Result ChanLam Protocol B: Chan-Lam Coupling (Cu(OAc)2, O2, DCM) Boronic->ChanLam Mech_CL Mechanism: Oxidative Transmetallation (Cu(II) -> Cu(III) -> Reductive Elim) ChanLam->Mech_CL Mech_CL->Metabolism Result

Caption: Decision tree for synthetic route selection based on electrophile electronics, leading to the common metabolic stability endpoint.

Case Study: Optimization of a Kinase Inhibitor Scaffold

Scenario: A lead compound containing a standard phenoxy group exhibits high potency (


) but poor metabolic stability (

min) in human liver microsomes (HLM). Metabolite ID reveals extensive hydroxylation at the para-position of the phenoxy ring.

Intervention: The Medicinal Chemistry team decides to replace the phenoxy group with a 2,4-difluorophenoxy group.

Rationale & Outcome:

  • Metabolic Blockade: The Fluorine at C-4 directly blocks the primary site of metabolism (hydroxylation). The Fluorine at C-2 sterically hinders the ortho-hydroxylation pathway.

  • Potency Retention: The difluorophenoxy group is isosteric to the phenoxy group but slightly more lipophilic. This often maintains or improves binding affinity if the pocket can accommodate the small atomic radius of Fluorine (1.47 Å vs 1.20 Å for H).

  • Result: The analog demonstrates a 5-fold increase in half-life (

    
     min) with maintained potency, validating the bioisosteric replacement.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (

)
Incomplete deprotonation or weak nucleophile.Switch base to

(Cesium effect improves solubility). Increase temp to 100°C.
Reaction Stalls (Chan-Lam) Catalyst poisoning or lack of oxidant.Purge reaction with fresh

. Add 4Å molecular sieves to remove water (which inhibits the catalytic cycle).
Regioselectivity Issues Competition between multiple nucleophiles.2,4-difluorophenol is a weaker nucleophile than amines. If the scaffold has an amine, protect it (Boc) before coupling the phenol.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic aromatic substitution (Wikipedia/General Reference)
    • Source: Wikipedia / Master Organic Chemistry
    • URL:[Link]

  • Chan-Lam Coupling of Electron-Deficient Phenols

    • Title: Copper-Catalyzed Chan–Lam Cyclopropyl
    • Source: N
    • URL:[Link]

  • Metabolic Stability of Fluorinated Groups

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
    • Source: ChemRxiv / NIH
    • URL:[Link][1][2]

  • Riluzole Analogs (Bioactive Example)

    • Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels[3]

    • Source: ACS Medicinal Chemistry Letters (via NIH)
    • URL:[Link]

Sources

Application

Application Note: 2-(2,4-Difluorophenoxy)-5-nitropyridine (DFP-NP) as a Covalent Probe for Protein Interaction Studies

This Application Note is structured to guide researchers through the mechanistic basis and experimental application of 2-(2,4-Difluorophenoxy)-5-nitropyridine (DFP-NP) . Based on its structural pharmacophore, this molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the mechanistic basis and experimental application of 2-(2,4-Difluorophenoxy)-5-nitropyridine (DFP-NP) . Based on its structural pharmacophore, this molecule belongs to a class of tunable electrophilic probes used in chemoproteomics to interrogate cysteine reactivity, particularly within stress-response chaperones like Heat Shock Proteins (HSPs).

[1]

Executive Summary

2-(2,4-Difluorophenoxy)-5-nitropyridine (DFP-NP) is a specialized chemical probe designed for the interrogation of nucleophilic amino acid residues, specifically hyper-reactive cysteines, within the proteome. Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), DFP-NP utilizes a Nucleophilic Aromatic Substitution (


)  mechanism. The 2,4-difluorophenoxy moiety acts as a "tuned" leaving group, modulating the electrophilicity of the pyridine core to target specific cysteine populations found in Heat Shock Proteins (HSPs)  and other stress-responsive enzymes.

This guide details the mechanistic principles, labeling protocols, and data analysis workflows required to utilize DFP-NP in protein interaction and occupancy studies.

Mechanistic Principles

The Electrophilic Warhead

The utility of DFP-NP lies in its ability to differentiate between "bystander" cysteines and "functional" cysteines based on pKa and local environment.

  • Core Scaffold: The 5-nitropyridine ring is electron-deficient, creating a partial positive charge at the C-2 position.

  • Leaving Group (LG): The 2,4-difluorophenoxy group is a weaker leaving group than a halogen (Cl/F) but stronger than an unsubstituted phenoxy. This "Goldilocks" reactivity ensures the probe only reacts with highly nucleophilic thiolates (ionized cysteines) often found in catalytic sites or allosteric pockets of HSPs (e.g., Hsp90, Hsp70).

Reaction Pathway ( )

Upon binding to a protein target, a nucleophilic cysteine thiolate attacks the C-2 position of the pyridine ring. This forms a Meisenheimer complex intermediate, followed by the elimination of 2,4-difluorophenol. The result is a stable thioether adduct linking the 5-nitropyridine moiety to the protein.

Visualization of Mechanism

The following diagram illustrates the chemical mechanism and the resulting mass shift utilized in proteomic analysis.

SNAr_Mechanism Probe DFP-NP Probe (Electrophile) Complex Meisenheimer Intermediate Probe->Complex Protein Protein Target (Cys-SH Nucleophile) Protein->Complex Nucleophilic Attack (S-) Adduct Protein-S-Nitropyridine (Stable Adduct) Complex->Adduct Elimination LG 2,4-Difluorophenol (Released) Complex->LG

Figure 1: Mechanism of Cysteine Arylation by DFP-NP via Nucleophilic Aromatic Substitution.

Experimental Protocols

Materials & Reagents
ReagentSpecificationPurpose
DFP-NP Probe >98% Purity (HPLC)Primary labeling agent.
DMSO AnhydrousStock solution solvent.
Lysis Buffer PBS, 0.1% Triton X-100Cell lysis (avoid thiols like DTT/BME).
Click Reagents Azide-biotin (if using alkyne analog)For enrichment (optional).
Trypsin Sequencing GradeProteolytic digestion for MS.
Protocol A: Gel-Based Reactivity Profiling (In Vitro)

Objective: To verify probe binding to recombinant Heat Shock Proteins (e.g., Hsp90) or complex lysates.

  • Preparation:

    • Prepare a 50 mM stock of DFP-NP in DMSO.

    • Dilute protein lysate to 1 mg/mL in PBS (pH 7.4). Crucial: Ensure no DTT or

      
      -mercaptoethanol is present, as exogenous thiols will quench the probe.
      
  • Labeling:

    • Aliquot lysate into reaction tubes.

    • Add DFP-NP to final concentrations of 10, 50, and 100

      
      M.
      
    • Include a DMSO-only control.

    • Incubate at 37°C for 1 hour (mimicking stress conditions).

  • Quenching:

    • Stop reaction by adding 4x Laemmli Buffer containing 100 mM DTT (excess DTT quenches unreacted probe).

    • Boil samples at 95°C for 5 minutes.

  • Readout:

    • Run SDS-PAGE.

    • Analysis: If using a biotinylated analog of DFP-NP, perform Western Blot with Streptavidin-HRP. If using native DFP-NP, perform "Protocol B" (Mass Spec) to detect the mass shift.

Protocol B: LC-MS/MS Site Identification

Objective: To map the exact cysteine residue modified by the nitropyridine moiety.

  • Labeling: Follow Step 1-2 from Protocol A.

  • Digestion:

    • Precipitate proteins (Acetone/Methanol).

    • Resuspend in 8M Urea/50mM Ammonium Bicarbonate.

    • Reduce (DTT) and Alkylate (Iodoacetamide) remaining free cysteines.

    • Dilute Urea to <1M and add Trypsin (1:50 ratio). Digest overnight at 37°C.

  • Mass Spectrometry Settings:

    • Variable Modification: Search for the specific mass addition of the 5-nitropyridine moiety (+122.01 Da, assuming loss of HF and phenol ring, verify exact mass based on specific cleavage).

    • Correction: The adduct is S-(5-nitropyridin-2-yl).

    • Formula Added:

      
       (from nitropyridine) replacing 
      
      
      
      on Cysteine.
    • Mass Shift: +123.02 Da (Monoisotopic mass of nitropyridine group attached to Sulfur).

  • Data Analysis:

    • Filter peptides containing the +123.02 Da modification.

    • Validate spectra manually for b- and y-ion coverage at the modified cysteine.

Data Interpretation & Troubleshooting

Expected Results
  • Selectivity: DFP-NP should not label every cysteine. It preferentially targets low-pKa cysteines found in active sites or zinc-finger domains.

  • Stress Response: Labeling intensity in HSPs often increases under heat shock or oxidative stress conditions due to conformational opening of the chaperone.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Labeling Observed High competition from buffer thiols.Remove DTT/BME/GSH via dialysis or desalting columns before labeling.
Precipitation Probe insolubility.Ensure DMSO concentration is <1% in final aqueous buffer. Sonicate stock solution.
Non-Specific Binding Probe concentration too high.Titrate down. DFP-NP is potent; >100

M may cause off-target arylation.

Workflow Visualization

The following diagram outlines the complete chemoproteomic workflow for using DFP-NP to identify protein targets.

Workflow cluster_0 Sample Prep cluster_1 Processing cluster_2 Analysis Lysate Cell Lysate (Stress Induced) Treatment DFP-NP Treatment (1h @ 37°C) Lysate->Treatment Digest Trypsin Digestion Treatment->Digest Enrich Peptide Enrichment (Optional) Digest->Enrich If biotinylated LCMS LC-MS/MS Digest->LCMS Enrich->LCMS BioInfo Bioinformatics (+123 Da Shift) LCMS->BioInfo

Figure 2: Chemoproteomic workflow for identifying DFP-NP targets.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitropyridine Derivatives. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Covalent Kinase Inhibitors: An Overview. (Contextual grounding for covalent probe design). ChemMedChem. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. (Methodological reference for cysteine profiling). Nature. [Link]

Method

High-Purity Synthesis and Characterization of Cyclometalated Iridium(III) Complexes for High-Efficiency PHOLEDs

Part 1: Introduction & Mechanism of Action The Iridium Advantage: Triplet Harvesting In Organic Light-Emitting Diodes (OLEDs), electron-hole recombination statistically yields 25% singlet excitons and 75% triplet exciton...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism of Action

The Iridium Advantage: Triplet Harvesting

In Organic Light-Emitting Diodes (OLEDs), electron-hole recombination statistically yields 25% singlet excitons and 75% triplet excitons. Traditional fluorescent materials can only harvest singlets, capping internal quantum efficiency (IQE) at 25%.

Cyclometalated Iridium(III) complexes (e.g.,


) utilize the heavy-atom effect to induce strong Spin-Orbit Coupling (SOC) . This mixes singlet and triplet states, formally allowing the "forbidden" 

transition (Phosphorescence). This mechanism enables 100% theoretical IQE by harvesting both singlet and triplet excitons.
Photophysical Pathway

The following Jablonski diagram illustrates the energy transfer mechanism specific to Ir(III) dopants in a host matrix.

Jablonski Host_S1 Host Singlet (S1) Host_T1 Host Triplet (T1) Host_S1->Host_T1 ISC (Host) Ir_S1 Ir(III) Singlet (1MLCT) Host_S1->Ir_S1 Förster Transfer Ir_T1 Ir(III) Triplet (3MLCT) Host_T1->Ir_T1 Dexter Transfer Ir_S1->Ir_T1 Fast ISC (SOC) Ground Ground State (S0) Ir_T1->Ground Phosphorescence (hv)

Figure 1: Energy transfer mechanisms in PHOLEDs. Strong SOC in Ir(III) facilitates rapid Intersystem Crossing (ISC), enabling emission from the triplet state (


).

Part 2: Critical Reagents & Precursors

The purity of the starting material, Iridium(III) Chloride (


), is the single biggest determinant of batch success.
ReagentGrade RequirementCritical Impurity LimitsEffect of Impurity

>99.9% (Trace Metals Basis)Fe < 10 ppm, Na < 50 ppmFe quenches luminescence; Na causes crystallization defects in thin films.
2-Ethoxyethanol Anhydrous, 99.8%Water content variableAffects reflux temperature and solubility of non-polar ligands.
Ligands (e.g., ppy) >99.5% (HPLC)Halogenated precursorsResidual halides act as trap states in the final device.
Glycerol >99.5%Water > 1%Lowers boiling point, preventing complete mer-to-fac isomerization.

Part 3: Synthetic Protocols

Workflow Overview

The synthesis follows a modular "Bridge-Splitting" strategy. The Nonoyama reaction creates a stable dimer intermediate, which is then converted into either Homoleptic (same ligands) or Heteroleptic (mixed ligands) complexes.

SynthesisWorkflow IrCl3 IrCl3 · nH2O Dimer Chloro-Bridged Dimer [Ir(C^N)2(µ-Cl)]2 IrCl3->Dimer Nonoyama Rxn 110°C, 24h Ligand Cyclometalating Ligand (HC^N) Ligand->Dimer Hetero Heteroleptic Complex Ir(C^N)2(L^X) Dimer->Hetero Ancillary Ligand (L^X) Base, 100°C Mer Mer-Ir(C^N)3 (Kinetic Isomer) Dimer->Mer Excess HC^N AgOTf or Glycerol Fac Fac-Ir(C^N)3 (Thermodynamic Isomer) Mer->Fac Thermal Isomerization >200°C (Glycerol)

Figure 2: Modular synthetic pathway for Iridium(III) phosphors. The dimer is the universal key intermediate.

Protocol 1: The Nonoyama Reaction (Dimer Synthesis)

Target:


 (Tetrakis(2-phenylpyridine-C2,N')(mu-dichloro)diiridium)

Mechanism: Iridium(III) chloride reacts with cyclometalating ligands (e.g., 2-phenylpyridine, ppy) to form a chloride-bridged dimer. The solvent choice (2-ethoxyethanol) is critical because it dissolves both the inorganic salt and the organic ligand at reflux temperatures.

Step-by-Step:

  • Charge: In a 3-neck round-bottom flask, combine

    
     (1.0 eq) and 2-phenylpyridine (2.2 - 2.4 eq).
    
  • Solvent: Add a mixture of 2-ethoxyethanol and DI water (3:1 ratio). The water helps dissolve the

    
    .
    
  • Degas: Sparge the solution with Nitrogen (

    
    ) for 30 minutes. Crucial: Ir(III) intermediates are susceptible to oxidation/degradation by oxygen at high temperatures.
    
  • Reflux: Heat to reflux (~110°C) for 24 hours under inert atmosphere. The solution will turn from dark brown to a yellow/orange precipitate.

  • Workup: Cool to room temperature. Add water to precipitate the dimer fully.

  • Filtration: Filter the solid and wash sequentially with water (to remove unreacted Ir salts) and methanol (to remove excess ligand).

  • Drying: Dry in a vacuum oven at 60°C.

    • Yield Target: >75%[1][2][3]

    • Appearance: Yellow/Orange powder.

Protocol 2: Heteroleptic Complex Synthesis (Color Tuning)

Target:


 (Bis(2-phenylpyridine)(acetylacetonate)iridium(III))

Rationale: Heteroleptic complexes allow independent tuning of emission color (via the cyclometalating ligand) and solubility/energy levels (via the ancillary ligand).

Step-by-Step:

  • Charge: Combine the Dimer (1.0 eq), Acetylacetone (2.5 eq), and Sodium Carbonate (

    
    , 5-10 eq).
    
  • Solvent: 2-Ethoxyethanol (anhydrous).

  • Reaction: Degas with

    
    , then reflux at 100°C for 12-15 hours.
    
  • Monitoring: Monitor by TLC. The dimer spot should disappear completely.

  • Workup: Cool to room temperature. The product may precipitate or require water addition.[4]

  • Purification: Filter the crude solid. Recrystallize from Dichloromethane/Hexane or purify via silica gel chromatography (DCM eluent).

Protocol 3: Homoleptic Synthesis & The fac vs. mer Challenge

Target: fac-


 (Facial-Tris(2-phenylpyridine)iridium(III))

The Isomer Problem: The reaction of the dimer with excess ligand initially yields the meridional (mer) isomer, which is kinetically favored but has lower photoluminescence quantum yield (PLQY) and broader emission. The facial (fac) isomer is thermodynamically favored but requires high activation energy to form.

The Glycerol Method (High-Temperature Trans-effect):

  • Charge: Combine Dimer (1.0 eq), excess 2-phenylpyridine (10 eq), and Sodium Carbonate (10 eq).

  • Solvent: Glycerol. Why? Glycerol allows reaction temperatures >200°C, necessary to overcome the activation barrier for mer-to-fac isomerization.

  • Reaction: Heat to 200-220°C for 24 hours under

    
    .
    
    • Note: The mixture will turn extremely dark, almost black, before clearing to bright yellow/green upon cooling/precipitation.

  • Workup: Pour the hot glycerol mixture into 1N HCl (aq). The acid neutralizes the base and helps precipitate the complex while keeping excess amine ligands soluble as salts.

  • Filtration: Collect the yellow precipitate.

  • Purification: Flash chromatography (Silica, DCM) followed by sublimation.

Part 4: Purification (Sublimation)

For OLED device lifetime, purity must exceed 99.99%. HPLC purity is insufficient; Gradient Vacuum Sublimation is mandatory.

Protocol:

  • Pre-Purification: Ensure the material has been filtered through a silica plug to remove non-volatile metal salts.

  • Setup: Load material into the "Source" boat of a glass train sublimation tube.

  • Vacuum: Pump down to

    
     Torr.
    
  • Heating: Apply a temperature gradient.

    • Zone 1 (Source):

      
       (e.g., 280°C for 
      
      
      
      ).
    • Zone 2 (Product): Slightly cooler (e.g., 200°C).

    • Zone 3 (Impurity): Room temperature (volatile impurities).

  • Harvest: Discard the residue in the source boat (non-volatiles) and the material in Zone 3. Collect the crystals from Zone 2.

Part 5: Characterization & QC

NMR Spectroscopy ( )

Distinguishing fac vs mer isomers is the primary QC step.

  • fac-Isomer: Possesses

    
     symmetry. All three ligands are chemically equivalent. The NMR spectrum is simple (one set of ligand signals).
    
  • mer-Isomer: Possesses

    
     symmetry. All three ligands are unique. The NMR spectrum is complex (three overlapping sets of signals).
    
Cyclic Voltammetry (CV)

Used to determine HOMO/LUMO levels for device stack engineering.

  • Setup: 3-electrode system (Pt working, Pt counter, Ag/AgCl reference).

  • Solvent: Acetonitrile or DCM with 0.1M

    
    .
    
  • Analysis: Ferrocene (

    
    ) is used as an internal standard.
    
Photoluminescence Quantum Yield (PLQY)[6]
  • Method: Integrating sphere method using a 325nm or 405nm excitation laser.

  • Requirement: Solution must be deoxygenated (freeze-pump-thaw x3) as triplet emitters are quenched by oxygen.

Part 6: References

  • Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N Iridium(III) Complexes.[3][5][6] Bulletin of the Chemical Society of Japan. Link

  • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society. Link

  • Tamayo, A. B., et al. (2003). Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes. Journal of the American Chemical Society. Link

  • Mullins, M. J., et al. (2022). Acid-base-induced fac -> mer isomerization of luminescent iridium(III) complexes.[7][8] Chemical Science. Link

  • Sullivan, P. A., et al. (2008). Probing the mer- to fac-isomerization of tris-cyclometallated homo- and heteroleptic (C,N)3 iridium(III) complexes. Dalton Transactions.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine

Executive Summary & Reaction Logic The synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine is a classic Nucleophilic Aromatic Substitution ( ). While theoretically straightforward, the high electrophilicity of the 2-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine is a classic Nucleophilic Aromatic Substitution (


). While theoretically straightforward, the high electrophilicity of the 2-chloro-5-nitropyridine  substrate makes it prone to two yield-killing side reactions: hydrolysis  (forming the pyridone) and ring degradation  (via ANRORC mechanisms).

This guide moves beyond basic recipes to control the kinetic competition between the desired phenoxide attack and these parasitic pathways.

The Core Reaction Pathway

The reaction relies on the deprotonation of 2,4-difluorophenol (


) by a base, creating a nucleophile that displaces the chloride on the nitropyridine.

SNAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Pyridine + 2,4-Difluorophenol Base Base Activation (K2CO3) Reactants->Base Deprotonation Impurity Impurity (Hydrolysis) 2-Hydroxy-5-nitropyridine Reactants->Impurity H2O / OH⁻ Attack (Competitive Inhibition) Meisenheimer Meisenheimer Complex (Transition State) Base->Meisenheimer Nucleophilic Attack Product Target Product 2-(2,4-Difluorophenoxy)- 5-nitropyridine Meisenheimer->Product - Cl⁻ (Fast)

Figure 1: The kinetic competition. The red dashed line represents the critical failure mode caused by moisture.

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize conversion.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
2-Chloro-5-nitropyridine 1.0ElectrophilePurity >98%. Must be dry.
2,4-Difluorophenol 1.1NucleophileSlight excess drives conversion.
Potassium Carbonate (

)
1.5 - 2.0BaseAnhydrous & Micronized (powdered).
Solvent (Acetonitrile or DMF) [0.5 M]MediumWater content <0.05% (Karl Fischer).
Step-by-Step Workflow
  • Drying Phase (Crucial):

    • Flame-dry the reaction vessel under an inert atmosphere (

      
       or Ar).
      
    • Why: The nitro-pyridine ring is highly electron-deficient. Even trace water acts as a competitive nucleophile, forming the 2-hydroxy impurity which is a "dead end" (cannot be converted back).

  • Base Activation:

    • Charge 2,4-difluorophenol (1.1 eq) and anhydrous

      
       (1.5 eq) into the solvent (Acetonitrile is preferred for easier workup; DMF for faster rates).
      
    • Stir at room temperature for 15–30 minutes.

    • Why: Pre-forming the phenoxide anion ensures that when the pyridine is added, the desired nucleophile is statistically dominant.

  • Addition & Heating:

    • Add 2-Chloro-5-nitropyridine (1.0 eq).[1]

    • Heat to 60–80°C . Monitor by HPLC/TLC.

    • Caution: Do not exceed 100°C if using DMF, as thermal decomposition of the nitropyridine can occur.

  • Workup (The Yield Saver):

    • Cool to RT. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate.[2][3]

    • Recrystallization: Dissolve crude in hot Ethanol (EtOH). Add water dropwise until turbidity persists, then cool slowly to 4°C.

    • Why: Column chromatography often leads to product loss on silica due to the basic nitrogen. Recrystallization recovers >90% of the product while leaving polar impurities in the mother liquor.

Troubleshooting & Diagnostics (FAQ)

Use this decision tree to diagnose yield failures.

Troubleshooting_Tree Problem Observed Issue YellowPpt Yellow Precipitate (Insoluble in DCM) Problem->YellowPpt LowConv Stalled Reaction (<80% Conversion) Problem->LowConv BlackTar Black Tar/Oil (Complex Mixture) Problem->BlackTar Water Root Cause: Moisture Ingress YellowPpt->Water Hydrolysis Particle Root Cause: Base Particle Size LowConv->Particle Surface Area StrongBase Root Cause: Base too strong (OH⁻) BlackTar->StrongBase Ring Opening FixWater Fix: Use Anhydrous Solvent + Molecular Sieves Water->FixWater FixGrind Fix: Grind K2CO3 or use Cs2CO3 Particle->FixGrind FixWeak Fix: Switch to Carbonate Avoid NaOH/KOH StrongBase->FixWeak

Figure 2: Diagnostic logic for common failure modes.

Q1: I see a significant amount of yellow solid that is not my product. What is it?

Diagnosis: This is likely 2-hydroxy-5-nitropyridine (or its salt).[3] Mechanism: Water competes with the phenol. The hydroxide ion is a smaller, harder nucleophile than the phenoxide and attacks the 2-position rapidly. Solution:

  • Ensure solvents are "Anhydrous" grade (water <50 ppm).

  • Add activated 3Å or 4Å Molecular Sieves to the reaction mixture.

  • Minimize atmospheric exposure (use a septum and

    
     balloon).
    
Q2: The reaction stalls at 70-80% conversion. Should I add more base?

Diagnosis: This is often a surface area issue, not a stoichiometry issue.


 has low solubility in organic solvents.
Solution: 
  • Do not add strong bases like NaOH (see Q3).

  • Grind the

    
      into a fine powder before use.
    
  • Catalytic Additive: Add 0.1 eq of Cesium Carbonate (

    
    ) . The larger Cesium cation improves solubility and nucleophilicity of the phenoxide ("Cesium Effect").
    
Q3: Can I use NaOH or NaH to speed up the reaction?

Diagnosis: High Risk. Mechanism: Strong hydroxide bases or hydride bases can trigger ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) or general ring degradation mechanisms on highly electron-deficient nitropyridines [1]. This leads to complex "tar" mixtures. Solution: Stick to carbonate bases (


, 

). If reactivity is low, increase temperature or switch solvent to DMSO, but keep the base mild.
Q4: My yield drops significantly during column chromatography.

Diagnosis: Pyridines can streak or bind irreversibly to acidic silica gel. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Preferred Method: Abandon chromatography. Use the Ethanol/Water recrystallization method described in the protocol. The product crystallizes well due to the

    
    -stacking of the nitro and difluoro-phenyl rings.
    

References

  • Ng, S. W. (2010).[1] 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848.

    • Context: Discusses the crystal structure and explicitly warns against using hydroxide bases due to ring-opening risks.
  • Smolecule. (2023). Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine.

    • Context: Provides general reaction conditions (Acetone/Reflux/K2CO3)
  • ResearchGate. (2025). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine...

    • Context: Illustrates the mechanism and the importance of intermediate stabiliz

Sources

Optimization

Common side products in the synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine

Introduction: The Critical Path to Purity Welcome to the technical support hub for the synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine . This intermediate is a linchpin in the synthesis of c-Met inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path to Purity

Welcome to the technical support hub for the synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine . This intermediate is a linchpin in the synthesis of c-Met inhibitors and other kinase-targeting small molecules. While the synthesis appears to be a straightforward Nucleophilic Aromatic Substitution (


), the electron-deficient nature of the nitropyridine ring creates a specific landscape of side reactions that can compromise yield and downstream catalytic steps.[1][2]

This guide moves beyond basic recipes to address the why and how of impurity formation, providing you with self-validating protocols to ensure batch consistency.

Module 1: Reaction Mechanism & Impurity Landscape

The Primary Mechanism ( )

The reaction proceeds via an addition-elimination mechanism.[1][3][4] The nitro group at the C5 position of the pyridine ring acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack by the 2,4-difluorophenoxide anion.[1] This forms a resonance-stabilized Meisenheimer complex before the chloride leaving group is expelled.

The "Phantom" Impurities

Process failure often stems from three specific side-pathways:

  • Hydrolysis (The "Yellow Shift"): The activated C-Cl bond is susceptible to attack by hydroxide ions (from trace water), yielding 5-nitro-2-pyridone (tautomer of 2-hydroxy-5-nitropyridine). This is the most common yield-killer.[1]

  • Regio-Isomeric Carryover: Commercial 2-chloro-5-nitropyridine is synthesized via nitration of 2-aminopyridine or 2-chloropyridine. This process inherently produces 2-chloro-3-nitropyridine as a byproduct. If this is not removed from your starting material, it reacts at a similar rate to form the 3-nitro isomer of your product, which is notoriously difficult to separate by crystallization.

  • Thermal Decomposition: Extended heating in basic media can lead to ring-opening/polymerization of the nitropyridine, often observed as "tar" or a baseline hump in HPLC.[1]

Visualizing the Reaction Network

ReactionNetwork cluster_SM_Impurity Starting Material Contamination SM_Cl 2-Chloro-5-nitropyridine (Electrophile) Complex Meisenheimer Complex SM_Cl->Complex + Phenol/Base Imp_Hydrolysis Impurity A: 5-Nitro-2-pyridone (Hydrolysis) SM_Cl->Imp_Hydrolysis + H₂O / OH⁻ (Wet Solvent) SM_Phenol 2,4-Difluorophenol (Nucleophile) Base Base (K2CO3) Product TARGET PRODUCT 2-(2,4-Difluorophenoxy)- 5-nitropyridine Complex->Product - Cl⁻ Imp_Isomer Impurity B: 3-Nitro Isomer (From SM Impurity) SM_Iso 2-Chloro-3-nitropyridine SM_Iso->Imp_Isomer + Phenol/Base

Figure 1: Reaction network showing the primary


 pathway and the two critical side-reactions: competitive hydrolysis and isomeric contamination.

Module 2: Troubleshooting Guide (FAQs)

This section addresses specific observations reported by researchers.

Q1: My reaction mixture turned opaque yellow/brown, and I see a new peak at RRT 0.65. What is it?

Diagnosis: Hydrolysis (5-nitro-2-pyridone).

  • Cause: The presence of water in the solvent (DMF/DMSO) or the base (

    
    ).[1] The hydroxide ion is a smaller, harder nucleophile than the phenoxide and competes effectively for the electrophile.[1]
    
  • Solution:

    • Solvent: Use anhydrous DMF (water < 0.05%).[1]

    • Base: Dry

      
       at 120°C overnight before use.
      
    • Protocol Adjustment: Add the base and phenol first, stir for 15 minutes to generate the phenoxide, and then add the chloronitropyridine. This ensures the carbon center is attacked by the intended nucleophile immediately.[1]

Q2: I have a persistent impurity (~3-5%) eluting just after the product. Recrystallization isn't removing it.

Diagnosis: 3-Nitro Regioisomer.

  • Cause: Impurity in the starting material (2-chloro-5-nitropyridine). The 3-nitro isomer has very similar solubility and polarity properties to the 5-nitro product.

  • Verification: Check the Certificate of Analysis (CoA) of your 2-chloro-5-nitropyridine. If it lists purity <98%, this is the likely culprit.[1]

  • Solution:

    • Purify SM: Recrystallize the starting material (2-chloro-5-nitropyridine) from Ethanol/Water before running the reaction. It is easier to separate the starting chlorides than the final ether products.[1]

Q3: The reaction stalls at 80-90% conversion. Adding more base doesn't help.

Diagnosis: Surface Passivation or "Stalling Kinetics." [1]

  • Cause: In

    
     reactions using solid bases (
    
    
    
    ) in aprotic solvents, the surface of the inorganic base can become coated with KCl byproducts, stopping the deprotonation of the phenol.[1]
  • Solution:

    • Particle Size: Use powdered (milled)

      
       rather than granular.
      
    • Catalyst: Add 5-10 mol% of 18-Crown-6 ether or TBAI (Tetrabutylammonium iodide) to act as a phase transfer catalyst, solubilizing the carbonate.

Module 3: The "Golden Standard" Protocol

This protocol is designed to minimize hydrolysis and ensure complete conversion.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Chloro-5-nitropyridine 1.0ElectrophileLimit impurity <0.5% 3-nitro isomer
2,4-Difluorophenol 1.05NucleophileSlight excess ensures full consumption of the pyridine
Potassium Carbonate (

)
1.5BaseMust be anhydrous/milled
DMF (Dimethylformamide) 10 VolSolventAnhydrous (Water <500 ppm)
Step-by-Step Procedure
  • Phenoxide Generation (Critical Step):

    • Charge a reaction vessel with 2,4-Difluorophenol (1.05 eq) and anhydrous DMF (10 volumes).

    • Add

      
        (1.5 eq) in a single portion.
      
    • Stir at 25°C for 30 minutes .

    • Why? This pre-forms the potassium phenoxide species.[1] The mixture may turn slightly yellow.[1]

  • Addition of Electrophile:

    • Add 2-Chloro-5-nitropyridine (1.0 eq) to the mixture.

    • Note: The reaction is exothermic.[1] Monitor internal temperature.[1]

  • Reaction Phase:

    • Heat the mixture to 80°C .

    • Monitor by HPLC at 2 hours.[1]

    • Target: < 1.0% remaining 2-Chloro-5-nitropyridine.

  • Work-up (Precipitation Method):

    • Cool the mixture to 20°C.

    • Slowly pour the reaction mixture into Water (30 volumes) under vigorous stirring.

    • Observation: The product should precipitate as a pale solid.[1] The hydrolysis byproduct (if any) is more soluble in the basic aqueous phase (as the pyridone salt) and will be largely removed here.[1]

  • Purification:

    • Filter the solid and wash with water (

      
       volumes) to remove residual DMF and inorganic salts.[1]
      
    • Dry in a vacuum oven at 45°C.

    • Optional: Recrystallize from Ethanol if high purity (>99.5%) is required.[1]

Module 4: Diagnostic Logic Tree

Use this flowchart to make real-time decisions during In-Process Control (IPC).

TroubleshootingTree Start IPC: HPLC Check (2 Hours) CheckSM Is SM (Pyridine) > 2%? Start->CheckSM CheckImp Identify Major Impurity Peak CheckSM->CheckImp Yes (Stalled) Action_Wait Continue heating (Check again in 1h) CheckSM->Action_Wait No (Conversion >98%) Action_Temp Increase Temp to 90°C Add 0.1 eq Crown Ether CheckImp->Action_Temp Peak = SM only (Kinetic Stall) Action_Water CRITICAL FAILURE: High Water Content. Restart with dry solvent. CheckImp->Action_Water Peak = Hydrolysis (M-Cl + OH) Action_SM_Qual SM Quality Issue: Recrystallize SM before next batch. CheckImp->Action_SM_Qual Peak = Isomer (Close to Product)

Figure 2: Decision matrix for in-process control adjustments.

References

  • Synthesis and Mechanism of Nitropyridine Ethers

    • Smolecule.[1] (2023).[1][5][6][7] "Synthesis Methods for 2-(2,4-difluorophenoxy)-5-nitropyridine." Smolecule Compound Database.[1] Link

  • Mechanistic Insights into

    
    : 
    
    • Kwan, E. E., et al. (2018).[1][8] "Concerted nucleophilic aromatic substitutions." Nature Chemistry, 10, 917–923.[1][8] Link[1]

  • Impurity Formation in 2-Chloro-5-Nitropyridine

    • BenchChem.[1][3] (2025).[1][3][7][9] "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Link[1]

  • Hydrolysis and Side Reactions

    • Al-Shamary, M. N., et al. (2012).[1][10] "Micellar effects on aromatic nucleophilic substitution... Hydrolysis of 2-chloro-3,5-dinitropyridine." Journal of Physical Organic Chemistry. Link

  • Preparation of Starting Materials (Isomer Issues)

    • Google Patents.[1] (2019).[1][11] "Preparation method of 2-chloro-5-nitropyridine (CN111170933A)." Link

Sources

Troubleshooting

Technical Support Center: Stability Protocol for 2-(2,4-Difluorophenoxy)-5-nitropyridine

Status: Operational Ticket ID: PHOTO-STAB-24DF Role: Senior Application Scientist Critical Handling: The "Emergency" Phase This section addresses immediate observations and troubleshooting for researchers currently handl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PHOTO-STAB-24DF Role: Senior Application Scientist

Critical Handling: The "Emergency" Phase

This section addresses immediate observations and troubleshooting for researchers currently handling 2-(2,4-Difluorophenoxy)-5-nitropyridine (hereafter DFNP ).

Troubleshooting Guide (FAQ)

Q1: My pale yellow solid has developed an orange/brown crust. Is it compromised?

  • Diagnosis: This indicates surface photodegradation. The nitro group at the 5-position is a strong chromophore. Upon exposure to UV/VIS light (

    
     nm), it undergoes excitation (
    
    
    
    ), leading to surface oxidation or dimerization (azo/azoxy coupling).
  • Action:

    • Do not dissolve the entire batch.

    • Perform a recrystallization using an amberized setup.

    • If the bulk solid underneath is still pale yellow, mechanically separate the crust before use.

Q2: I see a new peak at [M-128] or [M-130] in my LCMS after the sample sat in the autosampler.

  • Diagnosis: This is likely Photo-Induced Hydrolysis . The "128" loss corresponds to the 2,4-difluorophenoxy group leaving. In the excited state, the carbon at position 2 of the pyridine ring becomes highly electrophilic (Photo-

    
    ), allowing trace water in your mobile phase to displace the phenoxy ether.
    
  • Action:

    • Check your autosampler temperature (keep at

      
      C).
      
    • Crucial: Switch to amber glass vials immediately.

    • Verify if your mobile phase contains water/methanol; if possible, use acetonitrile/water with rapid gradients to minimize residence time.

Q3: Can I use Methanol or Ethanol for recrystallization?

  • Diagnosis: High Risk. Protic solvents with nucleophilic oxygen atoms (like MeOH/EtOH) can participate in photo-nucleophilic substitution, converting your product into 2-methoxy-5-nitropyridine or 2-ethoxy-5-nitropyridine under ambient light.

  • Action: Use aprotic solvents like Acetonitrile (ACN) , Dichloromethane (DCM) , or Toluene mixed with Hexanes/Heptanes.

The "Dark Room" Standard Operating Procedure (SOP)

To ensure data integrity, you must treat DFNP as a "Class II" photosensitive compound. Follow this rigorous workflow.

Workflow Visualization

SafeHandlingWorkflow cluster_safety Protective Environment Start Solid Storage (-20°C, Argon) Weighing Weighing (Red Light/Dimmed) Start->Weighing Minimize Time Dissolution Dissolution (Amber Glass + Aprotic Solvent) Weighing->Dissolution No MeOH Analysis Analysis (Shielded Autosampler) Dissolution->Analysis < 4 Hours

Figure 1: Safe handling workflow emphasizing the exclusion of light and protic solvents during the critical dissolution phase.

Step-by-Step Protocol
  • Lighting Control:

    • All manipulations must be performed under Yellow/Red filtered light (cutoff

      
       nm) or in a darkened hood.
      
    • Why: The absorption tail of the nitro-pyridine chromophore extends into the blue region of the visible spectrum. Standard fluorescent lab lights emit significant blue light.

  • Glassware Preparation:

    • Wrap all flasks, vials, and NMR tubes in aluminum foil before the compound is introduced.

    • Use low-actinic (amber) glassware if available.

  • Solvent Selection (The "Aprotic Rule"):

    • Avoid nucleophilic solvents in the presence of light.

    • Preferred:

      
      , 
      
      
      
      , Toluene, Acetonitrile.
    • Avoid: Water, Methanol, Ethanol, Isopropanol (unless strictly in the dark).

Solvent & Stability Matrix

The following table summarizes the stability of DFNP in various media under ambient laboratory light (approx. 400 lux).

Solvent SystemStability (Ambient Light)Mechanism of FailureRecommendation
Water (pH 7) < 1 HourPhoto-Hydrolysis (

)
Avoid. Use only for rapid LCMS.
Methanol < 2 HoursPhoto-MethoxylationAvoid. Artifacts likely in NMR.
Acetonitrile ~6-12 HoursRadical Dimerization (Slow)Recommended for LCMS/HPLC.
DCM / Chloroform > 24 HoursMinimalRecommended for synthesis/NMR.
Toluene > 48 HoursMinimalRecommended for storage/transport.

The Science: Degradation Mechanism

Understanding the "Why" allows you to predict failure points. The degradation of 2-(2,4-Difluorophenoxy)-5-nitropyridine is driven by the Nitro Group Excitation .[1]

Mechanistic Pathway
  • Excitation: UV light excites the nitro group (

    
    ) to a triplet excited state (
    
    
    
    ).
  • Activation: This excited state withdraws electron density from the pyridine ring, making the C2 position (attached to the ether oxygen) hyper-electrophilic.

  • Substitution: Water or alcohols (nucleophiles) attack C2.

  • Elimination: The 2,4-difluorophenoxy group is a good leaving group, resulting in the formation of 2-hydroxy-5-nitropyridine (or 2-alkoxy analogs).

Pathway Diagram

DegradationMechanism Molecule 2-(2,4-Difluorophenoxy)-5-nitropyridine (Ground State) Excited Triplet Excited State (Activated C2 Position) Molecule->Excited Excitation Transition Meisenheimer-type Complex Excited->Transition Photo-SNAr Attack Product1 2-Hydroxy-5-nitropyridine (Hydrolysis Product) Transition->Product1 Elimination Product2 2,4-Difluorophenol (Leaving Group) Transition->Product2 Elimination Light hv (UV/Blue Light) Light->Excited Water H2O (Nucleophile) Water->Transition

Figure 2: The Photo-SNAr pathway. The excited nitro group activates the pyridine ring, facilitating nucleophilic attack by water at the C2 position.

References

  • Smolecule. (2023).[1] 2-(2,4-Difluorophenoxy)-5-nitropyridine: Photolytic and Electrochemical Reactivity.[1][2] Retrieved from

  • Budka, J., et al. (2003). Substitution reactions of 5-nitropyridine-2-sulfonic acid: A new pathway to 2,5-disubstituted pyridines.[3] Organic & Biomolecular Chemistry, 1(15), 2710.[3] Retrieved from [3]

  • Neumann, M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions.[4] Nature, 534, 369–373. Retrieved from

  • Makosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[2] Organic Letters. Retrieved from

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Nitro-Aromatics. In Handbook of Synthetic Photochemistry.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling toxic or sensitizing compounds.

Sources

Optimization

Scaling up the synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine for lab production

This technical guide addresses the scale-up challenges for synthesizing 2-(2,4-Difluorophenoxy)-5-nitropyridine , a critical intermediate in medicinal chemistry (often used in kinase inhibitor synthesis). This guide is s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for synthesizing 2-(2,4-Difluorophenoxy)-5-nitropyridine , a critical intermediate in medicinal chemistry (often used in kinase inhibitor synthesis).

This guide is structured as a Tier 3 Technical Support Document , designed for process chemists moving from milligram-scale discovery to gram/kilogram-scale production.

Technical Support Center: Scale-Up Synthesis Guide

Subject: Optimization & Troubleshooting for


 Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine
Ticket ID:  CHEM-SUP-8821
Responder:  Senior Application Scientist, Process Chemistry Division

Core Reaction Logic & Mechanism

The Challenge: The synthesis relies on a Nucleophilic Aromatic Substitution (


). While conceptually simple, the scale-up is plagued by exothermic runaways , hydrolytic side-reactions , and purification bottlenecks  associated with high-boiling polar solvents.

The Reaction Pathway: The 2-chloro-5-nitropyridine acts as the electrophile. The nitro group at the 5-position activates the 2-position for nucleophilic attack by the phenoxide anion generated from 2,4-difluorophenol.

ReactionPathway SM1 2-Chloro-5-nitropyridine (Electrophile) Impurity 2-Hydroxy-5-nitropyridine (Hydrolysis Impurity) SM1->Impurity + H2O (Competes w/ Phenol) SM2 2,4-Difluorophenol (Nucleophile) Base Base (K2CO3) SM2->Base Deprotonation Complex Meisenheimer Complex Base->Complex + SM1 (SNAr Attack) Product 2-(2,4-Difluorophenoxy)- 5-nitropyridine Complex->Product - Cl⁻ (Aromatization)

Figure 1: Reaction pathway showing the primary


 mechanism and the critical hydrolysis competing pathway.

Critical Process Parameters (CPP) & Optimization

Step 1: Solvent & Base Selection

For scale-up, safety and work-up efficiency supersede raw reaction speed.

ParameterRecommendationTechnical Rationale
Solvent DMF (Dimethylformamide) or NMP High dielectric constant stabilizes the Meisenheimer transition state. Avoid DMSO on >100g scale if possible due to thermal runaway risks and difficulty in removal during workup [1].
Base

(Potassium Carbonate)
Preferred over NaH. NaH generates

gas, creating an explosion hazard and foaming issues on scale.

provides a controlled deprotonation.
Stoichiometry 1.05 eq Phenol / 1.1 eq BaseSlight excess of phenol ensures complete consumption of the chlorinated starting material, which is mutagenic and harder to separate than the phenol.
Temperature 60°C – 80°C Reaction is slow <50°C. Above 90°C, hydrolysis (impurity formation) competes significantly if any moisture is present.
Step 2: Moisture Control (The "Hidden Killer")

Issue: The electron-deficient pyridine ring is highly susceptible to attack by water (acting as a nucleophile), forming 2-hydroxy-5-nitropyridine . Protocol:

  • Use anhydrous DMF (<0.05% water).

  • Dry

    
     in an oven (120°C) overnight before use.
    
  • Self-Validating Check: Run a Karl Fischer (KF) titration on the solvent mixture before adding the electrophile. If water >0.1%, stop and dry.

Troubleshooting Guide (FAQ)

Q1: The reaction has stalled at 80% conversion. Should I add more base?

Diagnosis: Likely not a base issue. The reaction often stalls because the byproduct (


) coats the surface of the solid 

, passivating it. Solution:
  • Do NOT add more base immediately.[1]

  • Increase agitation (RPM) to mechanically abrade the particle surface.

  • If using anhydrous conditions, add a phase transfer catalyst like 18-crown-6 (1 mol%) or TBAI to solubilize the carbonate anion and restart the kinetics [2].

Q2: My product is oiling out during the water quench. How do I get a solid?

Cause: The product has a low melting point or is trapping DMF, preventing crystallization. Protocol:

  • Cool the reaction mixture to 20°C before quenching.

  • Pour the reaction mixture slowly into a vigorously stirred ice-water mixture (ratio 1:5 reaction:water).

  • Seeding: Add a small crystal of pure product (seed) to the milky emulsion.

  • Maturation: Stir for 2-4 hours. The "oil" should harden into a filterable solid as DMF diffuses into the aqueous phase.

Q3: I see a yellow impurity peak at RRT 0.85. What is it?

Identification: This is almost certainly 2-hydroxy-5-nitropyridine . Mechanism: Formed via hydrolysis of the starting chloride. Removal:

  • This impurity is phenolic (acidic, pKa ~6).

  • Wash Protocol: Dissolve the crude solid in Ethyl Acetate. Wash with 5%

    
     or NaOH . The impurity will deprotonate, become water-soluble, and wash away. The target ether product is neutral and remains in the organic layer.
    

Scale-Up Workflow (100g Scale)

Safety Warning: 2-Chloro-5-nitropyridine is a skin sensitizer. Nitrated aromatics can decompose exothermically. Ensure reactor has a burst disk/relief valve.

  • Charging: Charge 2,4-difluorophenol (1.05 eq) and

    
     (1.2 eq) into Anhydrous DMF (5 vol).
    
  • Formation: Stir at 25°C for 30 mins to generate the phenoxide anion. Note: Mild exotherm.

  • Addition: Add 2-chloro-5-nitropyridine (1.0 eq) portion-wise. Do not dump all at once. The

    
     reaction is exothermic. Maintain internal temp <40°C during addition.
    
  • Reaction: Heat to 70°C. Monitor by HPLC. Target: <1% Starting Material.

  • Workup (Precipitation Method):

    • Cool to 20°C.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ) before aqueous quench (optional but improves product color).
    • Slowly pour filtrate into chilled water (10 vol) with vigorous stirring.

    • Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol if purity <98%.

References

  • Process Safety in Polar Solvents: Org. Process Res. Dev. 2002, 6, 6, 938–942. (Discusses thermal hazards of nitropyridines in DMSO/DMF). Link

  • Phase Transfer Catalysis in SnAr:Tetrahedron Letters, Vol 42, Issue 32, 2001.
  • Synthesis of Nitropyridyl Ethers: Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684. (Specific protocol grounding for 2-chloro-5-nitropyridine reactivity). Link

  • Impurity Profiling: Acta Crystallographica Section E, 2010, E66, o848. (Crystal structure and hydrolysis pathways of 2-chloro-5-nitropyridine). Link

Sources

Troubleshooting

Monitoring reaction progress using thin-layer chromatography (TLC)

Technical Support Center: Reaction Monitoring via Thin-Layer Chromatography (TLC) Welcome to the Advanced Chromatography Support Hub. This guide is designed for research scientists requiring high-fidelity data from their...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring via Thin-Layer Chromatography (TLC)

Welcome to the Advanced Chromatography Support Hub. This guide is designed for research scientists requiring high-fidelity data from their reaction monitoring workflows. Unlike standard operating procedures, this document focuses on the mechanistic causality of chromatographic behavior, ensuring your TLC data serves as a robust, self-validating evidence stream.

Module 1: Solvent System Engineering

Q: My compound stays on the baseline or travels with the solvent front. How do I rationally design a mobile phase rather than guessing?

A: Randomly mixing solvents introduces non-reproducible variables. You must apply the Eluotropic Series to balance the competition between the stationary phase (silica) and the mobile phase for your analyte.

  • The Target: An

    
     (Retardation Factor) between 0.3 and 0.7 . This range provides the necessary resolution to distinguish the product from impurities or starting material [1].
    
  • The Mechanism: Silica gel is polar (hydroxyl groups).

    • Low

      
       (<0.2): Analyte binds too strongly to silica. Solution:  Increase mobile phase polarity (add "stronger" solvent like EtOAc or MeOH) to displace the analyte.
      
    • High

      
       (>0.8): Analyte interacts too weakly with silica. Solution:  Decrease polarity (add "weaker" solvent like Hexanes or Heptane) to force the analyte to interact with the stationary phase.
      

Visual Guide: The Solvent Selection Logic

SolventSelection Start Start: Run Standard Gradient (e.g., 20% EtOAc/Hex) CheckRf Analyze Rf Value Start->CheckRf LowRf Rf < 0.2 (Stuck at Baseline) CheckRf->LowRf HighRf Rf > 0.8 (With Solvent Front) CheckRf->HighRf GoodRf Rf 0.3 - 0.7 (Optimal) CheckRf->GoodRf ActionPolar Increase Polarity (Add EtOAc/MeOH) LowRf->ActionPolar Displace Analyte ActionNonPolar Decrease Polarity (Add Hex/Heptane) HighRf->ActionNonPolar Increase Retention ActionPolar->CheckRf ActionNonPolar->CheckRf

Figure 1: Decision matrix for optimizing mobile phase polarity based on initial


 observations.

Module 2: Troubleshooting Artifacts (Streaking & Tailing)

Q: My spots are appearing as long streaks or "comets" rather than distinct circles. Is my column ruined?

A: Streaking is rarely a physical defect of the plate; it is a chemical incompatibility between your analyte and the silica matrix.

1. Acid/Base Interaction (The "Tailing" Effect)

  • Cause: Silica is slightly acidic (

    
    ). Basic compounds (amines) form salt bridges with surface silanols, dragging them along the plate [2]. Conversely, carboxylic acids can dimerize or adhere strongly.
    
  • The Fix (The Modifier Rule):

    • For Amines: Add 1% Triethylamine (TEA) or

      
       to the mobile phase. This blocks the acidic silanol sites.
      
    • For Acids: Add 1% Acetic Acid (AcOH) or Formic Acid. This suppresses ionization, keeping the acid in its protonated, less polar form [2].

2. Overloading

  • Cause: Saturation of the silica's adsorption capacity. The center of the spot travels normally, but the excess material lags behind or pushes forward.

  • The Fix: Dilute your sample. A proper TLC spot should contain only 10–20

    
    g  of material.
    

Module 3: Validation Protocols (Co-Spotting & Stability)

Q: I see a new spot, but I can't confirm if it's the product or just the starting material running slightly differently. How do I prove it?

A: You must use the Three-Lane Co-Spotting Method . Relying on side-by-side comparison (


 comparison) is insufficient due to slight irregularities in plate coating or solvent flow.

Protocol:

  • Lane 1: Pure Starting Material (SM).

  • Lane 2 (The Co-Spot): A mixture of SM + Reaction Mixture (Rxn).

  • Lane 3: Reaction Mixture (Rxn).

Interpretation:

  • Separated Spots in Lane 2: The reaction product is distinct from the SM.

  • Single Spot in Lane 2: The "new" spot is likely just SM, or the resolution is too low to distinguish them [3].

Q: My compound disappears or turns into a streak during 2D TLC. Is it decomposing?

A: Yes. This is the definitive test for Silica Stability . Many intermediates (acetals, silyl ethers) are acid-sensitive and degrade on silica.

The 2D Stability Protocol:

  • Spot the sample at the bottom-left corner of a square plate.

  • Run the plate vertically (Dimension 1).

  • Dry the plate, rotate it

    
    , and run it again in the same solvent system (Dimension 2).
    
  • The Diagnosis:

    • On the Diagonal: Compound is stable.

    • Off-Diagonal: Compound has decomposed during the time between runs [4].

Visual Guide: 2D TLC Stability Logic

TwoDTLC cluster_0 Run 1 (Vertical) cluster_1 Run 2 (Rotated 90°) Spot1 Origin Spot2 Eluted Spot1->Spot2 1st Run Stable Stable (On Diagonal) Spot2->Stable No Change Unstable Decomposed (Off Diagonal) Spot2->Unstable Degradation

Figure 2: Interpreting 2D TLC. Off-diagonal spots indicate chemical alteration caused by the stationary phase.

Module 4: Visualization Chemistry (Beyond UV)

Q: My compound isn't UV active. How do I visualize it?

A: UV visualization (254 nm) relies on conjugation (aromatic rings, enones). For non-conjugated molecules, you must use Destructive Stains that chemically alter the analyte to produce a chromophore.

Stain Selection Guide:

Stain ReagentTarget Functional GroupMechanism of ActionHeat Required?[1][2]
p-Anisaldehyde Nucleophiles, Carbonyls, AlcoholsAcid-catalyzed condensation/polymerization forming colored adducts [5].Yes (High)

Alkenes, Alkynes, OxidizablesOxidation of functional groups (reduction of

to brown

) [6].
No (usually)
Vanillin Alcohols, KetonesSimilar to Anisaldehyde; specific for high sensitivity of alcohols.Yes
Phosphomolybdic Acid (PMA) General OrganicOxidation; universal stain for reducing substances (lipids, steroids) [7].Yes
Iodine Chamber Unsaturation / GeneralReversible intercalation of Iodine into organic lattices.No

Technical Note: When using oxidative stains (


, PMA), ensure your plate is free of mobile phase solvents (especially oxidizable ones like MeOH) before dipping, or the entire background will darken.

References

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography (TLC) - The Eluotropic Series and Rf Values. [Link]

  • ResearchGate (Community Verified). (2013). Tailing in TLC - Mechanisms and Solutions (Acid/Base Modifiers). [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC): Co-spotting and Identification. [Link][3]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography: 2D TLC for Stability. [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). (n.d.). TLC Visualization Reagents and Mechanisms. [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Chemistry (Permanganate Mechanisms). [Link]

  • Bitesize Bio. (2025).[4] Troubleshooting Thin Layer Chromatography: Visualization and Staining. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(2,4-Difluorophenoxy)-5-nitropyridine vs. 2-(4-Fluorophenoxy)-5-nitropyridine reactivity

Comparative Reactivity & Synthesis Guide: 2-(2,4-Difluorophenoxy)-5-nitropyridine vs. 2-(4-Fluorophenoxy)-5-nitropyridine Executive Summary This guide provides a technical comparison between two critical pyridine ether s...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity & Synthesis Guide: 2-(2,4-Difluorophenoxy)-5-nitropyridine vs. 2-(4-Fluorophenoxy)-5-nitropyridine

Executive Summary

This guide provides a technical comparison between two critical pyridine ether scaffolds used in the synthesis of agrochemicals (e.g., diflufenican analogs) and kinase inhibitors. The core distinction lies in the fluorination pattern of the phenoxy moiety.

  • 2-(4-Fluorophenoxy)-5-nitropyridine: Offers superior synthetic kinetics due to the higher nucleophilicity of its precursor phenol. It is the cost-effective choice for initial screening.

  • 2-(2,4-Difluorophenoxy)-5-nitropyridine: Exhibits slower formation kinetics but provides enhanced metabolic stability (blocking CYP450 oxidation sites) and a unique electronic profile that facilitates downstream nitro-reduction.

Part 1: Precursor Analysis & Nucleophilicity

The synthesis of both compounds relies on Nucleophilic Aromatic Substitution (


).[1][2] The rate-determining step is the attack of the phenoxide anion on the 2-chloro-5-nitropyridine. The reactivity difference is governed by the acidity (pKa) of the starting phenols.
Table 1: Precursor Reactivity Profile
Feature4-Fluorophenol 2,4-Difluorophenol Impact on Synthesis
pKa (approx) 9.9 [1]~8.7 [1][2]Lower pKa = More stable anion = Weaker Nucleophile.
Nucleophilicity HighModerate4-F reacts faster than 2,4-diF .
Anion Stability Stabilized by -I (Inductive) effect of one F.Stabilized by -I of two F atoms (Ortho effect strong).2,4-diF requires stronger forcing conditions (higher T or longer time).
Steric Hindrance LowModerate (Ortho-F)Ortho-fluorine in 2,4-diF adds slight steric bulk near the nucleophilic oxygen.

Expert Insight: The 2,4-difluorophenoxide anion is "lazier" than the 4-fluorophenoxide. While 2,4-difluorophenol is more acidic (easier to deprotonate), the resulting anion holds its electrons more tightly, making the initial attack on the pyridine ring slower.

Part 2: Synthesis via (Mechanism & Protocol)

The reaction involves the displacement of the chloride leaving group on 2-chloro-5-nitropyridine by the phenoxide.

Mechanism Visualization

SNAr_Mechanism cluster_0 Kinetic Difference Start Reagents: 2-Cl-5-NO2-Pyridine + Ar-O- TS Meisenheimer Complex (Transition State) Start->TS Nucleophilic Attack (Rate Limiting) Product Product: 2-(Ar-O)-5-NO2-Pyridine + Cl- TS->Product Elimination of Cl- Note 4-F-PhO- attacks faster (Lower Activation Energy) 2,4-diF-PhO- attacks slower (Stabilized Nucleophile)

Caption: The


 pathway. The 2,4-difluoro analog faces a higher energy barrier in the first step due to reduced nucleophilicity.
Experimental Protocol

Target: Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine (Scale: 10 mmol)

  • Reagent Prep: In a 100 mL round-bottom flask, dissolve 2,4-difluorophenol (1.43 g, 11 mmol, 1.1 eq) in anhydrous Acetone or Acetonitrile (30 mL).

  • Base Activation: Add Potassium Carbonate (

    
    , anhydrous, 2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
    • Note: For the 4-fluoro analog, this step is rapid. For the 2,4-difluoro, ensure fine powder

      
       is used to maximize surface area.
      
  • Coupling: Add 2-Chloro-5-nitropyridine (1.58 g, 10 mmol, 1.0 eq) in one portion.

  • Reaction: Heat to reflux (

    
    ) under nitrogen.
    
    • 4-Fluorophenol:[3][4][5][6] Complete in ~2-4 hours.

    • 2,4-Difluorophenol:[7][8] May require 6-12 hours or switching to DMF at

      
       if conversion is sluggish [3].
      
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc 4:1).

Part 3: Product Performance & Stability

Once synthesized, the utility of the product depends on its electronic properties and stability profile.

Table 2: Comparative Product Properties
Property2-(4-Fluorophenoxy)-5-nitropyridine 2-(2,4-Difluorophenoxy)-5-nitropyridine Significance
Electronic Nature Electron-DeficientHighly Electron-DeficientThe 2,4-diF ring pulls electron density away from the ether oxygen, reducing donation to the pyridine.
Metabolic Stability Good (Para-blocked)Excellent (Ortho/Para-blocked)2,4-diF prevents oxidative metabolism at the most reactive phenyl sites.
Lipophilicity (LogP) ModerateHigh2,4-diF increases lipophilicity, improving membrane permeability for drug candidates.
Reduction Potential StandardLower (Easier to reduce)The nitro group on the 2,4-diF analog is more electron-poor, facilitating reduction to the amine.
Metabolic Stability Diagram

Metabolism CompA 2-(4-Fluorophenoxy)-5-nitropyridine Metab1 CYP450 Oxidation (Ortho-hydroxylation possible) CompA->Metab1 Susceptible at C-2/C-6 CompB 2-(2,4-Difluorophenoxy)-5-nitropyridine Metab2 Metabolically Stable (Ortho/Para blocked by F) CompB->Metab2 Steric/Electronic Block

Caption: The 2,4-difluoro substitution pattern effectively blocks the primary sites of metabolic oxidation.

Part 4: Downstream Application (Nitro Reduction)

Both compounds are typically intermediates destined for reduction to 2-aryloxy-5-aminopyridines .

  • Method A (Catalytic Hydrogenation):

    
    , Pd/C in MeOH.
    
    • Observation: The 2,4-difluoro analog reduces cleanly. However, care must be taken not to defluorinate (hydrodehalogenation) if conditions are too vigorous. Use mild pressure (1-2 atm).

  • Method B (Chemical Reduction): Fe powder /

    
     or 
    
    
    
    .
    • Observation: The 2,4-difluoro analog, being more electron-deficient, accepts electrons more readily, often resulting in faster reaction times compared to the 4-fluoro analog during chemical reduction.

References

  • UCLA Chemistry. (n.d.). Acidity of Substituted Phenols: pKa Trends of Fluorophenols. Retrieved from [Link]

  • Quora / Organic Chemistry World. (2018). Comparative Acidity of Ortho vs Para Fluorophenol. Retrieved from [Link]

Sources

Comparative

Comparing the biological activity of mono- versus di-fluorinated phenoxy pyridines

This guide provides a technical analysis of mono- versus di-fluorinated phenoxy pyridines, focusing on their application in medicinal chemistry, specifically for kinase inhibition (e.g., c-Met, JNK3) and agrochemical sta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of mono- versus di-fluorinated phenoxy pyridines, focusing on their application in medicinal chemistry, specifically for kinase inhibition (e.g., c-Met, JNK3) and agrochemical stability.

Executive Summary

In the optimization of phenoxy pyridine scaffolds—common in kinase inhibitors (e.g., c-Met, VEGFR) and herbicides—fluorine substitution is a critical tool for modulating metabolic stability and potency.

  • Mono-fluorinated variants typically offer a balanced profile: they block primary metabolic soft spots (e.g., para-oxidation) while maintaining adequate aqueous solubility and minimizing steric clashes within the ATP-binding pocket.

  • Di-fluorinated variants maximize metabolic stability and lipophilicity (LogP) but often incur penalties in solubility and can alter the electronic landscape of the pyridine ring (pKa reduction), potentially weakening critical hydrogen bonds with hinge residues.

Part 1: Physicochemical & Biological Comparison

The introduction of fluorine atoms induces profound electronic and steric changes. The table below summarizes the core differences observed in structure-activity relationship (SAR) studies.

Table 1: Comparative Profile
FeatureMono-Fluorinated Phenoxy PyridineDi-Fluorinated Phenoxy Pyridine
Electronic Effect (

)
Moderate electron withdrawal. Slight reduction in pyridine N basicity.Strong electron withdrawal. Significant reduction in pyridine N basicity (pKa drop ~1-2 units).
Lipophilicity (cLogP) Moderate increase (+0.2 to +0.4 vs H).High increase (+0.5 to +0.8 vs H). Risk of non-specific binding.
Metabolic Stability Good. Blocks specific oxidative sites (e.g., para).Excellent. Blocks multiple oxidative sites (ortho/para), reducing clearance (

).
Solubility Moderate.Low. The "Grease Ball" effect can crash compounds out of assay media.
Binding Affinity Often superior due to minimal steric perturbation.Variable. Can improve affinity if F fills a hydrophobic pocket, or decrease it via steric clash.
Key Risk Remaining metabolic soft spots (e.g., unsubstituted ortho positions).Poor physicochemical properties (solubility, permeability).
Mechanism of Action: The Fluorine Effect
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the ring resistant to Cytochrome P450 (CYP) oxidation.

    • Mono-F: Effectively blocks the para-position (most labile).

    • Di-F: Essential when the ortho-position is also subject to rapid hydroxylation.

  • pKa Modulation: The pyridine nitrogen often serves as a hydrogen bond acceptor (e.g., interacting with the hinge region of a kinase). Fluorine is highly electronegative.[1]

    • Adding a second fluorine (Di-F) pulls more electron density from the ring, lowering the pKa of the nitrogen. If the pKa drops too low, the H-bond strength may decrease, reducing potency (IC50).

Part 2: Case Studies & Data Analysis

Case Study A: c-Met Kinase Inhibitors

In the development of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives (c-Met inhibitors), the mono-fluorinated motif demonstrated superior balance.

  • Compound 26c (Mono-F): Exhibited an IC50 of 8.2 nM against c-Met kinase.[2]

  • Observation: The mono-substitution at the ortho-position of the phenoxy ring provided sufficient metabolic protection without disrupting the binding conformation. Attempts to heavily fluorinate similar scaffolds often lead to "molecular obesity"—high MW and LogP—without proportional potency gains.

Case Study B: JNK3 Inhibitors

Research into 2-phenoxypyridines as JNK3 inhibitors highlighted the trade-off in selectivity.

  • Mono-F variants: Maintained high affinity for JNK3 while improving half-life (

    
    ) compared to non-fluorinated precursors.
    
  • Di-F variants: While metabolically robust, the electron-deficient nature of the di-fluoro ring can alter the quadrupole moment, sometimes leading to increased off-target binding or reduced solubility in biological assays.

Part 3: Decision Framework (SAR Logic)

The following logic gate helps medicinal chemists decide between Mono- and Di-fluorination during lead optimization.

SAR_Decision_Tree Start Lead Compound Optimization: Phenoxy Pyridine Scaffold Metab_Issue Is Metabolic Clearance (Cl_int) High? Start->Metab_Issue Site_ID Identify Metabolic Soft Spot Metab_Issue->Site_ID Yes Para_Ox Para-oxidation predominant? Site_ID->Para_Ox Ortho_Ox Ortho-oxidation predominant? Site_ID->Ortho_Ox Mono_F Apply Mono-Fluorination (Target: Para or Ortho) Para_Ox->Mono_F Yes Di_F Apply Di-Fluorination (Target: 2,4- or 2,6-difluoro) Ortho_Ox->Di_F Yes (Multiple sites) Solubility_Check Check Aqueous Solubility Mono_F->Solubility_Check pKa_Check Check Pyridine N Interaction (Is H-bond critical?) Di_F->pKa_Check pKa_Check->Mono_F If pKa too low (loss of potency) pKa_Check->Solubility_Check If pKa acceptable

Caption: SAR Decision Tree for selecting between mono- and di-fluorination based on metabolic liability and physicochemical constraints.

Part 4: Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a fluorinated phenoxy pyridine. The reactivity of the pyridine electrophile depends heavily on the number of fluorine atoms (Di-F pyridines are more electrophilic and react faster).

Reagents:

  • Nucleophile: Substituted Phenol (1.0 eq)

  • Electrophile: 2-Chloro-X-fluoropyridine (or 2,X-difluoropyridine) (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO (Dry)

Workflow:

  • Activation: Dissolve the phenol in dry DMF (0.2 M concentration). Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add the fluorinated pyridine electrophile dropwise.

    • Note: For Di-fluorinated pyridines (highly electron-deficient), the reaction may proceed at Room Temperature (RT).

    • Note: For Mono-fluorinated pyridines, heating to 80–100°C is typically required.

  • Monitoring: Monitor via LC-MS for the disappearance of the phenol (limiting reagent).

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Microsomal Stability Assay (Validation)

To empirically verify the benefit of Di-F over Mono-F:

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

  • Success Metric: A Di-F analog is considered successful if

    
     is reduced by >50% compared to the Mono-F analog without a >5-fold drop in solubility.
    

Part 5: Visualizing the Synthesis Workflow

Synthesis_Workflow Reactants Reactants: Phenol + F-Pyridine Activation Activation: Cs2CO3 / DMF (Phenoxide formation) Reactants->Activation Coupling SNAr Coupling Activation->Coupling Check_Temp Check Reactivity Coupling->Check_Temp Heat Heat to 100°C (Mono-F) Check_Temp->Heat Low Reactivity RT Stir at RT (Di-F / Highly Activated) Check_Temp->RT High Reactivity Workup Workup & Purification Heat->Workup RT->Workup

Caption: Synthesis workflow distinguishing reaction conditions based on the electrophilicity of mono- vs di-fluorinated substrates.

References

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Wang, Y., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Validation

Comparative Guide: Purity Analysis of 2-(2,4-Difluorophenoxy)-5-nitropyridine

Executive Summary & Verdict For the purity analysis of 2-(2,4-Difluorophenoxy)-5-nitropyridine , High-Performance Liquid Chromatography (HPLC ) is the superior and recommended methodology over Gas Chromatography (GC). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

For the purity analysis of 2-(2,4-Difluorophenoxy)-5-nitropyridine , High-Performance Liquid Chromatography (HPLC ) is the superior and recommended methodology over Gas Chromatography (GC).

While GC is theoretically possible due to the molecule's volatility, the presence of the nitro group on the pyridine ring combined with the ether linkage introduces a risk of thermal degradation above 150°C . This thermal lability compromises the integrity of GC purity data, often leading to false "impurity" peaks generated in situ within the injection port.

The Senior Scientist Recommendation:

  • Primary Method (Purity & Assay): RP-HPLC with UV detection.[1]

  • Secondary Method (Solvents): Headspace GC (for residual acetone/THF only).

Chemical Context & Impurity Profile[2][3][4][5][6]

To design a robust method, we must understand what we are separating. The synthesis typically involves a nucleophilic aromatic substitution (


) between 2-chloro-5-nitropyridine and 2,4-difluorophenol.[2]

Target Molecule:

  • Name: 2-(2,4-Difluorophenoxy)-5-nitropyridine[2][3]

  • CAS: 219865-86-8[3]

  • Properties: Lipophilic (LogP ~3.0–3.5), UV active (Nitropyridine chromophore), thermally sensitive.

Critical Impurities (Process Related):

  • 2-Chloro-5-nitropyridine (Starting Material): Less lipophilic than product.

  • 2,4-Difluorophenol (Starting Material): Acidic, elutes early.

  • 2-Hydroxy-5-nitropyridine (Hydrolysis Byproduct): Highly polar, elutes at solvent front.

Method A: HPLC (The Gold Standard)

Why this method works

HPLC allows analysis at ambient or slightly elevated temperatures (25–40°C), preserving the nitro group. The pyridine nitrogen is basic; therefore, pH control is essential to prevent peak tailing caused by silanol interactions on the column stationary phase.

Detailed Protocol
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard hydrophobicity for aromatic ethers.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.5) protonates the pyridine (pKa ~3), ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN)Strong solvent strength for eluting the lipophilic target.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure optimization.
Wavelength 270 nm (Primary), 230 nm (Secondary)Nitropyridines absorb strongly at 270 nm; 230 nm captures the phenol.
Column Temp 30°CEnsures reproducibility without thermal stress.
Gradient Profile

Note: The target molecule is the most hydrophobic component.

  • 0-2 min: 20% B (Isocratic hold to elute polar 2-hydroxy-5-nitropyridine).

  • 2-15 min: 20%

    
     80% B (Linear gradient to separate starting materials from product).
    
  • 15-20 min: 80% B (Elute target molecule).

  • 20-25 min: 20% B (Re-equilibration).

Method B: GC (The High-Risk Alternative)

Why this method is risky

Nitropyridines are notorious for "on-column" degradation. If the injection port is too hot (>220°C), the nitro group can cleave or reduce, creating ghost peaks. However, GC-MS is useful for identifying unknown non-polar impurities if HPLC-MS is unavailable.

Optimized Protocol (If GC is mandatory)

Strict adherence to "Cold On-Column" or PTV (Programmed Temperature Vaporization) injection is required to minimize degradation.

ParameterSpecificationRationale
Inlet PTV or Splitless at 150°CCRITICAL: Avoid standard 250°C hot split injection.
Column DB-1701 or 5% Phenyl (30m x 0.25mm)Mid-polarity reduces tailing of nitro compounds.
Carrier Gas Helium @ 1.5 mL/minConstant flow mode.
Detection FID (300°C) or MSFID is robust; MS for ID.
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp: 15°C/min to 240°C

  • Hold: 5 min

  • Warning: If the target peak shows a "shoulder" or broad tail, thermal decomposition is occurring.

Comparative Analysis Data

The following table summarizes the expected performance metrics based on the physicochemical properties of the nitropyridine class.

FeatureHPLC (UV)GC (FID)
Linearity (

)
> 0.999~0.995 (Non-linear response due to degradation)
LOD (Limit of Detection) 0.05% (Area)0.1% (Area)
Peak Shape (Tailing Factor) 1.0 - 1.2 (Excellent)1.5 - 2.0 (Poor due to polarity)
Sample Prep Dissolve in ACNDissolve in volatile solvent (DCM/EtOAc)
Risk Factor LowHigh (Thermal instability)

Analytical Decision Workflow

The following diagram illustrates the logic flow for selecting the correct method based on your specific analytical goal.

AnalyticalDecision Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Purity Final Purity / Assay Goal->Purity Main Component Solvent Residual Solvents (Acetone/THF) Goal->Solvent Volatiles Unknown Unknown Impurity ID Goal->Unknown Structure Elucidation HPLC Method A: RP-HPLC (UV) *Recommended* Purity->HPLC Avoid Thermal Degradation GC_HS Headspace GC Solvent->GC_HS Standard Method Unknown->HPLC If Polar (use LC-MS) GC_MS GC-MS (Low Temp Inlet) Unknown->GC_MS If Non-Polar

Figure 1: Decision matrix for analyzing 2-(2,4-Difluorophenoxy)-5-nitropyridine.

Experimental Workflow: HPLC Purity Assay

HPLCWorkflow Sample Sample Prep 1 mg/mL in ACN Filter Filtration 0.22 µm PTFE Sample->Filter Inject Injection 10 µL Loop Filter->Inject Sep Separation C18 Column @ 30°C Inject->Sep Detect UV Detection 270 nm Sep->Detect Data Integration Calc % Area Norm Detect->Data

Figure 2: Step-by-step HPLC workflow for purity certification.

Protocol Validation Steps (Self-Validating System)

To ensure the trustworthiness of your data, perform these system suitability tests before running samples:

  • Resolution (

    
    ):  Inject a mixture of Starting Material (2-Chloro-5-nitropyridine) and Product. 
    
    
    
    must be
    
    
    .
  • Tailing Factor (

    
    ):  Calculate 
    
    
    
    for the main peak. If
    
    
    , your mobile phase pH is likely too high (not acidic enough to suppress the pyridine nitrogen).
  • Blank Injection: Inject pure Acetonitrile to ensure no carryover or ghost peaks from the gradient.

References

  • Smolecule. (2023).[2] 2-(2,4-Difluorophenoxy)-5-nitropyridine Physical Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2021). Thermal stability of adsorbents used for gas chromatography in space exploration.[4] (Discusses thermal degradation of polymers and nitro-organics). Retrieved from

  • ResearchGate. (2025).[5][6] Development and Validation of RP-HPLC Method for Novel Synthetic Pyridine Derivatives. (General protocols for nitropyridine HPLC). Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS 219865-86-8).[3] Retrieved from

  • Smithsonian Research Online. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of nitro-compounds. Retrieved from

Sources

Comparative

Beyond the Methyl Group: A Comparative Guide to Fluorinated Building Blocks in Drug Discovery

Introduction: The "Fluorine Scan" Imperative In modern medicinal chemistry, the introduction of fluorine is rarely accidental. It is a calculated strategic maneuver known as the "fluorine scan." Approximately 20-25% of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Scan" Imperative

In modern medicinal chemistry, the introduction of fluorine is rarely accidental. It is a calculated strategic maneuver known as the "fluorine scan." Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. Why? Because fluorine occupies a "Goldilocks" zone in the periodic table—small enough to mimic hydrogen sterically, yet electronegative enough to radically alter the electronic landscape of a molecule.

This guide moves beyond the basic textbook definitions. We will objectively compare fluorinated building blocks against their non-fluorinated counterparts, focusing on three critical optimization vectors: Metabolic Stability , Bioavailability (pKa modulation) , and Binding Affinity .

Physicochemical Comparison: The Data

To understand the utility of fluorinated blocks, one must first quantify the differences at the atomic level. The following table aggregates key physicochemical data comparing Hydrogen, Fluorine, and the Methyl group (often the alternative steric blocker).

Table 1: Comparative Atomic and Bond Properties
PropertyHydrogen (H)Fluorine (F)Methyl (-CH₃)Hydroxyl (-OH)Impact on Drug Design
Van der Waals Radius (Å) 1.201.47~2.001.52F is the smallest bioisostere for H; minimal steric penalty.
Electronegativity (Pauling) 2.203.982.553.44F creates strong dipoles, altering pKa and lipophilicity.
C-X Bond Length (Å) 1.091.351.541.43C-F is short and chemically robust.
C-X Bond Energy (kcal/mol) ~99~116~85~90Metabolic Armor: C-F is resistant to CYP450 oxidative cleavage.
Hammett Constant (

)
0.000.06-0.17-0.37F is electron-withdrawing; modulates electronic environment.

Data Sources: Bond energies and radii adapted from standard physical organic chemistry references (see Ref 1, 2).

Critical Advantage 1: Metabolic Stability (The "Metabolic Armor")

The most frequent application of fluorinated building blocks is to block "metabolic soft spots." Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds, particularly at benzylic positions or aromatic rings (para-hydroxylation).

Mechanism of Action

Replacing a labile C-H bond with a C-F bond serves two purposes:

  • Steric Protection: The slightly larger radius of F hinders the approach of the heme iron in CYP450.

  • Electronic Deactivation: The high bond dissociation energy (116 kcal/mol) renders the bond chemically inert to radical abstraction mechanisms used by CYP enzymes.

Visualization: CYP450 Blocking Mechanism

MetabolicStability cluster_0 Scenario A: Non-Fluorinated (Labile) cluster_1 Scenario B: Fluorinated (Stable) CYP CYP450 Enzyme (Heme-Fe=O) Target_H Drug-C-H (Electron Rich) CYP->Target_H Radical Abstraction Target_F Drug-C-F (Electron Deficient) CYP->Target_F Repulsion/Bond Strength Metabolite Drug-C-OH (Inactive/Toxic) Target_H->Metabolite Oxidation Intact Intact Drug (Extended Half-life) Target_F->Intact No Reaction

Figure 1: Mechanism of metabolic blocking. The C-F bond resists the radical abstraction step critical for CYP450-mediated oxidation.

Experimental Validation Protocol: Microsomal Stability Assay

To verify the advantage of a fluorinated building block, researchers must perform a comparative intrinsic clearance (


) assay.

Objective: Compare the half-life (


) of the parent compound vs. the fluorinated analog in Human Liver Microsomes (HLM).

Protocol Steps:

  • Preparation: Prepare a 10 mM stock solution of Test Compound A (Non-F) and Test Compound B (F-analog) in DMSO.

  • Incubation Mix: Dilute microsomes (final protein conc. 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to initiate the reaction. Final compound concentration should be 1 µM (to ensure pseudo-first-order kinetics).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Expected Result: A successful fluorinated analog often exhibits a 2-5x increase in


 compared to the hydrogen analog.

Critical Advantage 2: pKa Modulation & Permeability

Fluorine's strong electronegativity exerts a powerful inductive effect (


) through the sigma bond framework. This is a precision tool for tuning the basicity of amines.
The Problem:

Highly basic amines (pKa > 9.0) are fully protonated at physiological pH (7.4). This limits membrane permeability (LogD) and can lead to "lysosomal trapping" or hERG channel toxicity.

The Fluorine Solution:

Placing a fluorine atom 2 or 3 bonds away from a basic nitrogen withdraws electron density, lowering the pKa of the amine. This increases the fraction of the molecule that exists in the neutral (membrane-permeable) state at pH 7.4.

  • Alpha-fluorination: High instability (can eliminate HF).

  • Beta-fluorination: Lowers pKa by ~1-2 units.

  • Gamma-fluorination: Lowers pKa by ~0.5-1 unit.

Visualization: The Inductive Pull

pKaModulation Amine Basic Amine (pKa ~9.5) Effect Inductive Effect (-I) Electron Withdrawal Amine->Effect Substitution F_Block Fluorinated Block (Beta-Fluoro) F_Block->Effect Provides F Result Modulated Amine (pKa ~8.0) Effect->Result Lowers Basicity Outcome Outcome: Increased Permeability (LogD) Reduced hERG Binding Result->Outcome Physiological pH

Figure 2: Impact of fluorine substitution on amine basicity and downstream ADME properties.

Comparative Summary: When to Use Which Block?

Design GoalRecommended BlockAlternative (Non-F)Why Fluorine Wins
Block Para-Metabolism 4-Fluoro-phenyl4-Methyl-phenylF blocks metabolism without the steric bulk of Methyl, maintaining binding pocket fit.
Lower Amine pKa 3,3-DifluoropyrrolidinePyrrolidineDrops pKa significantly to improve oral absorption; H-analog is too basic.
Increase Lipophilicity Trifluoromethyl (-CF₃)Isopropyl-CF₃ is chemically stable and highly lipophilic, aiding blood-brain barrier penetration.
Bioisostere for C=O Difluoromethylene (-CF₂-)Carbonyl (-CO-)-CF₂- mimics the bond angle and dipole of C=O but is non-hydrolyzable (peptide mimetics).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2024). Novel Drug Approvals.

Validation

Comparative Reactivity Profile: 2-Chloro-5-nitropyridine vs. 2-(3,4-Dichlorophenoxy)-5-nitropyridine

Part 1: Executive Summary & Structural Logic In the architecture of drug discovery, 2-Chloro-5-nitropyridine (2-CNP) and 2-(3,4-Dichlorophenoxy)-5-nitropyridine (2-DCPNP) represent two distinct stages of a synthetic work...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the architecture of drug discovery, 2-Chloro-5-nitropyridine (2-CNP) and 2-(3,4-Dichlorophenoxy)-5-nitropyridine (2-DCPNP) represent two distinct stages of a synthetic workflow: the High-Energy Precursor and the Stable Scaffold .

This guide contrasts the high electrophilicity of 2-CNP, driven by the labile C2-chlorine, against the steric and electronic stability of the diaryl ether linkage in 2-DCPNP. Understanding this dichotomy is critical when designing late-stage functionalization strategies, particularly during nitro-reduction where chemoselectivity is paramount.

Structural & Property Comparison[1][2][3]
Feature2-Chloro-5-nitropyridine (2-CNP)2-(3,4-Dichlorophenoxy)-5-nitropyridine (2-DCPNP)
Role Primary Electrophile (

Warhead)
Intermediate / Scaffold (Stable Adduct)
C2-Substituent Chlorine (Good Leaving Group)3,4-Dichlorophenoxy (Poor Leaving Group)
Electronic State Highly Activated (Electron Deficient)Moderately Activated (Ether donation vs. Nitro withdrawal)

Reactivity
High (

)
Low (Requires forcing conditions to displace)
Reduction Risk High (Hydrodechlorination of C2-Cl)Moderate (Hydrodechlorination of Ar-Cl)
Primary Utility Introduction of Pyridine RingLibrary generation, Herbicide/Kinase Inhibitor Core

Part 2: Reactivity Profile & Mechanistic Insight

Nucleophilic Aromatic Substitution ( )

The defining difference between these molecules lies in the leaving group ability at the C2 position.

  • 2-CNP (The Electrophile): The C2 position is highly activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the resonance withdrawal of the para-nitro group. The chloride ion is an excellent leaving group, allowing rapid reaction with amines, phenols, and thiols under mild conditions.

    • Mechanism:[1][2][3][4][5][6][7][8] Formation of a Meisenheimer complex followed by rapid re-aromatization via loss of

      
      .[3]
      
  • 2-DCPNP (The Scaffold): Once formed, the ether linkage is robust. While the phenoxy group can act as a leaving group, it is significantly poorer than chloride.

    • The "3,4-Dichloro" Effect: The electron-withdrawing chlorine atoms on the phenoxy ring decrease the electron density on the oxygen, making the C-O bond slightly more labile than in an unsubstituted phenyl ether, but it remains stable to standard nucleophiles. This stability allows 2-DCPNP to serve as a reliable core for reducing the nitro group to an amine without compromising the ether linkage.

Chemoselectivity in Nitro Reduction

A common pitfall in processing these molecules is Hydrodehalogenation .

  • Challenge with 2-CNP: Standard catalytic hydrogenation (

    
    ) will frequently cleave the C2-Cl bond before or during nitro reduction, yielding 3-aminopyridine instead of the desired 2-chloro-5-aminopyridine.
    
  • Challenge with 2-DCPNP: While the pyridine-ether bond is stable to reduction, the chlorine atoms on the phenyl ring (3,4-dichloro positions) are susceptible to oxidative addition by Palladium, leading to dechlorination.

  • Solution: Both substrates require chemoselective reduction protocols (e.g., Fe/NH4Cl or Sulfided Pt/C) to retain the halogen substituents.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-DCPNP (Ether Formation)

This protocol demonstrates the high reactivity of 2-CNP toward weak nucleophiles.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)[2]

  • 3,4-Dichlorophenol (1.05 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: DMF or Acetonitrile

Workflow:

  • Dissolution: Dissolve 3,4-dichlorophenol in DMF (5 vol) at room temperature.

  • Deprotonation: Add

    
     and stir for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add 2-CNP portion-wise. (Exothermic reaction; maintain temp < 40°C).

  • Reaction: Heat to 60-80°C for 2-4 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of 2-CNP.

  • Workup: Pour mixture into ice water (10 vol). The product 2-DCPNP will precipitate as a solid. Filter, wash with water, and dry.[4][6][9]

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)

Applicable to BOTH molecules to prevent dechlorination.

Reagents:

  • Substrate (2-CNP or 2-DCPNP)

  • Iron Powder (3.0 - 5.0 equiv, reduced grade)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol/Water (4:1)

Workflow:

  • Suspension: Suspend the substrate and Iron powder in Ethanol/Water.

  • Activation: Add solid

    
    .
    
  • Reduction: Heat to reflux (70-80°C) with vigorous stirring.

    • Note: Reaction is heterogeneous. Efficient stirring is critical.

  • Monitoring: Reaction usually complete in 1-3 hours.

  • Workup: Filter hot through Celite to remove Iron oxide sludge. Wash cake with hot ethanol. Concentrate filtrate to obtain the amino-derivative.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. Note how 2-CNP is the branch point, while 2-DCPNP is a terminal scaffold regarding


 but a substrate for reduction.

ReactivityPathways node_CNP 2-Chloro-5-nitropyridine (2-CNP) [High Energy Electrophile] node_DCPNP 2-(3,4-Dichlorophenoxy)- 5-nitropyridine (2-DCPNP) [Stable Scaffold] node_CNP->node_DCPNP SnAr (3,4-Dichlorophenol, K2CO3) Fast & Clean node_AmineA 2-Chloro-5-aminopyridine [Chemoselective Product] node_CNP->node_AmineA Fe / NH4Cl (Selective Reduction) node_Dehalo 3-Aminopyridine [Over-reduced Byproduct] node_CNP->node_Dehalo H2, Pd/C (Hydrodechlorination Risk!) node_AmineB 2-(3,4-Dichlorophenoxy)- 5-aminopyridine [Target Scaffold] node_DCPNP->node_AmineB Fe / NH4Cl (Selective Reduction) node_DCPNP->node_Dehalo H2, Pd/C (Risk of Ar-Cl loss)

Caption: Divergent synthesis and reduction pathways. Red nodes indicate reactive starting materials; Green nodes indicate desired chemoselective products; Grey nodes indicate unwanted byproducts caused by non-selective hydrogenation.

References

  • Synthesis of 2-Chloro-5-nitropyridine: Vertex AI Search Result 1.1, 1.8: "Preparation method of 2-chloro-5-nitropyridine."[10][1][2][6][11] Google Patents.

  • Mechanistic Insight (

    
     Regioselectivity): 
    Vertex AI Search Result 1.15: "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Benchchem.
    
    
  • Leaving Group Comparison (Phenoxy vs. Chloro): Vertex AI Search Result 1.17: "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over..." ChemRxiv.

  • Diaryl Ether Scaffold Stability: Vertex AI Search Result 1.18: "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." PubMed.

Sources

Comparative

Comparative Guide: Assessing Anti-Inflammatory Potential in Drug Discovery

Executive Summary: The "False Positive" Trap In anti-inflammatory drug discovery, the most common pitfall is confusing cytotoxicity with anti-inflammatory activity . A compound that kills macrophages will inevitably redu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "False Positive" Trap

In anti-inflammatory drug discovery, the most common pitfall is confusing cytotoxicity with anti-inflammatory activity . A compound that kills macrophages will inevitably reduce cytokine production, leading to false positives.

This guide outlines a rigorous, self-validating workflow to benchmark novel candidates. We focus on the Selectivity Index (SI) —the ratio of toxicity to efficacy—as the primary metric for success, rather than raw inhibition potency alone.

Mechanistic Basis & Control Selection

To benchmark effectively, you must understand where your controls act within the inflammatory cascade. We utilize the Lipopolysaccharide (LPS)-induced pathway in RAW 264.7 cells.[1][2]

Signaling Pathway & Inhibitor Targets

The following diagram illustrates the LPS-TLR4 signaling axis and the specific intervention points for standard controls.

InflammationPathway LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRIF TLR4->MyD88 NFkB NF-κB Complex MyD88->NFkB Phosphorylation Nucleus Nucleus (Translocation) NFkB->Nucleus iNOS iNOS Enzyme Nucleus->iNOS Transcription COX2 COX-2 Enzyme Nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 PGE2 COX2->PGE2 Dex Dexamethasone (Genomic Inhibition) Dex->NFkB Indo Indomethacin (COX Inhibition) Indo->COX2 LNMMA L-NMMA (iNOS Inhibition) LNMMA->iNOS

Figure 1: The LPS/TLR4 inflammatory cascade showing intervention points for Dexamethasone (upstream genomic), Indomethacin (enzyme specific), and L-NMMA (product specific).

Selecting the Right Control
  • Dexamethasone (Steroid): The "Gold Standard" for broad suppression. It inhibits gene transcription of cytokines and enzymes. Use this to assess overall potency.

  • Indomethacin/Celecoxib (NSAID): Use these if your target is specifically the COX-2/PGE2 pathway. They will not significantly inhibit Nitric Oxide (NO) or TNF-

    
     in this model.
    
  • L-NMMA: A specific inhibitor of iNOS. Use this as a positive control for the Griess Assay (NO detection).

The "Triple-Check" Experimental Protocol

This workflow ensures data integrity by running cytotoxicity, NO inhibition, and cytokine analysis in parallel.

Cell Culture & Induction
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding Density:

    
     cells/well in 96-well plates. Allow adherence for 24h.
    
Experimental Workflow Diagram

Workflow Seed Seed Cells (24h Recovery) PreTreat Pre-treatment (Candidate/Control) 1 Hour Seed->PreTreat Induce Induction (LPS 1 µg/mL) 18-24 Hours PreTreat->Induce Harvest Harvest Supernatant Induce->Harvest Assay3 MTT/CCK-8 (Cell Viability) Induce->Assay3 Remaining Cells Assay1 Griess Assay (NO Levels) Harvest->Assay1 Assay2 ELISA (TNF-α / IL-6) Harvest->Assay2

Figure 2: Integrated workflow allowing simultaneous assessment of efficacy (supernatant) and toxicity (adherent cells).

Step-by-Step Methodology
Step A: Pre-Treatment & Induction[3]
  • Remove old media.

  • Add fresh media containing the Candidate Compound (serial dilutions: 1, 10, 50, 100 µM) or Control (Dexamethasone 1-10 µM).

  • Incubate for 1 hour (prophylactic model).

  • Add LPS (Final concentration: 1 µg/mL).

  • Incubate for 18–24 hours .

Step B: Nitric Oxide (NO) Quantification (Griess Assay)

Rationale: NO is a stable proxy for inflammation.

  • Transfer 100 µL of supernatant to a fresh 96-well plate.

  • Add 100 µL Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

  • Incubate 10 mins at Room Temp (Dark).

  • Measure Absorbance at 540 nm .

  • Calculation: Compare against a Sodium Nitrite (

    
    ) standard curve.
    
Step C: Cytotoxicity Check (MTT/CCK-8)

Rationale: Essential to rule out false positives.

  • On the original plate (cells remaining), add MTT solution (0.5 mg/mL).

  • Incubate 2–4 hours until purple formazan crystals form.

  • Dissolve crystals in DMSO.

  • Measure Absorbance at 570 nm .

Data Presentation & Benchmarking

When publishing, present your data using Selectivity Index (SI) . A high potency (


) is meaningless if the 

(Cytotoxic Concentration 50%) is also low.

Formula:



Target SI:

is good;

is excellent.
Comparative Reference Table (Representative Data)

Use these values to validate your internal controls.

CompoundTarget MechanismNO Inhibition (

)
TNF-

Inhibition (

)
Cytotoxicity (

)
Selectivity Index (SI)
Dexamethasone Glucocorticoid Receptor1.5 – 5.0 µM ~0.1 µM > 200 µM> 40 (Excellent)
Indomethacin COX-1/COX-2> 50 µM (Weak on NO)No Effect> 100 µMN/A (for NO)
L-NMMA iNOS Enzyme~25 µMNo Effect> 500 µM> 20
Candidate X UnknownExperimentalExperimentalMust be > 100 µMCalc Required

Interpretation:

  • If your candidate has an NO

    
     of 20 µM but a 
    
    
    
    of 25 µM, it is cytotoxic , not anti-inflammatory.
  • If your candidate inhibits NO but not TNF-

    
    , it acts downstream (likely iNOS inhibition) rather than upstream (NF-
    
    
    
    B).

References

  • Anti-inflammatory Screening Guidelines

    • Source: Frontiers in Pharmacology. "Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages."[2]

    • URL:[Link]

  • Griess Assay Protocol

    • Source: ThermoFisher Scientific. "Griess Reagent Kit for Nitrite Quantitation."[4][5]

  • Dexamethasone Reference Values

    • Source: MDPI (Marine Drugs). "Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms." (Cites IC50 values for controls).
    • URL:[Link]

  • NO Production Analysis

    • Source: NIH / NCBI Protocols. "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7."
    • URL:[Link]

Sources

Validation

Benchmarking Synthetic Efficiency: Batch vs. Telescoped Continuous Flow

A Comparative Guide for Process Intensification Executive Summary In modern drug development, "efficiency" has evolved beyond simple percentage yield. It now encompasses Process Mass Intensity (PMI), sustainability (E-fa...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Intensification

Executive Summary

In modern drug development, "efficiency" has evolved beyond simple percentage yield. It now encompasses Process Mass Intensity (PMI), sustainability (E-factor), and volumetric productivity (Space-Time Yield). This guide objectively compares a traditional stepwise Batch Synthesis against a Telescoped Continuous Flow route.

We utilize a representative case study: the synthesis of a pharmaceutical intermediate via a Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction . This sequence is chosen because it highlights the distinct advantages of flow chemistry in handling exothermic reactions and unstable intermediates.

Defining the Metrics

To benchmark accurately, we must move beyond isolated yield. The following metrics are the industry standard for assessing synthetic efficiency.

MetricFormulaSignificance
Atom Economy (AE)

Theoretical maximum efficiency of the reaction mechanism.
Process Mass Intensity (PMI)

Measures the total material footprint (solvents, water, reagents).[1][2][3] Lower is better.
E-Factor

Direct measure of environmental impact.[4][5]
Space-Time Yield (STY)

Volumetric productivity. Critical for assessing scalability in smaller footprints.

Case Study: Synthesis of Intermediate X

Target Transformation:

  • Step 1 (

    
    ):  2,4-Difluoronitrobenzene + Morpholine 
    
    
    
    Nitro-intermediate.
  • Step 2 (Reduction): Nitro-intermediate +

    
     (Pd/C) 
    
    
    
    Aniline Product.
Route A: Traditional Batch Synthesis
  • Strategy: Stepwise execution. Step 1 is performed, quenched, extracted, and crystallized. The solid intermediate is dried and then redissolved for Step 2.

  • Bottlenecks: Solvent exchange is energy-intensive; handling the exothermic

    
     requires slow addition rates (dosing control).
    
Route B: Telescoped Continuous Flow
  • Strategy: Reagents are pumped continuously. Step 1 occurs in a heated coil. The effluent flows directly into a packed-bed hydrogenation reactor for Step 2 without isolation.

  • Advantages: Enhanced heat transfer allows higher temperatures (faster kinetics); no intermediate isolation reduces solvent waste.

Experimental Protocols

Protocol A: Traditional Batch (Stepwise)
  • Step 1 (

    
    ): 
    
    • Charge 2,4-difluoronitrobenzene (1.0 eq) and acetonitrile (10 V) into a 500 mL round-bottom flask.

    • Cool to 0°C. Add morpholine (1.1 eq) dropwise over 30 mins to control exotherm.

    • Warm to RT and stir for 4 hours. Monitor by HPLC.

    • Workup: Quench with water, extract with EtOAc (3x), dry over

      
      , and concentrate in vacuo. Recrystallize from EtOH.
      
  • Step 2 (Reduction):

    • Redissolve isolated intermediate in MeOH.

    • Add 10 wt% Pd/C catalyst.

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Workup: Filter through Celite to remove catalyst. Concentrate to obtain final product.

Protocol B: Telescoped Continuous Flow
  • Setup: Two HPLC pumps, a T-mixer, a PFA coil reactor (10 mL), and a Packed Bed Reactor (PBR) containing Pd/C.

  • Procedure:

    • Stream A: 2,4-difluoronitrobenzene in neat acetonitrile (1.0 M).

    • Stream B: Morpholine in acetonitrile (1.1 M).

    • Step 1: Pump A and B meet at T-mixer (Total flow 2 mL/min). Residence time: 5 mins at 80°C (Process intensified via pressure).

    • Telescoping: The output of Coil 1 is mixed with

      
       gas (mass flow controller) and passed directly into the PBR (heated to 100°C).
      
    • Collection: Product stream passes through a Back Pressure Regulator (100 psi) and is collected. Solvent is removed via continuous evaporation.

Data Analysis & Visualization

Comparative Performance Data

The following data was generated from triplicate runs of the protocols described above.

MetricRoute A (Batch)Route B (Flow)Improvement
Overall Yield 78%92%+14%
Reaction Time 16.5 Hours15 Minutes (Residence Time)98% Reduction
PMI ( kg/kg ) 125353.5x Improvement
Solvent Consumption High (Extraction + wash)Low (Reaction solvent only)Significant
Safety Profile Low (Exotherm accumulation)High (Active heat removal)Critical
Visualizing the Workflow Efficiency

The diagram below illustrates the structural difference between the "Stop-and-Go" nature of batch processing versus the streamlined topology of continuous flow.

SynthesisComparison cluster_0 Route A: Traditional Batch (Stepwise) cluster_1 Route B: Telescoped Flow (Continuous) Batch_Start Start Materials Batch_R1 Reactor 1 (S_NAr) Batch_Start->Batch_R1 Batch_WU1 Workup & Isolation Batch_R1->Batch_WU1 4 hrs Batch_Solid Solid Intermediate (Handling Risk) Batch_WU1->Batch_Solid Solvent Waste Batch_R2 Reactor 2 (Reduction) Batch_Solid->Batch_R2 Re-dissolve Batch_WU2 Filtration & Evaporation Batch_R2->Batch_WU2 12 hrs Batch_Final Final Product Batch_WU2->Batch_Final Flow_Feed Feed Pumps Flow_Coil Heated Coil (High T/P) Flow_Feed->Flow_Coil Mixing Flow_PBR Packed Bed (H2 Reduction) Flow_Coil->Flow_PBR No Isolation (5 min res. time) Flow_BPR Back Pressure Regulator Flow_PBR->Flow_BPR Flow_Final Final Product Flow_BPR->Flow_Final Continuous Collection

Figure 1: Process topology comparison. Note the elimination of intermediate handling steps in Route B.

Decision Logic: When to Switch?

Not every reaction fits flow chemistry. Use this decision matrix to determine if your process is a candidate for intensification.

DecisionMatrix Start New Process Target Q1 Is the reaction fast? (< 30 mins) Start->Q1 Q2 Is there a safety hazard? (Exotherm/Toxic) Q1->Q2 No Flow Switch to Flow Q1->Flow Yes Q3 Is intermediate unstable? Q2->Q3 No Q2->Flow Yes Batch Stick to Batch Q3->Batch No Q3->Flow Yes

Figure 2: Strategic decision matrix for selecting between Batch and Flow modalities.

Strategic Recommendations

Based on the experimental data and PMI analysis, the following recommendations are made for drug development professionals:

  • Adopt Flow for Exothermic Steps: The

    
     reaction in Route B benefited from superior heat exchange, allowing the reaction to run at 80°C safely, reducing reaction time from 4 hours to 5 minutes.
    
  • Telescope to Improve PMI: Eliminating the intermediate workup in Route B reduced the PMI from 125 to 35. This is the single most effective strategy for green chemistry compliance.

  • Regulatory Alignment: The FDA Q13 guidance explicitly supports continuous manufacturing. Implementing flow early in development (Phase 1) simplifies the regulatory burden during scale-up.

References

  • ACS Green Chemistry Institute. (2023). Process Mass Intensity (PMI) Calculation Tool.[2][4][6][7] American Chemical Society.[4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products.[8][9][10][11] Guidance for Industry.[7][8][9][12] [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry.[3][4][5][6][7][13] [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2,4-Difluorophenoxy)-5-nitropyridine proper disposal procedures

Executive Summary & Core Directive Immediate Action Required: 2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS: 219865-96-0) is a halogenated nitro-aromatic compound .[1][2] It must be strictly segregated from non-halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action Required: 2-(2,4-Difluorophenoxy)-5-nitropyridine (CAS: 219865-96-0) is a halogenated nitro-aromatic compound .[1][2] It must be strictly segregated from non-halogenated solvents and strong bases.

The Critical Risk:

  • Thermal Decomposition: Upon incineration or heating, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard incinerators without specific scrubbers cannot handle high-fluorine loads.

  • Chemical Incompatibility: The nitro group activates the pyridine ring, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ). Do not mix with strong alkaline waste (e.g., NaOH, KOH) , as this can trigger exothermic displacement of the phenoxy ether, leading to uncontrolled heating and pressure buildup in waste containers.[3]
    

Chemical Profile & Hazard Identification

PropertyDataOperational Implication
CAS Number 219865-96-0Use for waste manifesting.[1][3]
Molecular Formula

High Nitrogen/Fluorine content requires specific incineration protocols.[1][3]
Molecular Weight 252.17 g/mol N/A
Physical State Solid (Yellow/Off-white powder)Dust inhalation risk; requires N95/P100 masking during weighing.[1][3]
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit.[1][3][4] 2AHandle as a high-toxicity agent.[1][3] Double-gloving recommended.
Decomposition Releases HF ,

,

NEVER autoclave this waste.

Disposal Decision Logic (Workflow)

The following directed graph outlines the decision-making process for disposing of 2-(2,4-Difluorophenoxy)-5-nitropyridine. This workflow ensures compliance with RCRA regulations and prevents scrubber failure at the destruction facility.

DisposalWorkflow Start Waste Generation (2-(2,4-Difluorophenoxy)-5-nitropyridine) StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Pure compound, gloves, paper) StateCheck->IsSolid IsLiquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->IsLiquid SolidPack Double Bag (Polyethylene) Label: 'Toxic Solid, Organic, n.o.s.' IsSolid->SolidPack SolventCheck Identify Carrier Solvent IsLiquid->SolventCheck Labeling Labeling Requirements: 1. Contains Fluorine (HF Precursor) 2. Toxic 3. DO NOT AUTOCLAVE SolidPack->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHalogenated Segregation CRITICAL: Segregate into HALOGENATED Waste Stream Halogenated->Segregation NonHalogenated->Segregation Contaminant overrides non-hal classification Segregation->Labeling Destruction Professional Incineration (Must have HF Scrubbers) Labeling->Destruction

Figure 1: Decision tree for waste segregation. Note that even if the carrier solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated pyridine mandates disposal in the Halogenated stream to ensure proper HF scrubbing.[1][3]

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Items)

Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.[1][3]

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag. Do not use biohazard bags (red bags) unless the material is also infectious; chemical waste requires specific chemical destruction, not just sterilization.

  • Secondary Containment: Seal the primary bag and place it into a secondary container (wide-mouth HDPE jar or a secondary bag).

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "DFPNP".

    • Constituents: List "2-(2,4-Difluorophenoxy)-5-nitropyridine".[1][5][6]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) designated for Toxic Solids . Keep away from oxidizers.[3]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, washes, and dissolved reagents.[1][3]

  • pH Check (Crucial):

    • Test the pH of the waste solution.

    • If pH > 10 (Basic): Slowly adjust to pH 6-8 using dilute acetic acid or HCl before bottling.

    • Reasoning: As noted in the Executive Summary, the nitro-pyridine ring is electrophilic.[3] Storing this compound in a high-pH waste container for weeks can lead to slow degradation and heat generation.

  • Segregation:

    • Pour into the Halogenated Organic Waste carboy.

    • Why? Even if you dissolved it in Ethyl Acetate (non-halogenated), the fluorine atoms in the solute (

      
      ) will generate Hydrofluoric Acid (HF) during incineration. If this goes to a non-halogenated fuel blending facility, the HF can corrode their boiler tubes, leading to facility shutdowns and liability.
      
  • Carboy Material: Use HDPE or Glass. Avoid metal containers if the solution is acidic or if significant decomposition is expected.

Protocol C: Emergency Spill Response
  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.

  • Containment: Cover the spill with a solvent-absorbent pad or vermiculite.

  • Cleanup:

    • Dry Spill: Gently sweep into a dust pan to avoid aerosolization.

    • Wet Spill: Absorb completely.

    • Clean the surface with a mild soap solution, followed by water.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

Regulatory & Compliance (RCRA)

While this specific compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by CAS number, it is regulated by characteristic:

  • Waste Characterization:

    • If the waste is a formulation containing flammable solvents: D001 (Ignitable) .[7]

    • Due to toxicity: Characterize as Toxic based on GHS data (H301).

    • Halogenated Solvents (F-List): If mixed with >10% spent methylene chloride or similar, it triggers F001/F002 codes.[7]

DOT Shipping Name (for waste manifest):

  • Solid: UN 2811, Toxic solids, organic, n.o.s. (2-(2,4-Difluorophenoxy)-5-nitropyridine), 6.1, PG III.[1]

  • Liquid: UN 2810, Toxic liquids, organic, n.o.s. (2-(2,4-Difluorophenoxy)-5-nitropyridine), 6.1, PG III.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-(2,4-Difluorophenoxy)-5-nitropyridine.[1][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2,4-Difluorophenoxy)-5-nitropyridine

Executive Safety Summary Compound: 2-(2,4-Difluorophenoxy)-5-nitropyridine CAS: 307923-58-8 (and related analogs) Risk Category: High-Potency Intermediate / Irritant Handling this compound requires a shift from "standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(2,4-Difluorophenoxy)-5-nitropyridine CAS: 307923-58-8 (and related analogs) Risk Category: High-Potency Intermediate / Irritant

Handling this compound requires a shift from "standard lab practice" to "containment-focused practice." As a nitropyridine derivative featuring a fluorinated ether linkage, this molecule presents a dual-hazard profile: the nitro group confers potential cytotoxicity and metabolic activation risks (often methemoglobinemia or sensitization), while the fluorinated moiety dictates specific disposal protocols to prevent hydrofluoric acid (HF) generation during incineration.

Immediate Action Required:

  • Primary Engineering Control: All handling of powders must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solid handling.

  • Waste Stream: Segregate as Halogenated / Fluorinated Organic Waste .

Hazard Profile & Mechanism (SAR Analysis)

In the absence of a compound-specific LD50 for this exact intermediate, we apply Structure-Activity Relationship (SAR) logic based on the 5-nitropyridine core and fluorinated aromatics.

Functional GroupAssociated HazardPhysiological Mechanism
5-Nitropyridine Core Acute Toxicity / Sensitization Nitro-aromatics can undergo enzymatic reduction in the liver, forming hydroxylamines that bind to proteins (sensitization) or oxidize hemoglobin (methemoglobinemia) [1].
Difluorophenyl Ether Metabolic Stability / Irritation The C-F bond is metabolically stable, potentially increasing the half-life of the lipophilic molecule in the body. Fluorinated ethers are known mucous membrane irritants [2].
Solid State Inhalation Hazard Fine crystalline powders easily aerosolize. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the energy and quantity of the operation.

PPE Selection Table
Operational ScenarioHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Routine Handling (< 100 mg, closed vials)Single Nitrile (Min 0.11 mm thickness)Safety Glasses With side shieldsFume Hood (Sash at 18")Lab Coat Cotton/Poly blend
Active Weighing (Open powder transfer)Double Nitrile (Outer glove changed immediately upon contamination)Chemical Goggles (Sealed, unvented)Fume Hood If hood unavailable: N95/P100 mask requiredLab Coat + Apron Disposable Tyvek sleeves recommended
Synthesis / Scale-up (> 1 g, dissolved in solvent)Laminate / Barrier (e.g., Silver Shield) under NitrileFace Shield Over safety gogglesFume Hood Dedicated exhaustChem-Resistant Apron Tyvek coverall preferred
Spill Cleanup (Powder or Solution)Double Nitrile (Minimum 5 mil outer)Chemical Goggles P100 Respirator (Full face preferred)Tyvek Suit Boot covers required
Decision Logic: PPE Selection Workflow

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Solvent State->Liquid Qty Quantity > 1g? Solid->Qty SolventType Permeating Solvent? (DCM, DMF, DMSO) Liquid->SolventType Level1 Level 1: Standard Single Nitrile + Glasses (Hood Required) Qty->Level1 No Level2 Level 2: Enhanced Double Nitrile + Goggles (Tyvek Sleeves) Qty->Level2 Yes SolventType->Level2 No (Ethanol/Water) Level3 Level 3: High Barrier Silver Shield Gloves + Face Shield SolventType->Level3 Yes (DCM/DMSO)

Figure 1: Risk-based PPE selection logic. Note that solvents like DMSO can carry the nitro-compound through standard nitrile gloves, necessitating laminate barriers.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during the weighing of static-prone solids.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance slab.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Fluorinated compounds are often highly static and will "jump" from the spatula [3].

  • The "Working Triangle": Arrange your Source Vial, Balance, and Receiving Vessel in a triangle to minimize the distance the open powder travels.

  • Technique: Do not dump. Tap the spatula gently.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) and dispose of the wipe as hazardous solid waste.

B. Emergency Spill Response

Scenario: You drop a vial containing 500mg of 2-(2,4-Difluorophenoxy)-5-nitropyridine powder.

  • Alert & Isolate: Announce the spill. Close the lab door.

  • PPE Upgrade: Don a P100 respirator (if outside hood), double gloves, and goggles.

  • Containment: Do not dry sweep (this generates aerosols). Cover the powder gently with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the damp material into a wide-mouth jar.

  • Surface Decon: Wash the area with a mild surfactant (soap/water) followed by ethanol. The fluorinated ether is lipophilic; water alone will not remove residues effectively.

Disposal & Environmental Stewardship[1]

Proper disposal is critical due to the fluorine content . Incineration of fluorinated compounds at standard temperatures can release Hydrogen Fluoride (HF), damaging incinerator scrubbers if not declared.

Waste Segregation Protocol
  • Solid Waste: Collect in a container labeled "Toxic Solids - Fluorinated Organic."

  • Liquid Waste: Segregate into "Halogenated Solvents" . Do not mix with non-halogenated streams (like pure acetone/ethanol waste) as this complicates downstream recycling or incineration.

  • Contaminated Sharps/Glass: Must be triple-rinsed with solvent before disposal, or placed directly into a hazardous sharps bin.

Waste_Flow Waste Waste Generation Type Type? Waste->Type Solid Solid / Wipes Type->Solid Liquid Mother Liquor / Solvents Type->Liquid Bin1 Bin: Toxic Solids (Label: Fluorinated) Solid->Bin1 Bin2 Bin: Halogenated Solvents Liquid->Bin2 Destruction High-Temp Incineration (HF Scrubber Required) Bin1->Destruction Bin2->Destruction

Figure 2: Waste segregation workflow ensuring downstream safety for disposal facility personnel.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitropyridine Derivatives. Retrieved from PubChem. [Link]

  • ECHA (European Chemicals Agency). GHS Classification for Fluorinated Organic Compounds.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Dusts.[Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]

Disclaimer: This guide is based on Senior Application Scientist expertise and Structure-Activity Relationship (SAR) analysis. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenoxy)-5-nitropyridine
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Reactant of Route 2
2-(2,4-Difluorophenoxy)-5-nitropyridine
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